N3-PEG3-vc-PAB-MMAE
Description
Structure
2D Structure
Properties
Molecular Formula |
C67H109N13O16 |
|---|---|
Molecular Weight |
1352.7 g/mol |
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C67H109N13O16/c1-15-44(8)58(52(91-13)39-54(82)80-32-20-24-51(80)60(92-14)45(9)61(84)72-46(10)59(83)48-21-17-16-18-22-48)78(11)65(88)56(42(4)5)76-64(87)57(43(6)7)79(12)67(90)96-40-47-25-27-49(28-26-47)73-62(85)50(23-19-30-70-66(68)89)74-63(86)55(41(2)3)75-53(81)29-33-93-35-37-95-38-36-94-34-31-71-77-69/h16-18,21-22,25-28,41-46,50-52,55-60,83H,15,19-20,23-24,29-40H2,1-14H3,(H,72,84)(H,73,85)(H,74,86)(H,75,81)(H,76,87)(H3,68,70,89)/t44-,45+,46+,50-,51-,52+,55-,56-,57-,58-,59+,60+/m0/s1 |
InChI Key |
SAGYMPXDZCPKCZ-MKXMLHHLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCN=[N+]=[N-] |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCN=[N+]=[N-] |
Synonyms |
N3-PEG3-vc-PAB-MMAE |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to N3-PEG3-vc-PAB-MMAE for Advanced Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
N3-PEG3-vc-PAB-MMAE is a pivotal drug-linker conjugate that has emerged as a critical tool in the development of next-generation antibody-drug conjugates (ADCs). This comprehensive technical guide delves into the core components, mechanism of action, and practical applications of this advanced ADC payload. It provides researchers, scientists, and drug development professionals with a detailed understanding of its chemical architecture, including the bioorthogonal azide handle, the hydrophilic PEG3 spacer, the cathepsin B-cleavable valine-citrulline (vc) linker, the self-immolative p-aminobenzyl alcohol (PAB) spacer, and the highly potent antimitotic agent, monomethyl auristatin E (MMAE). This document offers a thorough examination of the quantitative data associated with this compound, detailed experimental protocols for its conjugation and evaluation, and visual representations of key pathways and workflows to facilitate its effective implementation in ADC research and development.
Introduction: The Architecture of a High-Performance ADC Payload
The pursuit of highly targeted and potent cancer therapies has led to the rapid evolution of antibody-drug conjugates. The design of the linker-payload system is paramount to the success of an ADC, dictating its stability, efficacy, and safety profile. This compound is a sophisticated, pre-assembled drug-linker conjugate engineered to optimize ADC performance. It integrates several key features:
-
N3 (Azide) Group: A bioorthogonal reactive handle that enables precise and efficient covalent attachment to a monoclonal antibody functionalized with a complementary alkyne group via "click chemistry."[1] This method allows for the creation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR).[1]
-
PEG3 (Polyethylene Glycol) Spacer: A three-unit polyethylene glycol spacer enhances the hydrophilicity of the linker-payload complex. This improved solubility in aqueous buffers facilitates bioconjugation, reduces aggregation, and can improve the pharmacokinetic profile of the resulting ADC.
-
vc (Valine-Citrulline) Linker: A dipeptide linker that is specifically designed to be cleaved by cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[2] This ensures that the cytotoxic payload is released preferentially within the target cancer cell, minimizing off-target toxicity.[2]
-
PAB (p-Aminobenzyl Alcohol) Spacer: A self-immolative spacer that, following the enzymatic cleavage of the vc linker, spontaneously releases the unmodified MMAE payload. This "traceless" release is crucial for ensuring the full cytotoxic potential of the drug.
-
MMAE (Monomethyl Auristatin E): An exceptionally potent synthetic antineoplastic agent that inhibits cell division by blocking tubulin polymerization.[3] Its high toxicity makes it unsuitable as a standalone chemotherapeutic but highly effective as a targeted ADC payload.
Quantitative Data
A comprehensive understanding of the physicochemical and biological properties of this compound and its components is essential for its effective application.
Table 1: Physicochemical Properties
| Compound/Component | Molecular Formula | Molecular Weight ( g/mol ) | Key Function |
| This compound | C67H109N13O16 | 1352.66 | Drug-linker conjugate for ADC |
| Monomethyl Auristatin E (MMAE) | C39H67N5O7 | 717.98 | Cytotoxic payload; tubulin inhibitor |
| Valine-Citrulline (vc) Linker | Not applicable | Not applicable | Cathepsin B-cleavable dipeptide |
| p-Aminobenzyl alcohol (PAB) Spacer | C7H9NO | 123.15 | Self-immolative spacer |
| PEG3 Spacer | C6H14O4 | 150.17 | Hydrophilic spacer |
| Azide (N3) Group | N3 | 42.02 | Bioorthogonal conjugation handle |
Data sourced from commercial supplier datasheets.
Table 2: In Vitro Cytotoxicity of MMAE
The half-maximal inhibitory concentration (IC50) of MMAE highlights its potent cytotoxic activity against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10 | |
| PSN-1 | Pancreatic Cancer | 0.99 ± 0.09 | |
| Capan-1 | Pancreatic Cancer | 1.10 ± 0.44 | |
| Panc-1 | Pancreatic Cancer | 1.16 ± 0.49 | |
| DoHH2 | Non-Hodgkin Lymphoma | 0.02 µg/ml (approx. 27.8 nM) | |
| Jurkat (CD22-negative) | T-cell Leukemia | 0.099 | |
| SKBR3 | Breast Cancer | 3.27 ± 0.42 | |
| HEK293 | Kidney Cancer | 4.24 ± 0.37 |
Table 3: Stability of vc-PAB Linker
The stability of the vc-PAB linker is critical for preventing premature drug release. While generally stable in human plasma, it exhibits instability in mouse plasma due to enzymatic cleavage.
| Species | Stability | Cleavage Enzyme | Reference |
| Human | Stable | - | |
| Mouse | Unstable | Carboxylesterase 1c (Ces1c) |
Mechanism of Action: From Systemic Circulation to Apoptosis
The therapeutic efficacy of an ADC constructed with this compound is a multi-step process that begins with targeted delivery and culminates in programmed cell death.
Caption: Mechanism of action of an this compound based ADC.
MMAE exerts its cytotoxic effect by disrupting microtubule dynamics, a critical component of the cellular cytoskeleton involved in cell division. By binding to tubulin, MMAE inhibits its polymerization into microtubules, leading to a collapse of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.
Caption: MMAE-induced tubulin polymerization inhibition pathway.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of this compound in ADC development.
Experimental Workflow: From Conjugation to Evaluation
The development and evaluation of an ADC using this compound follows a structured workflow.
References
An In-Depth Technical Guide to the N3-PEG3-vc-PAB-MMAE Drug-Linker
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the N3-PEG3-vc-PAB-MMAE drug-linker, a critical component in the development of modern Antibody-Drug Conjugates (ADCs). We will delve into the structure and function of each of its components, present relevant quantitative data, and provide detailed experimental protocols for its synthesis and application.
Core Structure and Components
This compound is a pre-formed drug-linker system designed for the targeted delivery of the potent cytotoxic agent, Monomethyl Auristatin E (MMAE), to cancer cells. Its modular design ensures stability in circulation, efficient conjugation to a monoclonal antibody (mAb), and controlled release of the payload within the target cell.
The fundamental physicochemical properties of this compound are summarized below:
| Property | Value |
| Molecular Formula | C67H109N13O16 |
| Molecular Weight | 1352.66 g/mol |
The structure can be deconstructed into five key functional units:
-
N3 (Azide group): A bioorthogonal handle for antibody conjugation.
-
PEG3 (Triethylene glycol spacer): A hydrophilic spacer that enhances solubility and improves pharmacokinetic properties.
-
vc (Valine-Citrulline linker): An enzymatically cleavable dipeptide, sensitive to lysosomal proteases.
-
PAB (p-aminobenzyl carbamate spacer): A self-immolative unit that ensures the release of the unmodified payload.
-
MMAE (Monomethyl Auristatin E): A highly potent antimitotic agent that serves as the cytotoxic payload.
N3 (Azide) Group: The Conjugation Handle
The terminal azide group is a key feature for the site-specific conjugation of the drug-linker to a monoclonal antibody. It serves as a reactive handle for "click chemistry," a set of bioorthogonal reactions that are highly efficient and specific. The azide group can participate in two main types of click reactions:
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole linkage between the azide on the linker and an alkyne-modified antibody.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction where the azide reacts with a strained alkyne, such as dibenzocyclooctyne (DBCO), that has been incorporated into the antibody. SPAAC is often preferred for biological applications as it avoids the potential cytotoxicity of a copper catalyst.
PEG3 (Triethylene glycol) Spacer: The Solubility Enhancer
The PEG3 spacer is a short polyethylene glycol chain that confers several advantageous properties to the ADC:
-
Increased Hydrophilicity: The PEG spacer improves the solubility of the often hydrophobic drug-linker in aqueous buffers, which is crucial for efficient and reproducible conjugation reactions.
-
Reduced Aggregation: By increasing the overall hydrophilicity of the ADC, the PEG spacer helps to prevent aggregation, which can lead to poor pharmacokinetics and immunogenicity.
-
Improved Pharmacokinetics: PEGylation can shield the ADC from uptake by the reticuloendothelial system, potentially prolonging its circulation half-life and improving tumor accumulation.
vc (Valine-Citrulline) Linker: The Key to Controlled Release
The valine-citrulline dipeptide is a cathepsin B-cleavable linker. Cathepsin B is a lysosomal protease that is often overexpressed in tumor cells. This specificity ensures that the linker remains stable in the systemic circulation, preventing premature release of the cytotoxic payload and minimizing off-target toxicity. Once the ADC is internalized by the target cancer cell and trafficked to the lysosome, the high concentration of cathepsin B efficiently cleaves the peptide bond between citrulline and the PAB spacer.
PAB (p-aminobenzyl carbamate) Spacer: The Self-Immolative Trigger
The p-aminobenzyl carbamate spacer is a self-immolative unit. Following the enzymatic cleavage of the vc linker, the PAB spacer undergoes a spontaneous 1,6-elimination reaction. This "self-immolation" releases the MMAE payload in its native, unmodified, and fully active form. This traceless release mechanism is critical for the consistent and potent cytotoxic activity of the payload.
MMAE (Monomethyl Auristatin E): The Cytotoxic Payload
Monomethyl Auristatin E is a synthetic and highly potent antimitotic agent derived from the natural product dolastatin 10. MMAE functions by inhibiting tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death). Due to its high potency, MMAE is unsuitable as a standalone chemotherapeutic agent but is highly effective as a payload in ADCs.
Quantitative Data
The efficacy of an ADC is ultimately determined by the potency of its payload and its ability to be selectively delivered to target cells. The following tables summarize the in vitro cytotoxicity of MMAE and ADCs utilizing vc-MMAE linkers against various cancer cell lines.
Table 1: In Vitro Cytotoxicity of MMAE
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SK-BR-3 | Breast Cancer | 3.27 ± 0.42 | [1] |
| HEK293 | Kidney Cancer | 4.24 ± 0.37 | [1] |
| MDA-MB-468 | Breast Cancer | Lower than MDA-MB-453 | [2] |
| MDA-MB-453 | Breast Cancer | Higher than MDA-MB-468 | [2] |
| HepG2 | Liver Cancer | ~1 | [3] |
| OVCAR3 | Ovarian Cancer | ~1 | |
| N87 | Gastric Cancer | ~1 |
Table 2: In Vitro Cytotoxicity of vc-MMAE ADCs
| ADC | Target | Cell Line | IC50 (nM) | Reference |
| Trastuzumab-vc-MMAE | HER2 | N87 | Significantly lower than in low HER2-expressing cells | |
| vc-MMAE construct | - | SKBR3 | 410.54 ± 4.9 | |
| vc-MMAE construct | - | HEK293 | 482.86 ± 6.4 |
Table 3: Pharmacokinetic Parameters of vc-MMAE ADCs (General)
| Parameter | Description | Typical Value Range | Reference |
| Clearance | Rate of drug removal from the body | Generally low and similar across different vc-MMAE ADCs | |
| Volume of Distribution (Central) | Apparent volume into which the drug distributes | Relatively small, indicating limited distribution outside of the plasma | |
| Half-life | Time for the drug concentration to reduce by half | Typically long, consistent with monoclonal antibodies |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound, its conjugation to an antibody, and the subsequent characterization and in vitro evaluation of the resulting ADC.
Synthesis of this compound
The synthesis of this compound is a multi-step process that can be achieved through a combination of solid-phase peptide synthesis (SPPS) and solution-phase chemistry.
Objective: To synthesize the complete drug-linker construct.
Principle: The vc-PAB-MMAE portion is typically assembled first, often starting with the coupling of Fmoc-Val-Cit-PAB to MMAE. The N3-PEG3 moiety is then conjugated to the N-terminus of the dipeptide.
Materials:
-
Fmoc-Val-Cit-PAB-p-nitrophenyl carbonate (or other activated ester)
-
Monomethyl Auristatin E (MMAE)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Azido-PEG3-acid
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
Hydroxybenzotriazole (HOBt)
-
Reverse-phase HPLC system
-
Lyophilizer
Procedure:
-
Coupling of vc-PAB to MMAE:
-
Dissolve Fmoc-Val-Cit-PAB-p-nitrophenyl carbonate and MMAE in anhydrous DMF.
-
Add DIPEA to the solution to act as a base.
-
Stir the reaction at room temperature until completion, monitoring by HPLC.
-
Purify the resulting Fmoc-vc-PAB-MMAE by reverse-phase HPLC and lyophilize.
-
-
Fmoc Deprotection:
-
Dissolve the purified Fmoc-vc-PAB-MMAE in a solution of 20% piperidine in DMF.
-
Stir at room temperature for 30 minutes to remove the Fmoc protecting group.
-
Purify the resulting H2N-vc-PAB-MMAE by reverse-phase HPLC and lyophilize.
-
-
Conjugation of N3-PEG3:
-
Dissolve H2N-vc-PAB-MMAE, Azido-PEG3-acid, PyBOP, and HOBt in anhydrous DMF.
-
Add DIPEA to the solution.
-
Stir the reaction at room temperature until completion, monitoring by HPLC.
-
Purify the final product, this compound, by reverse-phase HPLC and lyophilize.
-
Conjugation of this compound to an Antibody via SPAAC
This protocol describes the conjugation of the azide-functionalized drug-linker to a DBCO-modified monoclonal antibody.
Objective: To produce a site-specific ADC with a defined drug-to-antibody ratio (DAR).
Materials:
-
DBCO-modified monoclonal antibody in phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) system
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Ensure the DBCO-modified antibody is at a suitable concentration in PBS (e.g., 5-10 mg/mL).
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the antibody solution. A 5-10 fold molar excess is a common starting point.
-
Gently mix and incubate the reaction at room temperature or 4°C overnight.
-
-
Purification:
-
Purify the resulting ADC using an SEC system to remove unreacted drug-linker and other small molecules.
-
Collect the fractions corresponding to the ADC.
-
-
Buffer Exchange:
-
Exchange the purified ADC into a suitable formulation buffer (e.g., PBS) using ultrafiltration.
-
Characterization of the ADC
Objective: To determine the drug-to-antibody ratio (DAR) and confirm the integrity of the ADC.
Methods:
-
UV-Vis Spectroscopy: Determine the concentrations of the antibody and the conjugated drug by measuring the absorbance at 280 nm (for the protein) and the characteristic absorbance wavelength of the payload or linker (if applicable). The DAR can then be calculated.
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs. This provides information on the distribution of DAR values and the homogeneity of the ADC.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the exact mass of the intact ADC or its subunits, allowing for precise DAR determination.
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC against target and non-target cancer cell lines.
Principle: A cell viability assay, such as the MTT or MTS assay, is used to measure the metabolic activity of cells after treatment with the ADC. A decrease in metabolic activity is indicative of cell death.
Materials:
-
Target and non-target cancer cell lines
-
Cell culture medium and supplements
-
96-well plates
-
ADC and control antibody
-
MTT or MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and the control antibody in cell culture medium.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the ADC or controls. Incubate the plates for 72-120 hours.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the logarithm of the ADC concentration to determine the IC50 value.
Signaling Pathways and Workflows
Visualizing the complex processes involved in ADC development and mechanism of action can aid in understanding. The following diagrams were created using Graphviz to illustrate key pathways and workflows.
Conclusion
The this compound drug-linker is a sophisticated and highly effective tool for the development of next-generation antibody-drug conjugates. Its modular design, incorporating a bioorthogonal handle for site-specific conjugation, a hydrophilic spacer for improved biophysical properties, a highly specific cleavable linker, a self-immolative spacer for traceless drug release, and a potent cytotoxic payload, addresses many of the challenges in ADC design. A thorough understanding of its structure, function, and the experimental protocols for its use is essential for researchers and scientists working to advance the field of targeted cancer therapy.
References
An In-depth Technical Guide to the Mechanism of Action of N3-PEG3-vc-PAB-MMAE
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of N3-PEG3-vc-PAB-MMAE, a widely utilized drug-linker conjugate in the development of Antibody-Drug Conjugates (ADCs). This document will dissect the individual components of the conjugate, elucidate the sequential steps of its activation within a target cell, and detail the cytotoxic effects of the released payload, Monomethyl Auristatin E (MMAE).
Introduction to this compound
This compound is a sophisticated, pre-assembled chemical entity that serves as a critical component in the construction of ADCs.[1] It comprises a potent cytotoxic agent (MMAE), a cleavable linker system (vc-PAB), a spacer moiety (PEG3), and a reactive handle for antibody conjugation (N3).[2][3] The modular design of this conjugate allows for the targeted delivery of the highly toxic MMAE to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.
The overarching mechanism of action relies on the stability of the conjugate in systemic circulation, followed by its efficient internalization and subsequent enzymatic cleavage within the target cancer cell to release the active cytotoxic payload.[]
Molecular Architecture and Functional Components
The this compound conjugate is a linearly assembled molecule, with each component playing a distinct and crucial role in its overall function.
| Component | Chemical Name | Function |
| N3 | Azide | A bioorthogonal reactive handle for covalent attachment to a monoclonal antibody, typically functionalized with an alkyne group, via "click chemistry" (e.g., CuAAC or SPAAC).[1] |
| PEG3 | Polyethylene Glycol (3 units) | A hydrophilic spacer that improves the solubility and pharmacokinetic properties of the ADC, reduces aggregation, and provides spatial separation between the antibody and the payload. |
| vc | Valine-Citrulline | A dipeptide linker that is specifically recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often upregulated in tumor cells. |
| PAB | p-Aminobenzyloxycarbonyl | A self-immolative spacer that, upon cleavage of the adjacent vc linker, undergoes a rapid electronic cascade (1,6-elimination) to release the attached MMAE in its unmodified, active form. |
| MMAE | Monomethyl Auristatin E | A potent synthetic antineoplastic agent that inhibits cell division by blocking the polymerization of tubulin, leading to mitotic arrest and apoptosis. |
Step-by-Step Mechanism of Action
The therapeutic effect of an ADC constructed with this compound is realized through a multi-step process that begins with systemic administration and culminates in the death of the target cancer cell.
Circulation and Tumor Targeting
Once conjugated to a tumor-specific monoclonal antibody and administered, the ADC circulates through the bloodstream. The linker is designed to be stable at physiological pH, preventing premature release of the toxic MMAE payload. The antibody component of the ADC directs it to the tumor site, where it binds to a specific antigen expressed on the surface of cancer cells.
Internalization and Lysosomal Trafficking
Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis. The internalized complex is then trafficked through the endosomal-lysosomal pathway.
Enzymatic Cleavage of the vc Linker
Within the acidic and enzyme-rich environment of the lysosome, the valine-citrulline (vc) dipeptide linker is exposed to proteases. Cathepsin B, an enzyme highly expressed in the lysosomes of many tumor cells, recognizes and cleaves the peptide bond between citrulline and the PAB spacer. This enzymatic cleavage is the primary activation step for the release of the payload.
Self-Immolation of the PAB Spacer
The cleavage of the vc linker unmasks the aniline nitrogen of the p-aminobenzyl group. This triggers a spontaneous and irreversible 1,6-elimination reaction, an electronic cascade that results in the fragmentation of the PAB spacer. This self-immolative process is crucial as it ensures the release of the MMAE payload in its native, unmodified, and fully potent form.
Cytotoxic Effect of MMAE
Freed from the linker, MMAE can diffuse from the lysosome into the cytoplasm. MMAE is a highly potent antimitotic agent that disrupts microtubule dynamics. It binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to the collapse of the mitotic spindle, arresting the cell cycle in the G2/M phase and ultimately inducing apoptosis (programmed cell death). Notably, MMAE is estimated to be 100 to 1000 times more potent than traditional chemotherapeutic agents like doxorubicin.
Furthermore, MMAE has been shown to induce immunogenic cell death (ICD), a form of apoptosis that can stimulate an anti-tumor immune response. This can lead to the recruitment of immune cells to the tumor microenvironment, potentially enhancing the overall therapeutic effect.
Experimental Protocols
In Vitro Linker Cleavage Assay
Objective: To confirm the susceptibility of the vc-PAB linker to enzymatic cleavage by Cathepsin B.
Materials:
-
This compound
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
HPLC-MS system
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution to a final concentration of 10 µM in the pre-warmed assay buffer.
-
Initiate the reaction by adding Cathepsin B to a final concentration of 1 µM.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the enzyme.
-
Analyze the supernatant by HPLC-MS to monitor the disappearance of the parent compound and the appearance of the cleaved MMAE product.
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC constructed with this compound on a target cancer cell line.
Materials:
-
Target cancer cell line (antigen-positive)
-
Negative control cell line (antigen-negative)
-
ADC conjugated with this compound
-
Cell culture medium and supplements
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed the target and control cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC in cell culture medium.
-
Treat the cells with the serially diluted ADC and incubate for 72-96 hours.
-
Assess cell viability using the chosen reagent according to the manufacturer's instructions.
-
Measure luminescence or absorbance using a microplate reader.
-
Calculate the IC50 (half-maximal inhibitory concentration) values by plotting cell viability against the logarithm of the ADC concentration.
Visualizations
Caption: Workflow of this compound ADC mechanism.
References
The Pivotal Role of MMAE in the N3-PEG3-vc-PAB-MMAE Drug-Linker Conjugate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the critical function of Monomethyl Auristatin E (MMAE) within the context of the N3-PEG3-vc-PAB-MMAE, an advanced antibody-drug conjugate (ADC) linker-payload system. We will delve into the molecular mechanisms, quantitative efficacy, and the experimental protocols essential for its evaluation, providing a comprehensive resource for researchers in oncology and targeted therapeutics.
Deciphering the Architecture: Components of this compound
The this compound is a sophisticated chemical entity designed for precise conjugation to a monoclonal antibody (mAb) and subsequent targeted delivery of the potent cytotoxic agent, MMAE, to cancer cells. Each component plays a distinct and vital role in the overall efficacy and safety profile of the resulting ADC.
-
N3 (Azide): This functional group serves as a bioorthogonal handle for the covalent attachment of the drug-linker construct to a monoclonal antibody. The azide group readily participates in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), with a corresponding alkyne-modified antibody. This ensures a stable and specific conjugation, forming the complete ADC.
-
PEG3 (Polyethylene Glycol, 3 units): The short polyethylene glycol spacer enhances the solubility and hydrophilicity of the drug-linker complex. This is crucial for improving the pharmacokinetic properties of the ADC, preventing aggregation, and allowing for efficient conjugation and handling.
-
vc-PAB (Valine-Citrulline-p-Aminobenzyloxycarbonyl): This dipeptide linker and self-immolative spacer system is the cornerstone of the targeted drug release mechanism.
-
Valine-Citrulline (vc): This dipeptide sequence is specifically designed to be a substrate for lysosomal proteases, most notably Cathepsin B, which are often upregulated in the tumor microenvironment and within cancer cells. The vc linker is engineered to be stable in the systemic circulation, preventing premature drug release and off-target toxicity.[1]
-
p-Aminobenzyloxycarbonyl (PAB): The PAB group acts as a self-immolative spacer. Once the vc linker is cleaved by Cathepsin B, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, which in turn releases the unmodified, fully active MMAE payload inside the target cell.[2]
-
-
MMAE (Monomethyl Auristatin E): MMAE is the cytotoxic "warhead" of the ADC. It is a synthetic and highly potent derivative of the natural product dolastatin 10.[3][4] Its extreme cytotoxicity makes it unsuitable for systemic administration as a standalone drug but ideal as a payload in a targeted delivery system like an ADC.
The Core Function of MMAE: A Potent Antimitotic Agent
The therapeutic efficacy of an ADC constructed with this compound is ultimately dependent on the potent cell-killing ability of MMAE once it is released inside the cancer cell.
Mechanism of Action: Disruption of Microtubule Dynamics
MMAE exerts its cytotoxic effects by inhibiting tubulin polymerization. Tubulin is the protein subunit that assembles into microtubules, a critical component of the cytoskeleton involved in various cellular processes, most importantly, the formation of the mitotic spindle during cell division.
By binding to tubulin, MMAE disrupts the dynamic equilibrium of microtubule assembly and disassembly. This leads to:
-
Inhibition of Mitotic Spindle Formation: The cell is unable to form a functional mitotic spindle, a requisite for the proper segregation of chromosomes during mitosis.
-
Cell Cycle Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.
-
Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.
The following diagram illustrates the intracellular mechanism of action of an ADC utilizing the this compound system.
Signaling Pathways to Apoptosis
The G2/M arrest induced by MMAE triggers a cascade of signaling events culminating in apoptosis. This programmed cell death is primarily mediated by the activation of caspases, a family of proteases that execute the apoptotic program. Key events in MMAE-induced apoptosis include:
-
Activation of Initiator Caspases: Such as Caspase-9.
-
Activation of Executioner Caspases: Such as Caspase-3.
-
Cleavage of Key Cellular Substrates: Activated Caspase-3 cleaves numerous cellular proteins, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological changes of apoptosis.
The following diagram outlines the signaling pathway from microtubule disruption to apoptosis.
Quantitative Assessment of MMAE's Cytotoxic Potency
The in vitro potency of MMAE and ADCs incorporating it is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell growth or viability. The following tables summarize the IC50 values of free MMAE and various MMAE-containing ADCs across a range of cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of Free MMAE in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| DoHH2 | Non-Hodgkin Lymphoma | 0.099 |
| Granta 519 | Non-Hodgkin Lymphoma | 1.348 |
| BxPC-3 | Pancreatic Cancer | 0.97 |
| PSN-1 | Pancreatic Cancer | 0.99 |
| Capan-1 | Pancreatic Cancer | 1.10 |
| Panc-1 | Pancreatic Cancer | 1.16 |
| SKBR3 | Breast Cancer | 3.27 |
| HEK293 | Kidney Cancer | 4.24 |
| U-2932 | Diffuse Large B-cell Lymphoma | 0.33 (ng/mL) |
| SUDHL-2 | Diffuse Large B-cell Lymphoma | 0.50 (ng/mL) |
| Toledo | Diffuse Large B-cell Lymphoma | 0.87 (ng/mL) |
Note: Data compiled from multiple sources. Direct comparison between studies may be influenced by different experimental conditions.
Table 2: In Vitro Cytotoxicity (IC50) of MMAE-Containing ADCs in Various Cancer Cell Lines
| ADC | Target | Cell Line | Cancer Type | IC50 (nM or ng/mL) |
| Promiximab-MMAE | CD56 | NCI-H69 | Small Cell Lung Cancer | 0.32 nM |
| Promiximab-MMAE | CD56 | NCI-H526 | Small Cell Lung Cancer | 5.23 nM |
| Promiximab-MMAE | CD56 | NCI-H524 | Small Cell Lung Cancer | 19.24 nM |
| HB22.7-vcMMAE | CD22 | DoHH2 | Non-Hodgkin Lymphoma | 0.02 µg/mL |
| HB22.7-vcMMAE | CD22 | Granta 519 | Non-Hodgkin Lymphoma | 0.285 µg/mL |
| Hertuzumab-vcMMAE | HER2 | NCI-N87 | Gastric Cancer | 95.3 ng/mL |
| RC68-MC-VC-PAB-MMAE | EGFR | H125 | Non-Small Cell Lung Cancer | 7.37-8.04 ng/mL |
| 16A-MMAE | MUC1 | Various | Lung, Breast, Pancreatic, Gastric | Varies |
| Dual-drug ADC (MMAE/F) | HER2 | KPL-4 | Breast Cancer | 0.017–0.029 nM |
| Dual-drug ADC (MMAE/F) | HER2 | JIMT-1 | Breast Cancer | 0.024–0.045 nM |
| Dual-drug ADC (MMAE/F) | HER2 | SKBR-3 | Breast Cancer | 0.18–0.34 nM |
Note: Data compiled from multiple sources. The specific linker and drug-to-antibody ratio (DAR) can significantly influence the IC50 value.
In Vivo Efficacy of MMAE-Containing ADCs
The antitumor activity of MMAE-based ADCs has been extensively validated in preclinical xenograft models and clinical trials.
Table 3: Summary of In Vivo Efficacy of Clinically Approved MMAE-Containing ADCs
| ADC | Target | Cancer Type | Key In Vivo/Clinical Findings |
| Brentuximab vedotin (Adcetris®) | CD30 | Hodgkin Lymphoma, Anaplastic Large Cell Lymphoma | Induces complete and persistent remission in xenograft models. In a Phase II study of relapsed/refractory Hodgkin lymphoma post-ASCT, the 5-year overall survival rate was 41%, with 38% of complete responders remaining in remission for over 5 years. |
| Polatuzumab vedotin (Polivy®) | CD79b | Diffuse Large B-cell Lymphoma | In combination with bendamustine and rituximab, significantly improved progression-free survival (9.5 vs 3.7 months) and overall survival (12.4 vs 4.7 months) compared to BR alone in relapsed/refractory DLBCL. |
| Enfortumab vedotin (Padcev®) | Nectin-4 | Urothelial Cancer | In cisplatin-ineligible patients with locally advanced or metastatic urothelial cancer who received prior PD-1/L1 inhibitors, demonstrated an overall response rate of 52%. In the neoadjuvant setting for muscle-invasive bladder cancer, 36.4% of patients had a pathologic complete response. |
Detailed Experimental Protocols
To rigorously evaluate the function of MMAE within an ADC context, a series of well-defined in vitro and in vivo assays are required.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the MMAE-containing ADC or free MMAE in cell culture medium.
-
Treatment: Replace the medium in the wells with the prepared compound dilutions and incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression.
Tubulin Polymerization Assay
This biochemical assay directly measures the effect of MMAE on microtubule formation.
Protocol:
-
Reagent Preparation: Reconstitute purified tubulin protein in a suitable buffer on ice.
-
Reaction Setup: In a 96-well plate, add MMAE at various concentrations.
-
Initiation: Add the tubulin solution and GTP to each well to initiate polymerization and immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Data Acquisition: Measure the increase in absorbance at 340 nm over time. Inhibition of tubulin polymerization is observed as a lack of increase in absorbance.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the MMAE-containing ADC for a specified time (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples by flow cytometry. FITC-Annexin V is detected in the FL1 channel and PI in the FL2 channel.
-
Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Western Blot for Apoptosis Markers
This technique is used to detect the cleavage of key apoptotic proteins.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved Caspase-3 and cleaved PARP overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
The following diagram illustrates a generalized workflow for these key experimental protocols.
Conclusion
Monomethyl Auristatin E is a highly potent cytotoxic agent that serves as the critical effector molecule in the this compound drug-linker system. Its mechanism of action, centered on the disruption of microtubule dynamics and the induction of apoptosis, is well-characterized and has been successfully leveraged in several approved and investigational antibody-drug conjugates. The sophisticated design of the N3-PEG3-vc-PAB linker ensures that MMAE is delivered specifically to target cancer cells and released in its fully active form, thereby maximizing therapeutic efficacy while minimizing systemic toxicity. A thorough understanding of the quantitative aspects of MMAE's potency and the application of rigorous experimental protocols are paramount for the continued development and optimization of next-generation ADCs for cancer therapy.
References
- 1. scispace.com [scispace.com]
- 2. Preparation and anti-cancer evaluation of promiximab-MMAE, an anti-CD56 antibody drug conjugate, in small cell lung cancer cell line xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monomethyl auristatin E-conjugated anti-EGFR antibody inhibits the growth of human EGFR-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gatekeeper of Potency: A Technical Guide to the vc-PAB Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. Central to the success of this therapeutic modality is the linker, a critical component that ensures the ADC remains stable in circulation and releases its payload only upon reaching the target tumor cell. Among the most clinically relevant and widely utilized linker systems is the valine-citrulline-p-aminobenzyl carbamate (vc-PAB) linker. This in-depth technical guide elucidates the core functions of the vc-PAB linker, detailing its mechanism of action, stability profile, and the experimental protocols essential for its evaluation.
The vc-PAB Linker: A Precisely Engineered Bridge
The vc-PAB linker is a cleavable linker system designed for controlled, intracellular drug release. It is composed of two key functional units:
-
Valine-Citrulline (vc) Dipeptide: This dipeptide sequence serves as the recognition site for specific lysosomal proteases, most notably Cathepsin B, which is often upregulated in the tumor microenvironment.[1][2] The vc dipeptide is designed to be stable in the systemic circulation, preventing premature drug release and minimizing off-target toxicity.[1][3]
-
p-Aminobenzyl Carbamate (PAB) Self-Immolative Spacer: The PAB group acts as a crucial electronic cascade system.[1] Following the enzymatic cleavage of the vc dipeptide, the PAB spacer undergoes a spontaneous 1,6-elimination reaction, leading to the release of the unmodified cytotoxic payload. This "self-immolative" property is critical for ensuring that the active drug is liberated in its most potent form.
Mechanism of Action: A Two-Step Release Cascade
The targeted release of the cytotoxic payload from a vc-PAB-linked ADC is a sequential process that occurs after the ADC has been internalized by the target cancer cell.
-
Antibody Binding and Internalization: The monoclonal antibody component of the ADC binds to a specific antigen on the surface of a cancer cell, triggering receptor-mediated endocytosis.
-
Lysosomal Trafficking: The ADC-antigen complex is then trafficked to the lysosome, a cellular organelle characterized by its acidic environment and high concentration of proteases.
-
Enzymatic Cleavage: Within the lysosome, Cathepsin B and other lysosomal proteases recognize and cleave the peptide bond between the valine and citrulline residues of the linker.
-
Self-Immolation and Payload Release: The cleavage of the vc dipeptide initiates the spontaneous 1,6-elimination of the PAB spacer. This process results in the formation of an unstable intermediate that rapidly decomposes, releasing the active cytotoxic drug, carbon dioxide, and aza-quinone methide.
Stability of the vc-PAB Linker
The stability of the linker is a critical determinant of an ADC's therapeutic index. Premature cleavage in systemic circulation can lead to off-target toxicity, while a linker that is too stable may not efficiently release the payload within the target cell.
The vc-PAB linker generally exhibits good stability in human plasma. However, a notable characteristic is its susceptibility to cleavage by carboxylesterase 1c (Ces1c) in rodent plasma, particularly in mice. This can lead to a shorter half-life of the intact ADC in preclinical mouse models compared to primates or humans, a crucial consideration when designing and interpreting preclinical studies.
| Parameter | Species | Linker | Value | Reference |
| Payload Release | Mouse Plasma | vc-PAB-MMAE | ~25% after 6 days | |
| Rat Plasma | vc-PAB-MMAE | >4% after 6 days | ||
| Cynomolgus Monkey Plasma | vc-PAB-MMAE | <1% after 6 days | ||
| Human Plasma | vc-PAB-MMAE | <1% after 6 days | ||
| Half-life (Total Antibody) | Human | vc-MMAE ADCs | 3.92 - 5.11 days | |
| Half-life (acMMAE) | Human | vc-MMAE ADCs | 3.0 - 5.0 days |
Table 1: Summary of quantitative data on the stability of vc-PAB linked ADCs.
Experimental Protocols
A thorough evaluation of ADCs with vc-PAB linkers involves a series of in vitro and in vivo assays to characterize their stability, mechanism of action, and efficacy.
Plasma Stability Assay
This assay assesses the stability of an ADC in plasma by measuring the amount of released payload over time.
Principle: The ADC is incubated in plasma from the desired species (e.g., human, mouse, rat) at 37°C. Aliquots are collected at various time points, and the concentration of the released payload is quantified, typically by liquid chromatography-mass spectrometry (LC-MS).
Detailed Methodology:
-
ADC Incubation: Incubate the ADC at a final concentration of 100 µg/mL in plasma.
-
Sample Collection: Collect aliquots at multiple time points (e.g., 0, 24, 48, 72, 96, 144 hours).
-
Quenching: Immediately freeze the collected aliquots at -80°C to stop any further reactions.
-
Sample Preparation: Precipitate plasma proteins using a solvent like acetonitrile.
-
LC-MS Analysis: Analyze the supernatant to quantify the released payload. Use a standard curve of the free payload in the same plasma matrix for accurate quantification.
-
Data Analysis: Calculate the percentage of released payload at each time point relative to the total payload at time zero.
Cathepsin B Cleavage Assay
This assay determines the rate and extent of vc linker cleavage in an ADC construct upon incubation with Cathepsin B.
Principle: The ADC is incubated with activated Cathepsin B. The amount of released payload is quantified over time using HPLC or LC-MS.
Detailed Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 5.5) and activate Cathepsin B according to the manufacturer's instructions.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC and reaction buffer, and equilibrate to 37°C.
-
Initiate Cleavage: Add a predetermined amount of activated Cathepsin B to start the reaction.
-
Time Points: At various time points, take aliquots and stop the reaction (e.g., by adding a protease inhibitor or by immediate freezing).
-
Analysis: Quantify the released payload using HPLC or LC-MS.
-
Data Analysis: Plot the concentration of the released payload against time to determine the cleavage kinetics.
References
An In-Depth Technical Guide to N3-PEG3-vc-PAB-MMAE for Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the N3-PEG3-vc-PAB-MMAE linker-payload system, a critical component in the development of next-generation antibody-drug conjugates (ADCs). This resource details its mechanism of action, offers structured quantitative data, and provides detailed experimental protocols for its application in ADC research and development.
Introduction to this compound
The this compound is a sophisticated, pre-assembled drug-linker conjugate designed for the targeted delivery of the potent cytotoxic agent, Monomethyl Auristatin E (MMAE), to cancer cells.[1][2][3][4][5] It represents a key technology in the field of oncology, enabling the development of ADCs with an optimized therapeutic window. The modular design of this system integrates several key features to enhance ADC performance, including a bioorthogonal handle for conjugation, a spacer to improve physicochemical properties, a cleavable linker for controlled drug release, and a highly potent cytotoxic payload.
The components of this compound are:
-
N3 (Azide): A terminal azide group that serves as a bioorthogonal reactive handle. It allows for the specific and efficient conjugation of the linker-drug to an antibody that has been functionalized with a corresponding alkyne group, typically through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a form of "click chemistry". This method facilitates the creation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR).
-
PEG3 (Triethylene Glycol): A three-unit polyethylene glycol spacer. The inclusion of this hydrophilic spacer can improve the solubility and pharmacokinetic properties of the resulting ADC. It can also reduce aggregation and potentially decrease immunogenicity.
-
vc (Valine-Citrulline): A dipeptide linker that is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. This enzymatic cleavage ensures that the payload is released preferentially within the target cancer cells, minimizing systemic toxicity.
-
PAB (p-aminobenzyl alcohol): A self-immolative spacer that, following the cleavage of the valine-citrulline linker, spontaneously decomposes to release the unmodified MMAE payload. This ensures the full cytotoxic potential of the drug is realized.
-
MMAE (Monomethyl Auristatin E): A highly potent synthetic antineoplastic agent derived from the natural product dolastatin 10. MMAE functions as a tubulin polymerization inhibitor, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Its high potency makes it an ideal payload for ADCs.
Mechanism of Action
The therapeutic efficacy of an ADC constructed with this compound relies on a multi-step process that begins with targeted delivery and culminates in cancer cell death.
The key steps in the mechanism of action are:
-
Circulation and Targeting: The ADC circulates in the bloodstream, with the monoclonal antibody (mAb) component directing it to specific antigens overexpressed on the surface of tumor cells.
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic organelle containing a variety of degradative enzymes.
-
Enzymatic Cleavage: Within the lysosome, the valine-citrulline linker is cleaved by Cathepsin B or other proteases.
-
Payload Release: The cleavage of the vc linker triggers the self-immolation of the PAB spacer, leading to the release of the free, unmodified MMAE payload into the cytoplasm.
-
Tubulin Inhibition and Apoptosis: The released MMAE binds to tubulin, inhibiting its polymerization and disrupting the microtubule network. This interference with a critical component of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis, or programmed cell death.
Quantitative Data
The following tables summarize representative quantitative data for ADCs utilizing the vc-MMAE linker-payload system. It is important to note that specific values can vary depending on the target antigen, the antibody used, the cancer cell line, and the experimental conditions.
In Vitro Cytotoxicity
| Cell Line | Target Antigen | ADC | IC50 (nM) |
| HuCCT1 (Cholangiocarcinoma) | ICAM1 | ICAM1-MMAE (DAR: 4) | ~10 |
| NCI-N87 (Gastric Cancer) | HER2 | Trastuzumab-vc-MMAE | ~5 |
| BT-474 (Breast Cancer) | HER2 | Trastuzumab-vc-MMAE | ~1 |
| MCF-7 (Breast Cancer) | HER2 (low) | Trastuzumab-vc-MMAE | >1000 |
Note: IC50 values are indicative and can vary. The data for ICAM1-MMAE is derived from a study on cholangiocarcinoma. The data for Trastuzumab-vc-MMAE is representative of typical results for HER2-positive cell lines.
In Vivo Efficacy in Xenograft Models
| Xenograft Model | Target Antigen | ADC | Dose | Tumor Growth Inhibition (%) | Reference |
| HuCCT1 (Cholangiocarcinoma) | ICAM1 | ICAM1-MMAE | 5 mg/kg | 62% | |
| NCI-N87 (Gastric Cancer) | HER2 | Trastuzumab-vc-MMAE | 10 mg/kg | Significant | |
| CD30+ Lymphoma | CD30 | Anti-CD30-vc-MMAE | 1-3 mg/kg | Significant |
Note: Tumor growth inhibition is typically measured at the end of the study compared to a vehicle control group.
Pharmacokinetic Parameters of vc-MMAE ADCs in Humans (Clinical Phase 1 Data)
| Parameter | ADC1 | ADC2 | ADC3 | ADC4 | ADC5 | ADC6 | ADC7 | ADC8 |
| Cmax (µg/mL) | 10.1 | 11.4 | 10.5 | 11.2 | 10.8 | 11.5 | 11.1 | 10.9 |
| AUCinf (µg*day/mL) | 88.7 | 95.3 | 90.1 | 98.6 | 92.4 | 99.7 | 94.2 | 96.5 |
| CL (mL/day/kg) | 27.1 | 25.2 | 26.6 | 24.3 | 26.0 | 24.1 | 25.5 | 24.9 |
| Vss (mL/kg) | 55.4 | 52.1 | 54.8 | 50.9 | 53.7 | 50.2 | 52.9 | 51.5 |
| t1/2 (days) | 2.9 | 3.1 | 3.0 | 3.2 | 3.1 | 3.3 | 3.1 | 3.2 |
Data adapted from a study analyzing eight different vc-MMAE ADCs in Phase 1 clinical trials. The values represent the mean pharmacokinetic parameters for antibody-conjugated MMAE (acMMAE) following a 2.4 mg/kg dose. Cmax: maximum concentration; AUCinf: area under the curve extrapolated to infinity; CL: clearance; Vss: volume of distribution at steady state; t1/2: half-life.
Experimental Protocols
Protocol for ADC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-functionalized monoclonal antibody with this compound.
Materials:
-
Alkyne-modified monoclonal antibody (in a suitable buffer, e.g., PBS)
-
This compound
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 100 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 200 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
DMSO (for dissolving the linker-drug)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Preparation of Reagents:
-
Dissolve the this compound in a minimal amount of DMSO to create a concentrated stock solution.
-
Prepare a fresh solution of sodium ascorbate.
-
-
Formation of the Copper(I) Complex:
-
In a microcentrifuge tube, mix the CuSO4 stock solution and the THPTA ligand stock solution in a 1:2 molar ratio.
-
Allow the mixture to stand for a few minutes to form the Cu(I)-THPTA complex.
-
-
Conjugation Reaction:
-
In a reaction tube, combine the alkyne-modified antibody solution with the this compound stock solution. The molar ratio of linker-drug to antibody will depend on the desired drug-to-antibody ratio (DAR) and should be optimized (e.g., 4 to 10-fold molar excess of the linker-drug).
-
Add the pre-formed Cu(I)-THPTA complex to the antibody/linker-drug mixture. A typical final concentration of the copper complex is in the low millimolar range.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protecting the reaction from light.
-
-
Purification:
-
Purify the resulting ADC using a size-exclusion chromatography (SEC) column to remove unreacted linker-drug and other small molecule reagents.
-
The ADC can be buffer-exchanged into a suitable formulation buffer during the purification process.
-
-
Characterization:
-
Determine the protein concentration of the purified ADC using a standard method (e.g., BCA assay).
-
Determine the drug-to-antibody ratio (DAR) using a technique such as Hydrophobic Interaction Chromatography (HIC)-HPLC or UV-Vis spectroscopy.
-
Protocol for In Vitro Cytotoxicity Assay
This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of an ADC in cancer cell lines.
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium
-
ADC and unconjugated antibody
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the target-positive and target-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells per well).
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the unconjugated antibody in complete cell culture medium. A typical concentration range might be from 1 pM to 1 µM.
-
Include wells with untreated cells as a negative control and a cytotoxic agent with a known IC50 as a positive control.
-
Remove the old medium from the cell plates and add 100 µL of the prepared ADC or control solutions to the appropriate wells.
-
-
Incubation:
-
Incubate the plates for a period that allows for ADC internalization, payload release, and induction of cell death (typically 72-120 hours).
-
-
Cell Viability Measurement:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the luminescence, absorbance, or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control wells.
-
Plot the dose-response curves (cell viability vs. ADC concentration) using a suitable software package (e.g., GraphPad Prism).
-
Determine the IC50 value for the ADC on both the target-positive and target-negative cell lines by fitting the data to a four-parameter logistic regression model.
-
Protocol for In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of an ADC in a subcutaneous tumor xenograft model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NOD-SCID)
-
Tumor cells (e.g., a human cancer cell line that expresses the target antigen)
-
ADC, unconjugated antibody, and vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant a suspension of tumor cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
-
Group Randomization and Treatment:
-
When the tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, and one or more doses of the ADC).
-
Administer the treatments to the mice, typically via intravenous (i.v.) injection. The dosing schedule will depend on the ADC's pharmacokinetic properties (e.g., once weekly or every three weeks).
-
-
Monitoring:
-
Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of general health and toxicity.
-
Observe the mice for any clinical signs of toxicity.
-
-
Study Endpoint and Data Analysis:
-
The study is typically terminated when the tumors in the control group reach a predetermined maximum size or when the mice show signs of excessive morbidity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for the ADC-treated groups compared to the vehicle control group.
-
Perform statistical analysis to determine the significance of the anti-tumor effect.
-
Protocol for Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC
This protocol provides a method for determining the average DAR and the distribution of drug-loaded species in an ADC sample.
Materials:
-
Purified ADC sample
-
Hydrophobic Interaction Chromatography (HIC) column (e.g., Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol)
Procedure:
-
Sample Preparation:
-
Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
-
HPLC Method:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the prepared ADC sample onto the column.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable time period (e.g., 30 minutes).
-
Monitor the elution profile at 280 nm (for the antibody) and at a wavelength corresponding to the absorbance maximum of the payload if it has a distinct chromophore.
-
-
Data Analysis:
-
The chromatogram will show a series of peaks corresponding to the antibody with different numbers of conjugated drugs (e.g., DAR0, DAR2, DAR4, DAR6, DAR8 for a typical cysteine-linked ADC). The species with a higher DAR will be more hydrophobic and will elute later.
-
Integrate the peak area for each species.
-
Calculate the relative abundance of each species by dividing its peak area by the total peak area of all species.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100
-
Visualizations
Signaling Pathway of MMAE-Induced Apoptosis
Caption: MMAE inhibits tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.
Experimental Workflow for ADC Development and Evaluation
Caption: A typical workflow for the development and preclinical evaluation of an ADC.
Logical Relationship of this compound Components
Caption: The modular components of the this compound linker-payload system.
References
The Versatility of Azide-PEG3 Linkers in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the strategic selection of a chemical linker is paramount to the efficacy and safety of the resulting biomolecule. Among the diverse array of available linkers, the polyethylene glycol (PEG) spacer has emerged as a cornerstone technology, prized for its ability to favorably modulate the physicochemical properties of bioconjugates.[1] This technical guide provides an in-depth exploration of the role of the short, discrete Azide-PEG3 spacer in bioconjugation, a versatile tool in the design of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics.[1][2]
Core Advantages of the Azide-PEG3 Linker
The Azide-PEG3 linker, comprising three ethylene glycol units and a terminal azide group, offers a unique balance of hydrophilicity, flexibility, and defined length. This combination of features imparts several key advantages in bioconjugation:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the solubility of hydrophobic molecules, a crucial factor in the development of ADCs where cytotoxic payloads are often poorly soluble.[3][4]
-
Improved Pharmacokinetics: PEGylation, even with a short PEG3 chain, can increase the hydrodynamic radius of a bioconjugate, leading to reduced renal clearance and a longer circulation half-life. This extended exposure can enhance the therapeutic window and allow for less frequent dosing.
-
Reduced Immunogenicity: The PEG linker can shield the bioconjugate from the host's immune system, potentially reducing its immunogenicity.
-
Precise Spatial Control: The defined length of the PEG3 spacer provides precise control over the distance between the conjugated molecules. This is critical in applications like PROTACs, where optimal orientation of the target protein and E3 ligase is necessary for efficient protein degradation. In ADCs, the spacer ensures the cytotoxic drug does not sterically hinder the antibody's binding to its target antigen.
-
Bioorthogonal Reactivity: The azide group is highly selective and stable, allowing for specific conjugation to alkyne-containing molecules via "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are efficient and can be performed under mild, physiological conditions.
Key Applications and Experimental Workflows
The unique properties of Azide-PEG3 linkers make them suitable for a wide range of bioconjugation applications. The following sections detail their use in key areas and provide illustrative experimental workflows.
Antibody-Drug Conjugates (ADCs)
Azide-PEG3 linkers are extensively used in the synthesis of ADCs, connecting a monoclonal antibody to a potent cytotoxic payload. The linker's properties contribute to the overall stability, solubility, and pharmacokinetic profile of the ADC.
// Nodes Antibody [label="Monoclonal\nAntibody", fillcolor="#F1F3F4", fontcolor="#202124"]; Azide_PEG3_NHS [label="Azide-PEG3-NHS\nEster", fillcolor="#F1F3F4", fontcolor="#202124"]; Azide_Ab [label="Azide-Functionalized\nAntibody", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alkyne_Payload [label="Alkyne-Modified\nCytotoxic Payload", fillcolor="#F1F3F4", fontcolor="#202124"]; ADC [label="Antibody-Drug\nConjugate (ADC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification1 [label="Purification\n(e.g., SEC)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Purification2 [label="Purification\n(e.g., SEC, Dialysis)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Antibody -> Azide_Ab [label="Amine Reaction\n(Lysine residues)"]; Azide_PEG3_NHS -> Azide_Ab; Azide_Ab -> Purification1; Purification1 -> ADC [label="Click Chemistry\n(CuAAC or SPAAC)"]; Alkyne_Payload -> ADC; ADC -> Purification2;
// Invisible edges for alignment {rank=same; Antibody; Azide_PEG3_NHS;} {rank=same; Azide_Ab; Alkyne_Payload;} } .dot Caption: General workflow for synthesizing an Antibody-Drug Conjugate (ADC).
PROteolysis TArgeting Chimeras (PROTACs)
Azide-PEG3 linkers are also integral to the synthesis of PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The PEG3 spacer helps to bridge the two ligands with optimal spacing for the formation of a productive ternary complex.
// Nodes E3_Ligand [label="E3 Ligase Ligand\nwith Alkyne", fillcolor="#F1F3F4", fontcolor="#202124"]; Azide_PEG3_POI [label="Azide-PEG3-Target\nProtein Ligand", fillcolor="#F1F3F4", fontcolor="#202124"]; PROTAC [label="PROTAC\nMolecule", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification\n(e.g., HPLC)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges E3_Ligand -> PROTAC [label="Click Chemistry\n(CuAAC)"]; Azide_PEG3_POI -> PROTAC; PROTAC -> Purification; } .dot Caption: A streamlined workflow for the synthesis of PROTACs.
Protein and Peptide Labeling
The bioorthogonal nature of the azide group makes Azide-PEG3 linkers ideal for labeling proteins and peptides with various functionalities, such as fluorescent dyes or biotin, for detection and imaging purposes.
// Nodes Protein [label="Protein with\nPrimary Amines", fillcolor="#F1F3F4", fontcolor="#202124"]; Azide_PEG3_NHS [label="Azide-PEG3-NHS Ester", fillcolor="#F1F3F4", fontcolor="#202124"]; Azide_Protein [label="Azide-Labeled Protein", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alkyne_Probe [label="Alkyne-Functionalized\nProbe (e.g., Fluorophore)", fillcolor="#F1F3F4", fontcolor="#202124"]; Labeled_Protein [label="Labeled Protein", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification1 [label="Purification", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Purification2 [label="Purification", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Protein -> Azide_Protein [label="Step 1: Amine Labeling"]; Azide_PEG3_NHS -> Azide_Protein; Azide_Protein -> Purification1; Purification1 -> Labeled_Protein [label="Step 2: Click Chemistry"]; Alkyne_Probe -> Labeled_Protein; Labeled_Protein -> Purification2; } .dot Caption: A two-step process for specific protein labeling.
Quantitative Data Summary
The choice between CuAAC and SPAAC for bioconjugation depends on the specific application, balancing the need for speed and biocompatibility. The following tables summarize key quantitative data for these reactions.
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Catalytic cycloaddition between a terminal alkyne and an azide. | Catalyst-free cycloaddition between a strained cyclooctyne and an azide. |
| Reaction Kinetics | Very fast and tunable, with reaction times from minutes to a few hours. | Slower than CuAAC, with second-order rate constants typically in the range of 10⁻³ to 1 M⁻¹s⁻¹. |
| Reaction Yield | Typically quantitative or near-quantitative. | Can achieve high, often near-quantitative, yields. |
| Biocompatibility | Requires a copper(I) catalyst, which can be toxic to cells. The use of ligands can mitigate toxicity. | Copper-free, making it highly suitable for in vivo and live-cell applications. |
| Selectivity | Highly selective for azides and terminal alkynes. | Highly selective for azides and strained alkynes. |
Table 1: Comparison of CuAAC and SPAAC Reactions.
| Parameter | Value | Reference |
| Typical Molar Ratio (Azide:Alkyne) for CuAAC | 1:1 to 1.5:1 | |
| Typical Molar Ratio (Azide:Cyclooctyne) for SPAAC | 1.5:1 | |
| Typical Reaction Time for CuAAC | 30 minutes to 48 hours | |
| Typical Reaction Time for SPAAC | 1 to 12 hours | |
| pH for Thiol-Maleimide Reaction (for pre-functionalization) | 6.5 - 7.5 |
Table 2: Typical Reaction Parameters for Bioconjugation with Azide-PEG3 Linkers.
Detailed Experimental Protocols
Protocol 1: Azide Labeling of a Protein using Azido-PEG3-NHS Ester
This protocol describes the modification of a protein with an Azido-PEG3-NHS ester to introduce azide functional groups for subsequent click chemistry reactions.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4-8.5).
-
Azido-PEG3-NHS ester.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-5 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange.
-
Reagent Preparation: Immediately before use, dissolve the Azido-PEG3-NHS ester in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the Azido-PEG3-NHS ester stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted Azido-PEG3-NHS ester and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS). The resulting azide-activated protein is now ready for the click reaction.
Protocol 2: Protein Labeling using Azido-PEG3-Maleimide
This protocol is for labeling proteins with free thiol groups (cysteine residues) with an Azide-PEG3-Maleimide linker.
Materials:
-
Protein with free thiol groups in a sulfhydryl-free buffer (e.g., PBS, pH 6.5-7.5) containing 5-10 mM EDTA.
-
Azido-PEG3-Maleimide.
-
Anhydrous DMF or DMSO.
-
(Optional) Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced.
-
Quenching buffer (e.g., 1 M cysteine or DTT).
-
Desalting column or dialysis equipment.
Procedure:
-
(Optional) Reduction of Disulfide Bonds: If necessary, treat the protein with a reducing agent like TCEP to generate free thiols. Remove the reducing agent by buffer exchange.
-
Reagent Preparation: Prepare a stock solution of Azido-PEG3-Maleimide in anhydrous DMF or DMSO.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the Azido-PEG3-Maleimide stock solution to the protein solution.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or 2-8 hours at 4°C.
-
Quenching: (Optional) The reaction can be quenched by adding a thiol-containing compound like cysteine or DTT.
-
Purification: Remove excess reagent by using a desalting column or dialysis.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the copper-catalyzed click reaction between an azide-functionalized biomolecule and an alkyne-containing molecule.
Materials:
-
Azide-functionalized protein or peptide.
-
Alkyne-containing molecule (e.g., fluorescent dye, biotin-alkyne).
-
Copper(II) sulfate (CuSO₄).
-
Copper(I)-stabilizing ligand (e.g., THPTA).
-
Reducing agent (e.g., sodium ascorbate), freshly prepared.
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Reagent Preparation: Prepare stock solutions of the alkyne-containing molecule, CuSO₄, THPTA, and sodium ascorbate.
-
Catalyst Preparation: In a separate tube, premix the CuSO₄ and THPTA ligand solutions in a 1:2 to 1:5 molar ratio. Let this mixture stand for a few minutes.
-
Reaction Setup: In a reaction tube, combine the azide-functionalized biomolecule and the alkyne-containing molecule (typically at a 1:1 to 1:5 molar ratio).
-
Initiation of Reaction: Add the sodium ascorbate solution to the reaction mixture, followed by the premixed CuSO₄/THPTA solution.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
Purification: Purify the resulting bioconjugate to remove the copper catalyst and unreacted reagents using an appropriate method such as size-exclusion chromatography or dialysis.
Conclusion
The Azide-PEG3 linker is a powerful and versatile tool in the field of bioconjugation. Its ability to enhance solubility, improve pharmacokinetic profiles, and provide a handle for highly specific click chemistry reactions makes it an invaluable component in the design of next-generation therapeutics and research tools. The quantitative data and detailed experimental protocols provided in this guide offer a practical framework for researchers and drug development professionals to effectively harness the advantages of the Azide-PEG3 spacer in their work. As the field of bioconjugation continues to evolve, the rational application of well-characterized linkers like Azide-PEG3 will be crucial in developing safer and more effective targeted therapies.
References
An In-Depth Technical Guide to N3-PEG3-vc-PAB-MMAE for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibody-drug conjugate (ADC) payload linker, N3-PEG3-vc-PAB-MMAE. It is designed to be a core resource for researchers and drug development professionals working in the field of oncology. This document details the chemical architecture, mechanism of action, and its application in cancer research, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.
Introduction to this compound
This compound is a pre-formed drug-linker conjugate that has become a valuable tool in the development of next-generation ADCs.[1] It comprises a potent anti-mitotic agent, monomethyl auristatin E (MMAE), connected to a sophisticated linker system designed for stability in circulation and efficient payload release within target cancer cells.[1] This system integrates several key components: a bioorthogonal azide (N3) group for conjugation, a hydrophilic three-unit polyethylene glycol (PEG3) spacer, a protease-cleavable valine-citrulline (vc) dipeptide, and a self-immolative para-aminobenzyl carbamate (PAB) spacer.[2][3] The modular design of this drug-linker allows for its attachment to a variety of monoclonal antibodies (mAbs) targeting specific tumor-associated antigens, enabling the selective delivery of the highly cytotoxic MMAE payload.
Chemical Architecture and Functional Design
The efficacy and safety of an ADC are critically dependent on the design of its components. This compound is engineered to optimize the therapeutic window of the resulting ADC.
-
Monomethyl Auristatin E (MMAE) Cytotoxic Payload: MMAE is a synthetic and exceptionally potent antineoplastic agent, belonging to the auristatin family of compounds, which are analogues of the natural product dolastatin 10.[1] Due to its high toxicity, MMAE is unsuitable as a standalone chemotherapeutic agent but is highly effective as a cytotoxic payload in ADCs. Its mechanism of action involves the inhibition of tubulin polymerization, a critical process for microtubule formation. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.
-
Valine-Citrulline (vc) Peptide Linker: The vc dipeptide is a crucial element for controlled drug release. This linker is designed to be stable in the systemic circulation but is susceptible to cleavage by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in the tumor microenvironment and within cancer cells.
-
p-Aminobenzyl Carbamate (PAB) Self-Immolative Spacer: Following the enzymatic cleavage of the vc linker, the PAB spacer undergoes a spontaneous 1,6-elimination reaction. This self-immolative cascade ensures the traceless release of the unmodified, fully active MMAE payload inside the target cell.
-
Polyethylene Glycol (PEG3) Spacer: The inclusion of a three-unit PEG spacer enhances the hydrophilicity of the drug-linker conjugate. This improved water solubility can help to prevent aggregation of the ADC, particularly those with a high drug-to-antibody ratio (DAR). Furthermore, the PEG spacer can influence the pharmacokinetic properties of the ADC, potentially leading to a longer circulation half-life and improved tumor accumulation.
-
Azide (N3) Reactive Handle: The terminal azide group is a bioorthogonal reactive handle that enables the covalent attachment of the drug-linker to a monoclonal antibody. This is typically achieved through "click chemistry," such as the strain-promoted alkyne-azide cycloaddition (SPAAC), with an antibody that has been functionalized with a strained alkyne, like dibenzocyclooctyne (DBCO). This method allows for site-specific conjugation, leading to the production of homogeneous ADCs with a defined DAR.
Mechanism of Action of this compound based ADCs
The therapeutic effect of an ADC constructed with this compound is a multi-step process that begins with the specific recognition of a tumor-associated antigen on the surface of a cancer cell by the monoclonal antibody component of the ADC.
Caption: Mechanism of action of an this compound based ADC.
Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis. The internalized ADC is then trafficked to the lysosome, an acidic organelle containing a variety of degradative enzymes, including Cathepsin B. Inside the lysosome, the valine-citrulline linker is cleaved, initiating the self-immolation of the PAB spacer and the subsequent release of free MMAE into the cytoplasm. The liberated MMAE then binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and ultimately triggers programmed cell death (apoptosis).
Quantitative Data
The following tables summarize key quantitative data for ADCs constructed using MMAE with a vc-PAB linker, which are representative of ADCs utilizing the this compound conjugate.
Table 1: In Vitro Cytotoxicity of MMAE-based ADCs
| Cell Line | Cancer Type | Target Antigen | ADC | IC50 (nM) | Reference |
| SK-BR-3 | Breast Cancer | HER2 | Trastuzumab-(LAP)-N3-PEG3-vc-PAB-MMAE | 0.31 | |
| NCI-N87 | Gastric Cancer | HER2 | Hertuzumab-vc-MMAE | 95.3 ng/mL (~0.06 nM) | |
| HCC-1954 | Breast Cancer | HER2 | Anti-HER2 ADC | ~1 | |
| MDA-MB-453 | Breast Cancer | HER2 | Anti-HER2 ADC | ~10 | |
| SKOV3 | Ovarian Cancer | HER2 | Trastuzumab-vc-MMAE | Not specified |
Note: IC50 values can vary depending on the specific antibody, drug-to-antibody ratio, and assay conditions.
Table 2: In Vivo Efficacy of Trastuzumab-vc-MMAE in Xenograft Models
| Tumor Model | Cancer Type | Treatment | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| NCI-N87 | Gastric Cancer | Hertuzumab-vc-MMAE | 5 | Single dose | Complete tumor regression | |
| NCI-N87 | Gastric Cancer | Hertuzumab-vc-MMAE | 10 | Single dose | Sustained tumor inhibition | |
| NCI-N87 | Gastric Cancer | IgG1(trastuzumab)-vc-MMAE | 10 | Days 0, 7, 14 | Significant tumor regression | |
| NCI-N87 | Gastric Cancer | IgG1(trastuzumab)-vc-MMAE | 30 | Days 0, 7, 14 | Near complete tumor eradication | |
| SKOV3 | Ovarian Cancer | Trastuzumab-vc-MMAE | 15 | Days 0, 21 | Significant tumor growth delay |
Table 3: Representative Pharmacokinetic Parameters of MMAE-based ADCs in Preclinical Models
| Species | ADC Analyte | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Reference |
| Mouse | Total Antibody (Trastuzumab) | ~10-14 days | ~0.2-0.4 mL/day/kg | ~40-60 mL/kg | |
| Mouse | Antibody-conjugated MMAE (acMMAE) | Similar to total antibody | Similar to total antibody | Similar to total antibody | |
| Mouse | Unconjugated MMAE | Rapid | High | Extensive tissue distribution | |
| Rat | Total Antibody | ~10-12 days | ~0.3-0.5 mL/day/kg | ~50-70 mL/kg | |
| Rat | Unconjugated MMAE | Rapid | High | Extensive tissue distribution |
Note: Pharmacokinetic parameters are highly dependent on the specific antibody, target antigen expression, and animal model.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Synthesis of this compound (Representative Protocol)
A complete, single-source synthesis protocol for this compound is not publicly available. However, a representative protocol can be constructed based on the synthesis of its key intermediates, such as Azido-PEG3-Val-Cit-PAB-OH or its activated p-nitrophenyl (PNP) ester, followed by coupling with MMAE.
References
An In-depth Technical Guide to Preliminary Studies Using N3-PEG3-vc-PAB-MMAE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic agents. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. This technical guide focuses on N3-PEG3-vc-PAB-MMAE, a widely utilized drug-linker conjugate in preclinical ADC development. It features a cleavable valine-citrulline (vc) linker, a self-immolative p-aminobenzyl carbamate (PAB) spacer, and the potent antimitotic agent, monomethyl auristatin E (MMAE).[1][2] The inclusion of a three-unit polyethylene glycol (PEG3) spacer aims to improve solubility and pharmacokinetic properties.[1] The terminal azide (N3) group enables site-specific conjugation to a monoclonal antibody through click chemistry, offering precise control over the drug-to-antibody ratio (DAR).[1][3] This guide provides a comprehensive overview of the core components, mechanism of action, preliminary quantitative data, and detailed experimental protocols relevant to the use of this compound in ADC research.
Core Components and Mechanism of Action
The this compound conjugate is a sophisticated system designed for targeted drug delivery. Each component plays a crucial role in the overall function of the resulting ADC.
-
N3 (Azide): This functional group serves as a bioorthogonal handle for conjugation. It allows for a highly specific and efficient covalent attachment to an antibody that has been functionalized with a corresponding alkyne group (e.g., DBCO or BCN) via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC). This enables the generation of homogeneous ADCs with a defined DAR.
-
PEG3 (Polyethylene Glycol): The three-unit PEG spacer enhances the hydrophilicity of the drug-linker, which can improve solubility and may positively influence the pharmacokinetic properties of the ADC.
-
vc (Valine-Citrulline): This dipeptide is specifically designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment. This enzymatic cleavage is the primary mechanism for intracellular payload release.
-
PAB (p-Aminobenzyl Carbamate): The PAB group acts as a self-immolative spacer. Following the enzymatic cleavage of the vc linker, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, ensuring the release of the MMAE payload in its unmodified and fully active form.
-
MMAE (Monomethyl Auristatin E): MMAE is a synthetic and highly potent derivative of dolastatin 10. It functions as a tubulin polymerization inhibitor, disrupting microtubule dynamics within the cell. This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis. MMAE is estimated to be 100 to 1000 times more potent than traditional chemotherapy drugs like doxorubicin.
The overall mechanism of an ADC constructed with this compound begins with the systemic administration and circulation of the ADC. The antibody component targets and binds to a specific antigen on the surface of cancer cells. Upon binding, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis, and trafficked to the lysosomes. Inside the acidic environment of the lysosome, cathepsin B cleaves the vc linker, initiating the self-immolation of the PAB spacer and releasing the active MMAE payload into the cytoplasm. The released MMAE then binds to tubulin, leading to mitotic arrest and apoptotic cell death.
Quantitative Data Summary
The following tables summarize preliminary quantitative data from studies utilizing vc-PAB-MMAE based ADCs. It is important to note that the specific antibody and the exact linker composition can influence the activity.
| ADC | Cell Line | Target Antigen | IC50 | Reference |
| Erbitux-vc-PAB-MMAE | A549 | EGFR | Not specified | |
| Trastuzumab-vc-MMAE | SK-BR-3 | HER2 | 310 pM | |
| Trastuzumab-vc-MMAE | N87 | HER2 | ~0.1 nM | |
| Trastuzumab-vc-MMAE | GFP-MCF7 | HER2 (low) | ~350 nM | |
| Rituximab-MMAE | Ramos | CD20 | Not specified | |
| Rituximab-MMAE | Daudi | CD20 | Not specified |
| ADC | Animal Model | Tumor Model | Efficacy Outcome | Reference |
| Erbitux-vc-PAB-MMAE | Mouse Xenograft | A549 (NSCLC) | Effective tumor growth inhibition | |
| cAC10-vcMMAE | SCID Mouse | Karpas 299 | Tumor regression at 2 mg/kg | |
| cAC10-vcMMAE | SCID Mouse | L-82 | Dose-dependent tumor growth inhibition |
| Parameter | Value | ADC | Reference |
| Intratumoral MMAE Conc. | Up to 1 µM | Binding ADCs | |
| Serum MMAE Conc. | 0.01 to 1 nM | Binding ADCs | |
| Tumor to Serum Ratio | As high as 25,000:1 | Binding ADCs |
Experimental Protocols
Protocol 1: ADC Conjugation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the conjugation of an azide-functionalized linker-payload like this compound to an antibody containing a strained alkyne (e.g., DBCO).
Materials:
-
DBCO-functionalized monoclonal antibody (5-10 mg/mL in PBS, pH 7.4)
-
This compound (10-20 mM stock solution in anhydrous DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Desalting columns (e.g., PD-10)
-
Protein concentrators (e.g., 50 kDa MWCO)
-
Hydrophobic Interaction Chromatography (HIC) system for DAR analysis
Procedure:
-
Antibody Preparation:
-
If the antibody is not already functionalized, react it with a DBCO-containing crosslinker according to the manufacturer's instructions.
-
Perform a buffer exchange into PBS (pH 7.4) using a desalting column to remove any unreacted crosslinker.
-
Concentrate the antibody to the desired concentration (5-10 mg/mL) using a protein concentrator.
-
-
Conjugation Reaction:
-
In a suitable reaction vessel, add the DBCO-functionalized antibody.
-
Add the this compound stock solution to the antibody solution. A 5-10 fold molar excess of the drug-linker is a common starting point.
-
Gently mix the reaction and incubate at room temperature for 4-24 hours, protected from light.
-
-
Purification:
-
Purify the ADC from unreacted drug-linker using a desalting column.
-
Further purify and characterize the ADC using HIC to separate species with different DARs.
-
-
Characterization:
-
Determine the final protein concentration using a standard protein assay (e.g., BCA).
-
Calculate the average DAR by analyzing the HIC chromatogram.
-
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a method to determine the cytotoxic activity of an ADC.
Materials:
-
Target cancer cell line and a negative control cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC construct and unconjugated antibody control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADC or control solutions. Include untreated wells as a negative control.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 1 hour at room temperature, protected from light, with gentle shaking.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control wells.
-
Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable software.
-
Protocol 3: In Vivo Efficacy in a Xenograft Mouse Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of an ADC in a subcutaneous xenograft model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID)
-
Human cancer cell line
-
Sterile PBS or appropriate vehicle for ADC administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or a mixture with Matrigel at a concentration of 1-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-200 mm^3, randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).
-
-
Treatment Administration:
-
Administer the ADC, unconjugated antibody, and vehicle control to the respective groups via an appropriate route (e.g., intravenous injection).
-
The dosing schedule will depend on the specific ADC and tumor model (e.g., once weekly for 3 weeks).
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The study endpoint may be a predetermined tumor volume, a specific time point, or signs of toxicity.
-
At the endpoint, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Perform statistical analysis to determine the significance of tumor growth inhibition in the treatment groups compared to the control group.
-
Mandatory Visualizations
Caption: Mechanism of action of an ADC utilizing the this compound linker-drug.
Caption: General experimental workflow for the development and evaluation of an ADC.
Caption: Simplified signaling pathway of MMAE-induced apoptosis.
References
Methodological & Application
Synthesis of N3-PEG3-vc-PAB-MMAE: A Detailed Protocol for ADC Development
For Immediate Release
This application note provides a detailed protocol for the synthesis of N3-PEG3-vc-PAB-MMAE, a key drug-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs). This protocol is intended for researchers, scientists, and drug development professionals. This compound is a sophisticated molecule comprising a potent cytotoxic agent, monomethyl auristatin E (MMAE), a cathepsin B-cleavable valine-citrulline (vc) linker, a self-immolative para-aminobenzyl (PAB) spacer, and a hydrophilic polyethylene glycol (PEG3) spacer terminated with an azide (N3) group for click chemistry applications.[1][2][3][4][]
The synthesis of this drug-linker conjugate is a multi-step process that requires careful control of reaction conditions and purification of intermediates. This protocol outlines a common synthetic route, starting from the preparation of the key dipeptide linker intermediate, Fmoc-Val-Cit-PAB-OH, followed by coupling with MMAE, and subsequent PEGylation to introduce the azide functionality.
Quantitative Data Summary
The following table summarizes typical yields and purity for the key steps in the synthesis of this compound. These values are representative and may vary depending on the specific reaction conditions and purification methods used.
| Step | Product | Typical Yield (%) | Purity (%) (by HPLC) |
| 1. Synthesis of Fmoc-Val-Cit-PAB-OH | Fmoc-Val-Cit-PAB-OH | 85-95 | >95 |
| 2. Coupling of Fmoc-Val-Cit-PAB-OH to MMAE | Fmoc-Val-Cit-PAB-MMAE | ~78 | >95 |
| 3. Fmoc Deprotection | H2N-Val-Cit-PAB-MMAE | Quantitative | >95 |
| 4. Coupling of N3-PEG3-acid to Amine | This compound | 80-90 | >98 |
Experimental Protocols
Synthesis of Fmoc-Val-Cit-PAB-OH
This protocol describes an improved methodology for the synthesis of the cathepsin B-cleavable dipeptide linker, avoiding epimerization and resulting in a high yield.
Materials:
-
Fmoc-L-Citrulline
-
4-Aminobenzyl alcohol
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Triethylamine
-
Fmoc-Val-OSu (N-α-Fmoc-L-valine N-hydroxysuccinimide ester)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Diethyl ether
-
Silica gel for column chromatography
Procedure:
-
Synthesis of Fmoc-Cit-PAB-OH:
-
Dissolve Fmoc-L-Citrulline (1.0 equiv) and 4-aminobenzyl alcohol (1.1 equiv) in DMF.
-
Add HATU (1.2 equiv) and DIPEA (2.0 equiv) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain Fmoc-Cit-PAB-OH.
-
-
Fmoc Deprotection of Fmoc-Cit-PAB-OH:
-
Dissolve Fmoc-Cit-PAB-OH in a solution of 20% piperidine in DMF.
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to obtain H2N-Cit-PAB-OH.
-
-
Dipeptide Formation:
-
Dissolve H2N-Cit-PAB-OH (1.0 equiv) and Fmoc-Val-OSu (1.1 equiv) in DMF.
-
Add DIPEA (1.5 equiv) and stir the reaction at room temperature overnight.
-
Work up the reaction as described in step 1.1.
-
Purify the crude product by silica gel column chromatography to yield Fmoc-Val-Cit-PABOH as a white solid.
-
Synthesis of H2N-vc-PAB-MMAE
This part of the protocol involves the coupling of the dipeptide linker to the cytotoxic payload MMAE, followed by the removal of the Fmoc protecting group.
Materials:
-
Fmoc-Val-Cit-PAB-OH
-
Monomethyl auristatin E (MMAE)
-
HATU
-
DIPEA
-
DMF
-
Piperidine
-
Reverse-phase HPLC system
Procedure:
-
Coupling of Fmoc-Val-Cit-PAB-OH to MMAE:
-
Dissolve Fmoc-Val-Cit-PAB-OH (1.1 equiv) and MMAE (1.0 equiv) in anhydrous DMF.
-
Add HATU (1.2 equiv) and DIPEA (2.0 equiv) to the solution.
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 2-4 hours. Monitor the reaction by HPLC.
-
Upon completion, the crude product, Fmoc-vc-PAB-MMAE, can be purified by reverse-phase preparative HPLC.
-
-
Fmoc Deprotection:
-
Dissolve the purified Fmoc-vc-PAB-MMAE in a solution of 20% piperidine in DMF.
-
Stir at room temperature for 30 minutes.
-
Purify the reaction mixture directly by reverse-phase preparative HPLC to obtain H2N-vc-PAB-MMAE. Lyophilize the pure fractions to get a white solid.
-
Synthesis of this compound
This final step involves the conjugation of the azido-PEG3 linker to the free amine of the vc-PAB-MMAE construct.
Materials:
-
H2N-vc-PAB-MMAE
-
N3-PEG3-acid
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Reverse-phase HPLC system
Procedure:
-
Coupling Reaction:
-
Dissolve H2N-vc-PAB-MMAE (1.0 equiv) and N3-PEG3-acid (1.2 equiv) in anhydrous DMF.
-
Add HATU (1.3 equiv) and DIPEA (2.5 equiv) to the reaction mixture.
-
Stir the solution under an inert atmosphere at room temperature for 2-4 hours, monitoring the reaction by HPLC.
-
Once the reaction is complete, purify the crude product by reverse-phase preparative HPLC.
-
Combine and lyophilize the pure fractions to obtain this compound as a white, fluffy solid.
-
Characterization: The final product should be characterized by:
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure.
Synthesis Workflow and Signaling Pathway Diagrams
Caption: Synthetic workflow for this compound.
Caption: Mechanism of action for an ADC utilizing a vc-PAB-MMAE linker.
References
Application Notes and Protocols for N3-PEG3-vc-PAB-MMAE Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N3-PEG3-vc-PAB-MMAE is a pre-formed drug-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs).[1][2][3] This conjugate contains a potent cytotoxic agent, Monomethyl Auristatin E (MMAE), attached to a linker system.[1][4] The linker consists of a PEG3 spacer to enhance solubility, a cathepsin-cleavable valine-citrulline (vc) dipeptide, and a self-immolative p-aminobenzyl carbamate (PAB) group. The terminal azide (N3) group allows for covalent attachment to a corresponding alkyne-modified antibody or other targeting moiety via "click chemistry".
This document provides detailed protocols for the two primary types of click chemistry reactions applicable to this compound: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Key Features of this compound
| Feature | Description |
| Cytotoxic Payload | Monomethyl Auristatin E (MMAE): A potent inhibitor of tubulin polymerization, leading to cell cycle arrest and apoptosis. |
| Linker System | PEG3: A three-unit polyethylene glycol spacer that improves hydrophilicity and reduces aggregation. vc: A valine-citrulline dipeptide linker that is stable in the bloodstream but is cleaved by lysosomal proteases (e.g., cathepsin B) inside target cells. PAB: A self-immolative spacer that ensures the release of unmodified MMAE upon cleavage of the vc linker. |
| Reactive Handle | Azide (N3): A bioorthogonal functional group that specifically reacts with alkynes, enabling precise and stable conjugation. |
Mechanism of Action of MMAE
Monomethyl auristatin E (MMAE) is a synthetic antineoplastic agent. As a potent antimitotic agent, it inhibits cell division by blocking the polymerization of tubulin. This disruption of the microtubule network leads to G2/M phase cell cycle arrest and subsequently induces apoptosis in cancer cells.
Experimental Protocols
Protocol 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO), to react with the azide group of this compound. This method is ideal for biological applications where the cytotoxicity of copper is a concern.
Materials:
-
DBCO-functionalized antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Desalting columns (e.g., PD-10)
-
0.2 µm syringe filter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. The concentration will depend on the desired molar excess.
-
Ensure the DBCO-functionalized antibody is in a compatible buffer, such as PBS, at a known concentration.
-
-
Conjugation Reaction:
-
To the DBCO-functionalized antibody solution, add the desired molar excess of the this compound stock solution. A molar excess of 3-5 equivalents of the drug-linker is a common starting point.
-
The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours. The reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Remove the excess, unreacted this compound and DMSO using a desalting column (e.g., PD-10) equilibrated with PBS.
-
For a more polished product and to separate different drug-to-antibody ratio (DAR) species, further purification can be performed using Hydrophobic Interaction Chromatography (HIC).
-
Sterile filter the final ADC product using a 0.2 µm syringe filter.
-
-
Characterization:
-
Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Determine the average DAR using HIC-HPLC or UV-Vis spectroscopy by measuring the absorbance at both 280 nm (for the antibody) and the wavelength corresponding to the drug-linker (if applicable).
-
Confirm the successful conjugation and determine the distribution of DAR species by LC-MS analysis.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and regioselective click chemistry reaction that requires a copper(I) catalyst. This method is suitable for conjugating this compound to terminal alkyne-modified antibodies.
Materials:
-
Alkyne-functionalized antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO4)
-
A reducing agent (e.g., sodium ascorbate)
-
A copper-chelating ligand (e.g., THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Desalting columns (e.g., PD-10)
-
0.2 µm syringe filter
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound in DMSO, CuSO4 in water, sodium ascorbate in water (prepare fresh), and THPTA in water.
-
Ensure the alkyne-functionalized antibody is in a compatible buffer at a known concentration.
-
-
Conjugation Reaction:
-
In a reaction vessel, combine the alkyne-functionalized antibody and the desired molar excess of this compound.
-
In a separate tube, pre-mix the CuSO4 and THPTA solutions.
-
Add the copper/ligand mixture to the antibody/drug-linker solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction is typically faster than SPAAC.
-
-
Purification:
-
Remove excess reagents, including the copper catalyst, by buffer exchange using a desalting column.
-
Further purification to separate different DAR species can be performed using HIC or other chromatographic techniques.
-
Sterile filter the final ADC product.
-
-
Characterization:
-
Perform characterization as described in the SPAAC protocol (protein concentration, DAR, and LC-MS analysis).
-
Data Presentation
The following tables provide representative data that should be collected and analyzed for the characterization of the resulting ADC.
Table 1: Reaction Parameters
| Parameter | SPAAC | CuAAC |
| Antibody Concentration | 1-10 mg/mL | 1-10 mg/mL |
| Molar Excess of Drug-Linker | 3-5 equivalents | 3-10 equivalents |
| Reaction Temperature | 4-25 °C | 25 °C |
| Reaction Time | 4-24 hours | 1-4 hours |
| Organic Solvent | <10% DMSO | <10% DMSO |
Table 2: ADC Characterization
| Parameter | Expected Result | Analytical Method |
| Average DAR | 2-4 | HIC-HPLC, UV-Vis, LC-MS |
| Purity | >95% | SEC-HPLC |
| Monomer Content | >98% | SEC-HPLC |
| Free Drug-Linker | <1% | HIC-HPLC, RP-HPLC |
| Endotoxin Levels | <0.5 EU/mg | LAL Assay |
Note: The optimal reaction conditions and resulting ADC characteristics will depend on the specific antibody and experimental setup and should be optimized accordingly. A publication by Baalmann et al. describes the generation of a potent antibody-drug conjugate with a DAR of 2 using a SPAAC reaction with N3-PEG3-vc-PABC-MMAE.
Conclusion
The this compound drug-linker is a versatile tool for the creation of ADCs through click chemistry. Both SPAAC and CuAAC protocols offer efficient and specific methods for conjugation. Careful optimization of reaction conditions and thorough characterization of the final product are crucial for the development of safe and effective antibody-drug conjugates.
References
Application Notes and Protocols for N3-PEG3-vc-PAB-MMAE in Cell Culture
Introduction
N3-PEG3-vc-PAB-MMAE is a pre-formed drug-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs).[1][2] It comprises three key components: the highly potent cytotoxic agent Monomethyl Auristatin E (MMAE), a cleavable linker system, and a reactive azide (N3) handle for conjugation.[1][3] MMAE is a synthetic antineoplastic agent that inhibits cell division by blocking tubulin polymerization.[] Due to its extreme potency, it is unsuitable for use as a standalone drug but is highly effective as an ADC payload. The linker consists of a valine-citrulline (vc) dipeptide, a p-aminobenzyl carbamate (PAB) self-immolative spacer, and a 3-unit polyethylene glycol (PEG3) spacer. The terminal azide group allows for covalent attachment to a monoclonal antibody (mAb) via click chemistry, creating a targeted therapeutic.
These application notes provide a comprehensive guide for researchers on the experimental setup, protocols, and data interpretation when using an ADC constructed with this compound in cell culture experiments.
Mechanism of Action
The efficacy of an ADC utilizing the vc-PAB-MMAE system relies on a multi-step, targeted process:
-
Binding and Internalization : The monoclonal antibody component of the ADC selectively binds to a specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, internalizing the entire ADC-antigen complex.
-
Lysosomal Trafficking : The endocytic vesicle containing the ADC complex traffics to and fuses with the lysosome, an organelle containing various proteolytic enzymes.
-
Linker Cleavage : Within the acidic environment of the lysosome, enzymes such as Cathepsin B, which are often upregulated in tumor cells, recognize and cleave the valine-citrulline dipeptide linker.
-
Payload Release : The cleavage of the vc linker initiates a spontaneous 1,6-elimination reaction in the PAB spacer, which rapidly decomposes, ensuring the release of the MMAE payload in its unmodified, fully active state.
-
Cytotoxic Effect : The released MMAE, being cell-permeable, diffuses into the cytoplasm. There, it binds to tubulin, disrupting microtubule dynamics. This interference with the cellular cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).
-
Bystander Effect : Due to its ability to cross cell membranes, the released MMAE can diffuse out of the dying, antigen-positive target cell and kill adjacent, neighboring cells, even if they do not express the target antigen. This "bystander effect" is crucial for treating heterogeneous tumors where antigen expression may be varied.
Linker Composition and Cleavage
The linker is a critical component that ensures the ADC remains stable in circulation and releases its payload only within the target cell. The N3-PEG3-vc-PAB linker is designed for optimal performance through its distinct functional units.
-
N3 (Azide) : A reactive handle for "click chemistry." It enables the efficient and site-specific conjugation of the drug-linker to an antibody that has been functionalized with a complementary group like an alkyne (e.g., DBCO, BCN).
-
PEG3 (Polyethylene Glycol) : A short PEG spacer used to improve the solubility and pharmacokinetic properties of the ADC.
-
vc (Valine-Citrulline) : A dipeptide sequence specifically designed to be cleaved by lysosomal proteases like Cathepsin B, which are highly active inside cancer cells but have limited activity in the bloodstream.
-
PAB (p-aminobenzyl carbamate) : A self-immolative spacer. Once Cathepsin B cleaves the adjacent citrulline, the PAB group becomes unstable and rapidly decomposes, guaranteeing the release of an unmodified MMAE molecule. This "traceless" release is vital, as any residual linker fragment could hinder the drug's ability to bind to tubulin.
Data Presentation: In Vitro Cytotoxicity of MMAE
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes reported IC50 values for free MMAE against various human cancer cell lines. These values demonstrate the sub-nanomolar to nanomolar potency of the payload and can serve as a benchmark when evaluating the specific activity of a newly constructed ADC.
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time | Assay |
| MDA-MB-468 | Breast Cancer | ~2 | 72 hours | MTT |
| MDA-MB-453 | Breast Cancer | ~48 | 72 hours | MTT |
| SKBR3 | Breast Cancer | 3.27 ± 0.42 | 72 hours | MTT |
| HEK293 | Kidney Cancer | 4.24 ± 0.37 | 72 hours | MTT |
| PC-3 | Prostate Cancer | ~2 | Not Specified | Cell Viability |
| C4-2B | Prostate Cancer | ~48 | Not Specified | Cell Viability |
Table compiled from data reported in references. Note that IC50 values can vary based on specific experimental conditions, cell passage number, and assay type.
Experimental Protocols
Note : The following protocols are generalized for an ADC constructed using this compound. It is assumed the ADC has been successfully conjugated and purified. Always handle the potent cytotoxic agent and ADC with appropriate personal protective equipment (PPE) in a designated laboratory area. The this compound compound is unstable in solution and should be freshly prepared for conjugation.
Protocol 1: In Vitro Cytotoxicity Assay (MTT/MTS Method)
This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
Materials:
-
Target antigen-positive (Ag+) and antigen-negative (Ag-) cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
ADC stock solution (in a suitable vehicle, e.g., PBS)
-
Isotype control ADC (same antibody and linker-drug, but targeting an irrelevant antigen)
-
Untreated vehicle control
-
96-well flat-bottom tissue culture plates
-
MTT or MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Solubilization solution (for MTT assay, e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding :
-
Harvest and count cells. Determine the optimal seeding density to ensure cells are in the exponential growth phase at the end of the assay (typically 5,000-20,000 cells/well).
-
Seed 100 µL of cell suspension into each well of a 96-well plate. Include wells for all controls.
-
Incubate the plate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
ADC Treatment :
-
Prepare serial dilutions of the ADC and isotype control ADC in complete medium. A common concentration range to test is 0.01 ng/mL to 1000 ng/mL.
-
Carefully remove the medium from the wells and add 100 µL of the appropriate ADC dilution or control medium.
-
Return the plate to the incubator.
-
-
Incubation :
-
Incubate the cells for a period relevant to the drug's mechanism of action, typically 72 to 144 hours.
-
-
Viability Measurement (MTS Example) :
-
Add 20 µL of MTS reagent directly to each well.
-
Incubate for 1-4 hours at 37°C, protected from light, until a color change is apparent.
-
Read the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis :
-
Subtract the average absorbance of the "medium only" blank wells from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the untreated vehicle control wells (defined as 100% viability).
-
Plot the percent viability against the log of the ADC concentration and use a non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.
-
Protocol 2: Bystander Effect Assay (Co-Culture Method)
This assay evaluates the ability of the ADC's payload to kill neighboring antigen-negative cells after being released from antigen-positive target cells.
Materials:
-
Antigen-positive (Ag+) cell line.
-
Antigen-negative (Ag-) cell line, stably transfected with a fluorescent reporter (e.g., GFP) for easy identification.
-
All materials listed in Protocol 1.
-
Fluorescence plate reader or high-content imaging system.
Procedure:
-
Cell Seeding :
-
Prepare monocultures of Ag+ cells and Ag- GFP cells, as well as co-cultures with varying ratios of Ag+ to Ag- cells (e.g., 1:1, 1:3, 3:1).
-
Seed the cells in a 96-well plate at a constant total cell density (e.g., 10,000 total cells/well).
-
Incubate overnight at 37°C, 5% CO₂.
-
-
ADC Treatment :
-
Treat the wells with a single, fixed concentration of the ADC. This concentration should be highly cytotoxic to the Ag+ cells but have minimal direct effect on the Ag- cells, as determined from monoculture cytotoxicity assays (e.g., a concentration between the IC90 for Ag+ cells and the IC10 for Ag- cells).
-
Include controls: untreated co-cultures, and ADC-treated monocultures of both Ag+ and Ag- cells.
-
-
Incubation :
-
Incubate the plate for an extended period, typically 96 to 144 hours, to allow for payload release and diffusion.
-
-
Viability Measurement :
-
At desired time points (e.g., 48, 96, 144h), measure the fluorescence intensity of the GFP-expressing Ag- cells using a plate reader (excitation/emission ~485/535 nm).
-
-
Data Analysis :
-
Normalize the fluorescence intensity in each well by subtracting the reading from a "no-cell" blank group.
-
Calculate the % viability of Ag- cells by comparing the fluorescence in ADC-treated co-culture wells to the fluorescence in untreated co-culture wells.
-
A significant decrease in the viability of Ag- cells in the co-culture compared to the Ag- monoculture (when treated with the same ADC concentration) indicates a positive bystander effect.
-
References
Application Notes and Protocols for the Development of Antibody-Drug Conjugates (ADCs) with N3-PEG3-vc-PAB-MMAE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the antigen-targeting specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules. This targeted delivery approach enhances the therapeutic window of the cytotoxic payload, minimizing systemic toxicity while maximizing efficacy at the tumor site.
This document provides detailed application notes and protocols for the development of ADCs utilizing the N3-PEG3-vc-PAB-MMAE drug-linker. This advanced system comprises:
-
N3 (Azide): A bioorthogonal handle for site-specific conjugation to an alkyne-modified antibody via click chemistry.
-
PEG3: A three-unit polyethylene glycol spacer that enhances solubility and improves pharmacokinetic properties.
-
vc-PAB (valine-citrulline-p-aminobenzylcarbamate): A protease-cleavable linker that is stable in circulation but is efficiently cleaved by lysosomal enzymes, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[1]
-
MMAE (Monomethyl Auristatin E): A highly potent synthetic antineoplastic agent that inhibits cell division by blocking tubulin polymerization.[1][2][3]
These components work in concert to create a stable, potent, and targeted therapeutic agent.
Mechanism of Action
The efficacy of an ADC constructed with this compound relies on a sequence of events initiated by the specific binding of the antibody component to its target antigen on the surface of a cancer cell.
-
Binding and Internalization: The ADC binds to the target antigen on the tumor cell surface and is subsequently internalized, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome.
-
Payload Release: Within the lysosome, the valine-citrulline linker is cleaved by proteases like Cathepsin B. This initiates the self-immolative cascade of the PAB spacer, leading to the release of the unmodified, active MMAE payload into the cytoplasm.
-
Cytotoxicity: The released MMAE binds to tubulin, disrupting the microtubule network. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[4]
Below is a diagram illustrating the signaling pathway of MMAE-induced cytotoxicity.
Experimental Protocols
The following section provides detailed protocols for the key stages of ADC development and characterization.
Protocol 1: ADC Conjugation via Click Chemistry (SPAAC)
This protocol describes the conjugation of an alkyne-modified antibody with this compound using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Materials:
-
Alkyne-modified monoclonal antibody (e.g., via DBCO functionalization)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Desalting column (e.g., PD-10)
-
Protein concentrator (with appropriate molecular weight cutoff)
Procedure:
-
Antibody Preparation:
-
If not already prepared, modify the antibody with an alkyne group (e.g., DBCO) according to established protocols.
-
Purify the alkyne-modified antibody and buffer exchange into PBS, pH 7.4.
-
Determine the concentration of the modified antibody using a spectrophotometer at 280 nm.
-
-
Drug-Linker Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
-
Conjugation Reaction:
-
In a suitable reaction vessel, add the alkyne-modified antibody.
-
Add the this compound stock solution to the antibody solution. A molar excess of the drug-linker (e.g., 5-10 fold) is typically used. The final concentration of DMSO in the reaction mixture should be kept low (e.g., <10%) to avoid antibody denaturation.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.
-
-
Purification:
-
Remove excess, unreacted drug-linker by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Concentrate the purified ADC using a protein concentrator.
-
-
Characterization:
-
Determine the final concentration of the ADC and proceed with characterization assays such as DAR determination.
-
Protocol 2: Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute of an ADC. UV-Vis spectroscopy and Hydrophobic Interaction Chromatography (HIC) are common methods for its determination.
A. UV-Vis Spectroscopy
This method provides an average DAR value.
Procedure:
-
Measure the absorbance of the ADC solution at 280 nm and at the wavelength of maximum absorbance for MMAE (typically around 248 nm).
-
Calculate the concentration of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law.
-
The DAR is calculated as the molar ratio of the drug to the antibody.
B. Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species with different numbers of conjugated drugs, providing information on the distribution of drug-loaded species.
Procedure:
-
Mobile Phase A: High salt buffer (e.g., 2 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol).
-
Equilibrate a HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Monitor the elution profile at 280 nm. Peaks corresponding to different DAR species will elute in order of increasing hydrophobicity (higher DAR species are more hydrophobic and elute later).
-
Calculate the weighted average DAR based on the peak areas of the different species.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency (IC50) of the ADC on target and non-target cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
ADC, unconjugated antibody, and free MMAE
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and incubate overnight.
-
-
Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free MMAE in complete culture medium.
-
Remove the old medium from the cells and add the diluted compounds. Include untreated control wells.
-
Incubate for 72-120 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
-
Solubilization and Absorbance Reading:
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.
-
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of the ADC on the cell cycle distribution.
Materials:
-
Target cancer cell line
-
ADC and control treatments
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution with RNase A
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with the ADC at various concentrations for a specified time (e.g., 24-48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
-
Fixation:
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate on ice for at least 30 minutes.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 5: In Vivo Efficacy in a Xenograft Model
This protocol evaluates the anti-tumor activity of the ADC in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID)
-
Tumor cell line
-
Matrigel
-
ADC, vehicle control, and isotype control ADC
Procedure:
-
Tumor Implantation:
-
Inject a suspension of tumor cells and Matrigel subcutaneously into the flank of the mice.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
-
Dosing:
-
Administer the ADC, vehicle, and control ADCs intravenously.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the overall health of the mice.
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry).
-
Data Presentation
The following tables provide a template for summarizing quantitative data from the characterization and evaluation of an ADC developed with this compound.
Table 1: ADC Characterization
| Parameter | Method | Result |
| Average DAR | UV-Vis | e.g., 3.8 |
| DAR Distribution | HIC | e.g., DAR0: 5%, DAR2: 20%, DAR4: 50%, DAR6: 20%, DAR8: 5% |
| Monomer Purity | SEC-HPLC | e.g., >98% |
| Endotoxin Level | LAL Assay | e.g., <0.1 EU/mg |
Table 2: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Target Antigen Expression | ADC IC50 (nM) | Unconjugated Antibody IC50 (nM) | Free MMAE IC50 (nM) |
| Antigen-Positive | ||||
| e.g., BT-474 | High | e.g., 0.1 | >1000 | e.g., 0.05 |
| e.g., NCI-N87 | Medium | e.g., 1.5 | >1000 | e.g., 0.05 |
| Antigen-Negative | ||||
| e.g., MDA-MB-468 | Low/Negative | >1000 | >1000 | e.g., 0.05 |
Table 3: In Vivo Efficacy in Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | 0 | e.g., +5 |
| Isotype Control ADC | e.g., 3 | e.g., 10 | e.g., +4 |
| Unconjugated Antibody | e.g., 3 | e.g., 25 | e.g., +5 |
| Test ADC | e.g., 1 | e.g., 70 | e.g., -2 |
| Test ADC | e.g., 3 | e.g., 95 (regression) | e.g., -8 |
Conclusion
The this compound drug-linker system offers a robust platform for the development of highly effective ADCs. The protocols and application notes provided herein offer a comprehensive guide for researchers in the field, from conjugation and characterization to preclinical evaluation. The combination of site-specific conjugation via click chemistry, a stable yet cleavable linker, and a potent cytotoxic payload allows for the creation of next-generation ADCs with an improved therapeutic index. Careful execution of these experimental protocols and thorough data analysis are critical for advancing promising ADC candidates toward clinical development.
References
Protocol for Strain-Promoted Alkyne-Azide Cycloaddition with N3-PEG3-vc-PAB-MMAE
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the conjugation of a monoclonal antibody (mAb) with the drug-linker N3-PEG3-vc-PAB-MMAE via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This copper-free click chemistry approach offers a robust and specific method for the generation of antibody-drug conjugates (ADCs). The this compound combines a highly potent cytotoxic agent, monomethyl auristatin E (MMAE), with a cleavable linker system designed for targeted drug delivery to cancer cells.[1][2] The azide group on the linker enables covalent attachment to a strained alkyne, such as dibenzocyclooctyne (DBCO), which has been previously installed on the antibody.[1]
The valine-citrulline (vc) dipeptide in the linker is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[3] This enzymatic cleavage releases the potent MMAE payload inside the target cell. MMAE then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1] The polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the ADC.
This protocol covers the modification of the antibody with a DBCO-NHS ester, the SPAAC conjugation reaction, and the subsequent characterization of the resulting ADC, with a focus on determining the drug-to-antibody ratio (DAR).
Materials and Reagents
| Reagent/Material | Supplier (Example) | Notes |
| Monoclonal Antibody (mAb) | In-house/Commercial | Purified and in an amine-free buffer (e.g., PBS). |
| DBCO-NHS Ester | Commercial Vendor | Store at -20°C, protected from moisture. |
| This compound | MedChemExpress, DC Chemicals | Store at -20°C, protected from light and moisture. |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | For dissolving DBCO-NHS ester and this compound. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | In-house/Commercial | Amine-free. |
| Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0) | In-house/Commercial | To stop the NHS ester reaction. |
| Desalting Columns (e.g., Zeba™ Spin Desalting Columns) | Thermo Fisher Scientific | For buffer exchange and removal of excess reagents. |
| Hydrophobic Interaction Chromatography (HIC) Column | Tosoh Bioscience, Agilent | For DAR analysis. |
| Solvents for HIC (e.g., Ammonium Sulfate, Sodium Phosphate) | Sigma-Aldrich | HPLC grade. |
| Mass Spectrometer (e.g., Q-TOF, Orbitrap) | Sciex, Thermo Fisher Scientific | For mass confirmation of the ADC. |
Experimental Protocols
Part 1: Antibody Modification with DBCO-NHS Ester
This protocol describes the labeling of a monoclonal antibody with DBCO groups by targeting primary amines (e.g., lysine residues).
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer, such as PBS, at a concentration of 1-10 mg/mL.
-
If the buffer contains primary amines (e.g., Tris), perform a buffer exchange using a desalting column.
-
-
DBCO-NHS Ester Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.
-
-
Antibody Labeling Reaction:
-
Add a 20- to 30-fold molar excess of the 10 mM DBCO-NHS ester solution to the antibody solution.
-
The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to prevent antibody denaturation.
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
-
Quenching of Unreacted NHS Ester:
-
Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to quench any unreacted DBCO-NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of DBCO-Modified Antibody:
-
Remove excess DBCO reagent and quenching agent using a desalting column or dialysis against PBS, pH 7.4.
-
Determine the concentration of the purified DBCO-modified antibody using a standard protein assay (e.g., BCA or absorbance at 280 nm).
-
The degree of labeling (DOL) with DBCO can be determined by UV-Vis spectroscopy by measuring the absorbance at 280 nm and ~310 nm (the absorbance maximum for DBCO).
-
Part 2: SPAAC Conjugation with this compound
This protocol describes the copper-free click chemistry reaction between the DBCO-modified antibody and the azide-functionalized drug-linker.
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM). The compound is unstable in solution, so fresh preparation is recommended.
-
-
SPAAC Reaction:
-
To the purified DBCO-modified antibody (from Part 1), add a 2- to 5-fold molar excess of the this compound solution.
-
The final DMSO concentration should be kept below 10% (v/v).
-
Incubate the reaction at room temperature or 37°C for 4 to 24 hours. The reaction progress can be monitored by HIC-HPLC. For some SPAAC reactions, incubation at 4°C overnight is also effective.
-
-
Purification of the Antibody-Drug Conjugate (ADC):
-
After the reaction is complete (as determined by HIC-HPLC), purify the ADC from unreacted drug-linker and other small molecules using a desalting column or size-exclusion chromatography (SEC).
-
Part 3: Characterization of the ADC
Hydrophobic Interaction Chromatography (HIC) is a widely used method to determine the DAR and assess the heterogeneity of the ADC preparation. The principle is that the hydrophobicity of the antibody increases with each conjugated drug-linker molecule.
-
Mobile Phase A: 1.2 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 6.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 6.0, with 25% (v/v) Isopropanol
-
Column: TSKgel Butyl-NPR or similar
-
Flow Rate: 0.8 mL/min
-
Temperature: 30°C
-
Detection: UV at 280 nm
Procedure:
-
Equilibrate the HIC column with the starting mobile phase conditions.
-
Inject 10-50 µg of the purified ADC sample.
-
Elute the different ADC species using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).
-
Integrate the peak areas corresponding to each DAR species (e.g., DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ [(Peak Area of DARn) * n] / Σ (Peak Area of all DAR species), where 'n' is the number of conjugated drugs for each species.
| DAR Species | Expected Elution Order |
| DAR0 (Unconjugated mAb) | First to elute |
| DAR2 | |
| DAR4 | |
| DAR6 | |
| DAR8 | Last to elute |
Mass spectrometry is used to confirm the identity of the ADC and to determine the mass of the different DAR species.
-
Intact Mass Analysis: The purified ADC can be analyzed by native MS or after deglycosylation to determine the mass of the intact conjugate and the distribution of drug-loaded species.
-
Subunit Analysis: The ADC can be reduced to separate the light and heavy chains, which are then analyzed by LC-MS. This provides information on the drug distribution on each chain.
Expected Mass Shift:
The expected mass increase for each conjugated this compound (after reaction with DBCO) can be calculated based on the molecular weights of the reactants.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for the synthesis and characterization of an ADC using SPAAC.
Mechanism of Action: ADC Internalization and Payload Release
Caption: Mechanism of ADC internalization, payload release, and induction of apoptosis.
MMAE-Induced Apoptosis Signaling Pathway
Caption: Simplified signaling pathway of MMAE-induced apoptosis.
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low DAR | Inefficient antibody modification with DBCO. | - Ensure the antibody buffer is amine-free. - Increase the molar excess of DBCO-NHS ester. - Confirm the reactivity of the DBCO-NHS ester. |
| Inefficient SPAAC reaction. | - Increase the molar excess of this compound. - Increase the reaction time or temperature (up to 37°C). - Ensure the this compound is not degraded. | |
| High Aggregation | High concentration of DMSO. | - Keep the final DMSO concentration below 10% (v/v). |
| Hydrophobic nature of the drug-linker. | - Perform conjugation at a lower antibody concentration. - Optimize purification methods to remove aggregates. | |
| Inconsistent Results | Variability in reagent quality. | - Use fresh, high-quality reagents and prepare stock solutions immediately before use. |
| Inconsistent reaction conditions. | - Carefully control reaction parameters such as temperature, pH, and incubation time. |
Conclusion
The protocol outlined in this document provides a comprehensive guide for the generation and characterization of an antibody-drug conjugate using this compound via strain-promoted alkyne-azide cycloaddition. Adherence to these protocols will enable researchers to produce well-defined ADCs for preclinical evaluation. The provided troubleshooting guide offers solutions to common challenges encountered during the conjugation process. The successful synthesis and characterization of these ADCs are critical steps in the development of novel targeted therapies for cancer.
References
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with N3-PEG3-vc-PAB-MMMA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and bioorthogonal method for the synthesis of antibody-drug conjugates (ADCs).[][2] This reaction forms a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule.[] These application notes provide a detailed protocol for the conjugation of an alkyne-modified monoclonal antibody (mAb) to the azide-containing drug-linker, N3-PEG3-vc-PAB-MMAE.
The this compound drug-linker combines several key features for effective ADC development. The polyethylene glycol (PEG) spacer enhances solubility and improves pharmacokinetic properties. The valine-citrulline (vc) peptide linker is designed for selective cleavage by lysosomal proteases, such as cathepsin B, ensuring targeted release of the cytotoxic payload within cancer cells. The p-aminobenzyl carbamate (PAB) acts as a self-immolative spacer, facilitating the efficient release of the potent anti-mitotic agent, monomethyl auristatin E (MMAE). MMAE functions by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[3][4]
Data Presentation
Quantitative data from representative studies on ADCs synthesized using vc-MMAE linker chemistry are summarized below for easy comparison.
| Parameter | Value | Cell Line | Antibody | Reference |
| Drug-to-Antibody Ratio (DAR) | ~4.5 | N/A | Trastuzumab | |
| ~3.4 | N/A | Trastuzumab | ||
| IC50 | 95.3 ng/mL | NCI-N87 (HER2-positive Gastric Cancer) | Hertuzumab | |
| 410.54 ± 4.9 nM | SKBR3 (HER2-positive Breast Cancer) | N/A (vc-MMAE construct) | ||
| 482.86 ± 6.4 nM | HEK293 | N/A (vc-MMAE construct) |
Experimental Protocols
Materials
-
Alkyne-modified monoclonal antibody (e.g., via unnatural amino acid incorporation or chemical modification)
-
This compound (dissolved in DMSO)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (anhydrous)
-
Deionized water
-
Purification columns (e.g., size-exclusion chromatography)
-
Analytical instrumentation (e.g., UV-Vis spectrophotometer, HIC-HPLC, mass spectrometer)
Protocol for CuAAC Conjugation
This protocol is a general guideline and may require optimization for specific antibodies and desired drug-to-antibody ratios (DAR).
1. Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of CuSO4 in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
2. Antibody Preparation:
-
Buffer exchange the alkyne-modified antibody into PBS, pH 7.4.
-
Adjust the antibody concentration to a working concentration (e.g., 5-10 mg/mL).
3. CuAAC Reaction Setup:
-
In a suitable reaction vessel, add the alkyne-modified antibody solution.
-
Add the this compound stock solution. The molar excess of the drug-linker will influence the final DAR and should be optimized (a common starting point is 5-10 molar equivalents per antibody).
-
In a separate tube, prepare the copper(I) catalyst by premixing the CuSO4 and THPTA stock solutions in a 1:5 molar ratio. Allow this mixture to stand for 2-3 minutes at room temperature.
-
Add the premixed CuSO4/THPTA solution to the antibody-drug-linker mixture. A final copper concentration of 0.25-0.5 mM is typically used.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. The reaction can be monitored for completion using appropriate analytical techniques.
4. Purification of the Antibody-Drug Conjugate:
-
Upon completion of the reaction, remove unreacted drug-linker and other small molecules by size-exclusion chromatography (SEC) using an appropriate resin and PBS as the mobile phase.
-
Collect the fractions containing the purified ADC.
5. Characterization of the Antibody-Drug Conjugate:
-
Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC)-HPLC: HIC separates ADC species based on the hydrophobicity conferred by the conjugated drug-linker. This allows for the determination of the distribution of different DAR species (DAR0, DAR2, DAR4, etc.) and the calculation of the average DAR.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of the intact or reduced ADC can be used to determine the molecular weight of the different conjugated species and thereby calculate the DAR.
-
-
Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC)-HPLC: SEC is used to assess the level of aggregation in the purified ADC preparation.
-
-
Confirmation of Conjugation:
-
UV-Vis Spectroscopy: Measure the absorbance at 280 nm (for the antibody) and at the characteristic wavelength for MMAE to confirm conjugation.
-
Visualizations
Experimental Workflow
References
Troubleshooting & Optimization
troubleshooting low conjugation efficiency with N3-PEG3-vc-PAB-MMAE
Welcome to the technical support center for N3-PEG3-vc-PAB-MMAE. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this azide-functionalized linker-payload in antibody-drug conjugate (ADC) development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in ADC development?
This compound is a pre-formed drug-linker conjugate used for the development of Antibody-Drug Conjugates (ADCs).[1][2][3][4][] It consists of four key components:
-
N3 (Azide): A functional group that allows for covalent attachment to an alkyne-modified antibody via "click chemistry".
-
PEG3: A three-unit polyethylene glycol spacer that can enhance solubility and reduce aggregation.
-
vc-PAB: A cathepsin B-cleavable valine-citrulline (vc) dipeptide linker connected to a p-aminobenzyl carbamate (PAB) self-immolative spacer. This system is designed to be stable in circulation and release the active drug inside target cancer cells.
-
MMAE: Monomethyl auristatin E, a potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.
This drug-linker is typically conjugated to an antibody that has been functionalized with an alkyne group, either through a terminal alkyne or a strained cyclooctyne for copper-free click chemistry.
Q2: Which "click chemistry" reactions can be used with this compound?
This compound is designed for azide-alkyne cycloaddition reactions. The two primary methods are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regiospecific reaction requires a copper(I) catalyst to conjugate the azide group of the drug-linker to a terminal alkyne on the antibody. The active Cu(I) is often generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), on the antibody. The reaction is driven by the release of ring strain and does not require a metal catalyst, which can be advantageous when working with sensitive biological systems.
Q3: What are the common causes of low conjugation efficiency or a low Drug-to-Antibody Ratio (DAR)?
Low conjugation efficiency can stem from several factors related to the reactants, reaction conditions, or impurities. Common causes include:
-
Catalyst Inactivation (CuAAC): The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state.
-
Poor Substrate Solubility: Aggregation of the antibody or poor solubility of the this compound can hinder the reaction.
-
Inhibitory Buffer Components: Certain buffer components, like Tris or high concentrations of chloride, can interfere with the CuAAC reaction. Thiols can also poison the copper catalyst.
-
Suboptimal Reaction Conditions: Incorrect temperature, pH, or reactant concentrations can lead to slow or incomplete reactions.
-
Degradation of Reactants: this compound can be unstable in solution and should be freshly prepared for conjugation reactions.
-
Steric Hindrance: The accessibility of the azide and alkyne groups can be limited by the surrounding molecular structure.
Troubleshooting Guide for Low Conjugation Efficiency
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the conjugation of this compound.
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Solutions |
| Catalyst Inactivation (CuAAC) | • Use a copper-stabilizing ligand such as THPTA or BTTAA to protect Cu(I) from oxidation. • Ensure a fresh solution of a reducing agent (e.g., sodium ascorbate) is used. • Degas buffers to remove dissolved oxygen. |
| Poor Reactant Solubility | • Add organic co-solvents like DMSO or DMF (up to 10%) to improve the solubility of this compound. • Perform the reaction at a slightly elevated temperature (e.g., 37°C), if the antibody is stable. |
| Inhibitory Buffer Components | • Perform a buffer exchange into a non-inhibitory buffer such as PBS or HEPES prior to conjugation. • Avoid buffers containing Tris or high concentrations of chloride for CuAAC. |
| Degraded this compound | • Prepare a fresh solution of this compound immediately before use. • Store the stock solution at -80°C for long-term stability and -20°C for short-term (up to one month) under nitrogen. |
| Slow Reaction Kinetics (SPAAC) | • Increase the concentration of one or both reactants. • Increase the reaction temperature if the antibody's stability permits. • Consider using a more reactive cyclooctyne derivative if possible. |
Issue 2: High Levels of Aggregation
| Potential Cause | Recommended Solutions |
| Hydrophobicity of the Drug-Linker | • Include a certain percentage of organic co-solvent (e.g., DMSO) in the reaction mixture. • Use stabilizing excipients in the formulation. |
| Copper-Induced Aggregation (CuAAC) | • Use a copper-chelating ligand to minimize protein-copper interactions. • Optimize the copper concentration to the lowest effective level. |
| Incorrect Buffer Conditions | • Ensure the buffer pH is not close to the isoelectric point (pI) of the antibody. • Screen different buffer systems to find one that minimizes aggregation. |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is a general protocol for conjugating this compound to an alkyne-modified antibody. Optimization for each specific antibody is recommended.
Materials:
-
Alkyne-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 10 mM in water)
-
Copper-stabilizing ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
DMSO
-
Desalting columns for purification
Procedure:
-
Antibody Preparation: Prepare the alkyne-modified antibody at a concentration of 2-5 mg/mL.
-
Drug-Linker Preparation: Dissolve this compound in DMSO to create a 10 mM stock solution. This should be done immediately before use.
-
Reaction Setup:
-
In a reaction tube, add the alkyne-modified antibody.
-
Add the this compound stock solution to achieve a 5-10 fold molar excess over the antibody.
-
In a separate tube, pre-mix the CuSO₄ and ligand solutions. A 1:5 copper-to-ligand ratio is a good starting point.
-
Add the copper/ligand mixture to the antibody/drug-linker solution. The final copper concentration should be in the range of 50-200 µM.
-
-
Initiation of Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM.
-
Incubation: Incubate the reaction at room temperature or 37°C for 1-4 hours, protected from light.
-
Purification: Remove unreacted drug-linker and catalyst components using a desalting column or other suitable chromatography methods like SEC or HIC.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the conjugation of this compound to a strained alkyne (e.g., DBCO)-modified antibody.
Materials:
-
Strained alkyne-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
DMSO
-
Desalting columns for purification
Procedure:
-
Antibody Preparation: Prepare the strained alkyne-modified antibody at a concentration of 2-5 mg/mL.
-
Drug-Linker Preparation: Dissolve this compound in DMSO to create a 10 mM stock solution immediately before use.
-
Reaction Setup:
-
In a reaction tube, add the strained alkyne-modified antibody.
-
Add the this compound stock solution to achieve a 3-5 fold molar excess over the antibody.
-
-
Incubation: Incubate the reaction at room temperature or 37°C for 4-24 hours, protected from light. The reaction progress can be monitored by analytical techniques such as HIC-HPLC.
-
Purification: Purify the resulting ADC using a desalting column or other chromatography methods to remove the excess drug-linker.
Visualizations
Caption: Workflow for CuAAC conjugation of this compound.
Caption: Workflow for SPAAC (copper-free) conjugation.
Caption: Decision tree for troubleshooting low conjugation efficiency.
References
Technical Support Center: Enhancing Solubility of N3-PEG3-vc-PAB-MMAE Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N3-PEG3-vc-PAB-MMAE antibody-drug conjugates (ADCs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during your experiments.
Understanding the Challenge: Why Solubility Matters
The this compound linker-drug is a sophisticated component for creating targeted cancer therapeutics. However, the highly hydrophobic nature of the monomethyl auristatin E (MMAE) payload can lead to poor solubility and aggregation of the final ADC.[1][][3] This can negatively impact manufacturability, stability, and in vivo efficacy and safety.[][4] Optimizing the solubility of your ADC is therefore a critical step in developing a successful therapeutic.
Troubleshooting Guide: Addressing Common Solubility Issues
This guide provides a structured approach to identifying and resolving common solubility problems with your this compound conjugates.
Problem 1: ADC Precipitation or Visible Aggregates During/After Conjugation
Possible Causes:
-
High Drug-to-Antibody Ratio (DAR): A higher DAR increases the overall hydrophobicity of the ADC, making it more prone to aggregation. It is estimated that a DAR above 4 can diminish solubility.
-
Inappropriate Buffer Conditions: The pH and ionic strength of the conjugation and formulation buffers can significantly impact ADC solubility. Working near the isoelectric point (pI) of the antibody can minimize solubility.
-
Hydrophobic Nature of the Linker-Payload: The inherent hydrophobicity of the vc-PAB-MMAE component contributes to the tendency of the ADC to aggregate in aqueous solutions.
Solutions:
-
Optimize DAR: Aim for a lower DAR (e.g., 2-4) to reduce hydrophobicity. This can be achieved by adjusting the molar excess of the this compound during the conjugation reaction.
-
Screen Buffer Systems: Experiment with different buffer systems (e.g., citrate, histidine, phosphate) and pH levels. Antibody-based drugs are typically stable within a narrow pH range; lower pH can lead to protein cleavage, while higher pH may cause aggregation.
-
Incorporate Excipients: The addition of stabilizing excipients to your formulation can significantly improve solubility and reduce aggregation.
Troubleshooting Workflow for ADC Precipitation
Caption: Troubleshooting workflow for ADC precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of poor solubility in this compound conjugates?
The primary driver of solubility issues is the highly hydrophobic nature of the MMAE payload. While the PEG3 linker is included to increase hydrophilicity, at higher drug-to-antibody ratios (DAR), the hydrophobic character of the conjugated payload can dominate, leading to aggregation and precipitation.
Q2: How does the PEG linker in this compound contribute to solubility?
The polyethylene glycol (PEG) spacer is hydrophilic and helps to "shield" the hydrophobic MMAE payload, which can improve the overall solubility and stability of the ADC. Longer PEG chains generally impart greater hydrophilicity. The PEG linker can also reduce aggregation and prolong the circulation half-life of the ADC.
Q3: What role does the drug-to-antibody ratio (DAR) play in solubility?
The DAR is a critical factor influencing ADC solubility. A higher DAR leads to increased hydrophobicity, which in turn increases the propensity for aggregation. It is a common observation that ADCs with a high DAR are more prone to precipitation. Therefore, careful control and optimization of the DAR are essential for achieving a soluble and stable conjugate.
Q4: Which excipients are most effective at improving the solubility of MMAE-containing ADCs?
Several types of excipients can be used to enhance the solubility and stability of ADCs:
-
Surfactants: Polysorbates (e.g., Polysorbate 20 and Polysorbate 80) are commonly used to prevent protein aggregation at interfaces.
-
Sugars and Polyols: Sucrose, trehalose, and mannitol are effective stabilizers that can help prevent aggregation.
-
Amino Acids: Arginine has been shown to increase the solubility of proteins and other molecules, and can be a beneficial additive to ADC formulations.
Q5: How can I quantitatively assess the solubility and aggregation of my ADC?
Several analytical techniques are essential for characterizing the solubility and aggregation of your this compound conjugate:
-
Size Exclusion Chromatography (SEC): SEC is the standard method for separating and quantifying monomers, dimers, and higher-order aggregates.
-
Dynamic Light Scattering (DLS): DLS is a rapid technique for measuring the size distribution of particles in a solution and can be used to detect the presence of aggregates.
-
Hydrophobic Interaction Chromatography (HIC): HIC is used to determine the drug-to-antibody ratio (DAR) and can also provide information about the hydrophobicity of the ADC species.
Quantitative Data on Formulation Components
The following tables provide a summary of quantitative data on the impact of various formulation components on ADC solubility and stability. These values should be considered as starting points for your own optimization studies.
Table 1: Impact of Excipients on ADC Aggregation
| Excipient | Concentration Range | Effect on Aggregation | Reference |
| Polysorbate 20 | 0.01% - 0.1% (w/v) | Reduces agitation-induced aggregation. At 0.1%, it might promote micelle formation. | |
| Polysorbate 80 | 0.01% - 0.1% (w/v) | Effective in preventing protein aggregation. | |
| Sucrose | 1% - 10% (w/v) | Acts as a stabilizer to prevent aggregation. | |
| Trehalose | 1% - 10% (w/v) | Stabilizes protein structure and reduces aggregation. | |
| Arginine | 50 - 250 mM | Can increase solubility and suppress aggregation. |
Table 2: Influence of pH and Buffer on ADC Stability
| Buffer System | pH Range | Observations | Reference |
| Histidine | 5.5 - 6.5 | Commonly used buffer for ADC formulations. | |
| Citrate | 5.0 - 6.5 | Can be effective, but compatibility with the specific ADC should be tested. | |
| Phosphate | 6.0 - 7.5 | Widely used, but can sometimes accelerate degradation pathways. |
Table 3: Long-Term Stability of a vc-MMAE ADC
| ADC | DAR | Storage Conditions | Aggregation (%) | Reference |
| Trastuzumab-MC-VC-PAB-MMAE | 2.0 | 30 days at 4°C | 0.5% | |
| Trastuzumab-MC-VC-PAB-MMAE | 4.0 | 30 days at 4°C | 0.5% | |
| MMAE-ADC with VC-PAB linker | 3.3 | 6 days at RT in PBS | 19.2% | |
| MMAE-ADC with VC-PAB linker | 3.3 | 6 days at RT in ADC-stabilizing PBS | 18% |
Experimental Protocols
Protocol 1: Determination of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of monomer, dimer, and high molecular weight species (HMWS) in an ADC sample.
Materials:
-
SEC column (e.g., Agilent AdvanceBio SEC 300Å)
-
HPLC system with UV detector
-
Mobile Phase: 150 mM Sodium Phosphate, pH 6.8
-
ADC sample
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase. Filter the sample through a 0.22 µm syringe filter.
-
Injection: Inject 10-20 µL of the prepared sample onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm. The monomer peak will be the main peak, with earlier eluting peaks corresponding to aggregates and later eluting peaks to fragments.
-
Data Analysis: Integrate the peak areas for the monomer and all aggregate species. Calculate the percentage of aggregation as follows: % Aggregation = (Total Area of Aggregate Peaks / Total Area of All Peaks) * 100
Logical Diagram for SEC Analysis
Caption: Workflow for SEC analysis of ADC aggregation.
Protocol 2: Formulation Screening to Improve ADC Solubility
Objective: To identify a buffer system and excipients that minimize aggregation and maintain the stability of the ADC.
Materials:
-
Dialysis cassettes or centrifugal filter units
-
A panel of buffers (e.g., citrate, histidine, phosphate) at various pH values
-
A selection of excipients (e.g., Polysorbate 20, sucrose, arginine)
-
ADC stock solution
-
SEC-HPLC system
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Buffer Exchange: Exchange the buffer of the ADC stock solution into the different formulation buffers using dialysis or centrifugal filters.
-
Excipient Addition: Prepare a matrix of formulations by adding different excipients at various concentrations to the ADC in each buffer system.
-
Incubation/Stress: Incubate the formulations under accelerated stress conditions (e.g., 40°C for 1-2 weeks) and at the intended storage temperature (e.g., 4°C).
-
Analysis:
-
At initial and subsequent time points, visually inspect the samples for precipitation.
-
Analyze the samples by SEC-HPLC to determine the percentage of high molecular weight species (aggregates).
-
Analyze the samples by DLS to assess the hydrodynamic radius and polydispersity index.
-
-
Data Evaluation: Compare the results across all formulations to identify the conditions that provide the highest solubility and lowest aggregation.
Signaling Pathway for Formulation Optimization
Caption: Workflow for formulation screening to optimize ADC solubility.
References
stability issues with N3-PEG3-vc-PAB-MMAE in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of N3-PEG3-vc-PAB-MMAE in solution. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have lost potency. What are the likely causes?
Loss of potency is often due to the inherent instability of the molecule in solution.[1][2][3] Several factors can contribute to its degradation, including hydrolysis of the linker components, particularly at non-optimal pH, and prolonged exposure to aqueous environments. It is strongly recommended to use freshly prepared solutions for each experiment to ensure maximal activity.[1][2]
Q2: I'm observing precipitation or aggregation in my this compound solution. How can I resolve this?
Aggregation can be a significant issue, primarily driven by the hydrophobic nature of the MMAE payload. While the PEG3 spacer is designed to improve hydrophilicity, improper handling can still lead to aggregation.
-
Initial Dissolution: Ensure the compound is fully dissolved in a small amount of a suitable organic solvent like DMSO before adding it to your aqueous buffer. Note that hygroscopic DMSO can negatively impact solubility.
-
Buffer Composition: The composition of your aqueous buffer can influence solubility. Consider using a buffer system you have previously validated for other hydrophobic peptides or small molecules.
-
Concentration: Working with excessively high concentrations can promote aggregation. If possible, perform conjugations at the lowest effective concentration.
Q3: What are the recommended storage conditions for this compound?
To maintain the integrity of this compound, adhere to the following storage guidelines:
| Form | Storage Temperature | Duration | Special Conditions |
| Powder | -20°C | Up to 3 years | |
| 4°C | Up to 2 years | ||
| Stock Solution | -80°C | Up to 6 months | Stored under nitrogen, protected from light and moisture. |
| -20°C | Up to 1 month | Stored under nitrogen, protected from light and moisture. |
Important: Avoid repeated freeze-thaw cycles of stock solutions. It is best practice to aliquot the stock solution into single-use volumes after preparation.
Q4: How does pH affect the stability of the vc-PAB linker?
The valine-citrulline (vc) linker is designed to be cleaved by the enzyme cathepsin B within the lysosomal environment of target cells, which has a lower pH than the bloodstream. While specific data on the pH stability of the unconjugated linker in solution is limited, peptide bonds can be susceptible to hydrolysis at extreme pH values. For bioconjugation reactions, it is advisable to maintain a pH range that is optimal for the reaction (typically pH 6.5-8.5 for many click chemistry reactions) while minimizing the reaction time to reduce potential degradation.
Q5: What is the role of the PAB (p-aminobenzyl carbamate) spacer?
The PAB spacer is a self-immolative unit. After the valine-citrulline linker is cleaved by cathepsin B, a cascade reaction is initiated in the PAB group. This process results in the release of the MMAE payload in its unmodified, active form.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in solution.
Issue 1: Low Conjugation Efficiency
If you are experiencing lower than expected conjugation efficiency to your antibody or target molecule, consider the following:
| Potential Cause | Recommended Action |
| Degraded this compound | Always use a freshly prepared solution of the linker-payload for your conjugation reaction. Do not use solutions that have been stored for extended periods, even at low temperatures. |
| Sub-optimal Reaction Buffer | Ensure your reaction buffer is at the optimal pH for your specific conjugation chemistry (e.g., SPAAC or CuAAC). Avoid buffers containing components that could interfere with the reaction. |
| Incorrect Stoichiometry | Re-evaluate the molar ratio of the linker-payload to your target molecule. Inefficient conjugation can result from using too little of the linker-payload. |
| Presence of Impurities | Ensure all components of your reaction, including the buffer and your target molecule, are free from contaminants that could inhibit the reaction. |
Issue 2: Inconsistent Experimental Results
Variability between experiments can often be traced back to the stability of the linker-payload in solution.
| Potential Cause | Recommended Action |
| Age of Stock Solution | Do not use stock solutions that have been stored beyond the recommended time, even if they appear clear. Degradation can occur without visible changes. |
| Inconsistent Solution Preparation | Standardize your protocol for dissolving and diluting the this compound. Ensure the same solvent and buffer are used consistently. |
| Variable Incubation Times | Minimize the time the linker-payload is in an aqueous solution before and during the conjugation reaction. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibration: Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation.
-
Dissolution: Add a sufficient volume of fresh, anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM). Use newly opened DMSO to avoid issues with water content.
-
Mixing: Gently vortex or sonicate the vial to ensure the compound is completely dissolved.
-
Aliquoting and Storage: Immediately aliquot the stock solution into single-use, low-protein binding tubes. Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.
Protocol 2: General Procedure for Monitoring Stability by RP-HPLC
This protocol provides a general framework for assessing the stability of this compound in a specific buffer.
-
Preparation of Test Solution: Prepare a solution of this compound in the aqueous buffer of interest at a known concentration (e.g., 1 mg/mL).
-
Incubation: Incubate the solution under the desired conditions (e.g., specific temperature).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Sample Quenching (Optional): If necessary, quench any potential degradation by flash freezing the aliquot in liquid nitrogen and storing at -80°C until analysis.
-
RP-HPLC Analysis:
-
Column: Use a suitable C18 column.
-
Mobile Phase: A typical mobile phase would be a gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Detection: Monitor the elution profile using a UV detector at a wavelength appropriate for MMAE (e.g., 214 nm and 280 nm).
-
-
Data Analysis: Quantify the peak area of the intact this compound over time. A decrease in the main peak area, potentially with the appearance of new peaks, indicates degradation.
Visualizations
Caption: Troubleshooting workflow for low conjugation efficiency.
Caption: Intended intracellular cleavage pathway of vc-PAB-MMAE.
References
Technical Support Center: Optimizing Payload Delivery of N3-PEG3-vc-PAB-MMAE
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of N3-PEG3-vc-PAB-MMAE in the development of Antibody-Drug Conjugates (ADCs).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the conjugation, purification, and characterization of ADCs synthesized with this compound.
Issue 1: Low or Inconsistent Drug-to-Antibody Ratio (DAR)
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Inefficient Azide-Alkyne Cycloaddition (Click Chemistry) | For Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): - Ensure the use of a copper(I)-stabilizing ligand (e.g., THPTA, TBTA) to prevent catalyst oxidation and protect the antibody from degradation.[1][2]- Use a fresh solution of a reducing agent like sodium ascorbate to generate the active Cu(I) catalyst in situ.[1][2]- Optimize the reaction pH, as CuAAC is effective over a wide pH range (4-12).[1]For Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): - This method avoids copper toxicity and is bioorthogonal.- The reaction rate is dependent on the strain of the cyclooctyne (e.g., DBCO, BCN) used. |
| Steric Hindrance | The PEG3 linker is designed to increase hydrophilicity and reduce steric hindrance. If issues persist, consider a longer PEG chain. |
| Inaccurate DAR Measurement | Employ orthogonal methods for DAR determination, such as Hydrophobic Interaction Chromatography (HIC) and UV/Vis spectroscopy, for accurate results. |
Issue 2: ADC Aggregation
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| High Hydrophobicity of MMAE Payload | MMAE is highly hydrophobic, and a high DAR can lead to aggregation. The inclusion of the hydrophilic PEG3 linker helps to mitigate this. |
| Suboptimal Formulation Conditions | Screen different buffer conditions (pH, ionic strength) to find the optimal formulation for your specific ADC. |
| Instability During Storage | Lyophilization is a common method to ensure the long-term stability of ADCs. Store the ADC at recommended temperatures (e.g., -20°C to -80°C) and avoid repeated freeze-thaw cycles. |
Issue 3: Premature Payload Release
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Linker Instability in Plasma | The valine-citrulline (vc) linker is designed to be cleaved by cathepsin B in the lysosome of target cells. It is generally stable in human plasma but can be susceptible to cleavage by carboxylesterases in rodent plasma, which should be considered during preclinical in vivo studies. |
| Off-Target Cleavage | While designed for cathepsin B, other proteases may also cleave the vc linker. |
Frequently Asked Questions (FAQs)
Q1: What are the functions of the different components of this compound?
A1: Each component has a specific role:
-
N3 (Azide): A bioorthogonal handle for "click chemistry" conjugation to an alkyne-modified antibody. This allows for a highly specific and stable covalent bond.
-
PEG3 (Polyethylene Glycol, 3 units): A hydrophilic spacer that increases the solubility of the ADC, reduces aggregation, and can improve pharmacokinetic properties.
-
vc (Valine-Citrulline): A dipeptide linker that is designed to be selectively cleaved by cathepsin B, an enzyme that is highly expressed in the lysosomes of tumor cells.
-
PAB (p-aminobenzyl alcohol): A self-immolative spacer that, after cleavage of the vc linker, releases the unmodified MMAE payload.
-
MMAE (Monomethyl Auristatin E): A potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.
Q2: What are the recommended storage conditions for this compound?
A2: The compound is typically stored as a powder at -20°C for up to 3 years or at 4°C for up to 2 years. It is noted that the compound is unstable in solution, and freshly prepared solutions are recommended.
Q3: What are the key considerations for the click chemistry conjugation reaction?
A3: For CuAAC, the key is to maintain the copper catalyst in its active Cu(I) state using a reducing agent and to protect the antibody from oxidation with a stabilizing ligand. For SPAAC, the choice of the strained alkyne (e.g., DBCO, BCN) on the antibody will determine the reaction kinetics.
Q4: How does the Drug-to-Antibody Ratio (DAR) affect the properties of the resulting ADC?
A4: The DAR is a critical quality attribute that influences the efficacy, toxicity, and stability of an ADC. A higher DAR can increase potency but may also lead to faster clearance, increased toxicity, and a higher propensity for aggregation due to the hydrophobicity of the MMAE payload.
Experimental Protocols
Protocol 1: General Procedure for CuAAC Conjugation of this compound to an Alkyne-Modified Antibody
This protocol provides a general guideline. Optimization may be required for specific antibodies and applications.
-
Preparation of Reagents:
-
Dissolve the alkyne-modified antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Dissolve this compound in an organic solvent such as DMSO to create a stock solution.
-
Prepare fresh stock solutions of copper(II) sulfate (CuSO4), a copper(I)-stabilizing ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate) in an appropriate buffer.
-
-
Conjugation Reaction:
-
In a reaction vessel, combine the alkyne-modified antibody and the this compound solution. The molar ratio of the linker-payload to the antibody should be optimized to achieve the desired DAR.
-
Add the copper(I)-stabilizing ligand to the reaction mixture.
-
Add the CuSO4 solution.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
-
Purification:
-
Purify the ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unreacted linker-payload, catalyst, and other small molecules.
-
-
Characterization:
-
Determine the DAR using HIC and/or UV/Vis spectroscopy.
-
Assess the level of aggregation by SEC.
-
Confirm the integrity of the ADC by SDS-PAGE and mass spectrometry.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding:
-
Seed target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the purified ADC and a negative control (e.g., unconjugated antibody) in cell culture medium.
-
Treat the cells with the ADC dilutions and controls.
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for ADC production.
Caption: Troubleshooting workflow for ADC aggregation.
Caption: Signaling pathway of MMAE payload release.
References
Technical Support Center: Preventing Aggregation of ADCs with N3-PEG3-vc-PAB-MMAE
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of Antibody-Drug Conjugates (ADCs) utilizing the N3-PEG3-vc-PAB-MMAE drug-linker.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of aggregation for ADCs conjugated with this compound?
A1: Aggregation of ADCs using the this compound linker-drug is a multifactorial issue primarily driven by the increased hydrophobicity of the final conjugate.[1][2] Key contributing factors include:
-
Hydrophobic Payload: Monomethyl Auristatin E (MMAE) is a highly potent cytotoxic agent that is also very hydrophobic.[2][3] The attachment of multiple MMAE molecules to the antibody surface can create hydrophobic patches, which can lead to intermolecular interactions and aggregation as the ADC molecules self-associate to minimize their exposure to the aqueous environment.[4]
-
Linker Characteristics: While the valine-citrulline (vc) dipeptide is designed for specific enzymatic cleavage, the overall linker-payload complex contributes to the hydrophobicity of the ADC. Although the PEG3 spacer is included to increase hydrophilicity, a high drug-to-antibody ratio (DAR) can overcome this benefit.
-
High Drug-to-Antibody Ratio (DAR): A higher DAR directly correlates with increased hydrophobicity and a greater tendency for aggregation. Optimizing the DAR is a critical aspect of balancing therapeutic efficacy with the physical stability of the ADC.
-
Conjugation Process Conditions: The use of organic co-solvents to dissolve the hydrophobic drug-linker during the conjugation process can induce conformational stress on the antibody, potentially exposing hydrophobic regions and promoting aggregation. Unfavorable buffer conditions, such as a pH near the antibody's isoelectric point or suboptimal ionic strength, can also reduce solubility and lead to aggregation.
-
Environmental and Physical Stress: Exposure to thermal stress, repeated freeze-thaw cycles, and mechanical agitation during manufacturing and transportation can denature the antibody and induce aggregation.
Q2: How does the this compound linker design help in mitigating aggregation?
A2: The inclusion of a polyethylene glycol (PEG) spacer is a key design feature to counteract the hydrophobicity of the MMAE payload. The PEG3 component of the linker is hydrophilic and creates a "hydration shell" around the drug-linker. This has several advantages:
-
Improved Solubility: The PEG linker significantly enhances the water solubility of the ADC, which helps to prevent the formation of aggregates.
-
Masking Hydrophobicity: The flexible and hydrophilic PEG chains can sterically shield the hydrophobic MMAE, reducing non-specific interactions between ADC molecules.
-
Enhanced Pharmacokinetics: By reducing aggregation and non-specific interactions, the PEG linker can prolong the circulation half-life of the ADC, allowing for better tumor accumulation.
Q3: What are the initial signs of ADC aggregation and how can I detect them?
A3: Initial signs of aggregation can be subtle and may not always be visible to the naked eye. It is crucial to employ analytical techniques to detect and quantify aggregates. Common indicators include:
-
Visual Observation: The appearance of opalescence, cloudiness, or visible particulates in the ADC solution is a clear sign of significant aggregation and precipitation.
-
Increased Polydispersity: An increase in the polydispersity index (PDI) as measured by Dynamic Light Scattering (DLS) can indicate the formation of various-sized aggregate species.
-
Appearance of High Molecular Weight (HMW) Species: Size Exclusion Chromatography (SEC) is the industry-standard method for quantifying HMW species, which correspond to soluble aggregates.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues with ADC aggregation during your experiments.
| Observed Problem | Potential Cause | Recommended Action |
| Increased HMW species post-conjugation | Suboptimal Conjugation Conditions: Incorrect pH, temperature, or high concentration of organic co-solvent. | Optimize conjugation buffer pH to be 1-2 units away from the antibody's isoelectric point. Minimize the percentage of organic co-solvent and consider alternative, less denaturing solvents. Perform conjugation at a lower temperature. |
| High ADC Concentration: Increased probability of intermolecular interactions. | Reduce the ADC concentration during the conjugation reaction. If a high final concentration is required, perform a concentration step after purification and formulation in a stabilizing buffer. | |
| Aggregation during purification | Buffer Mismatch: The ADC may be unstable in the purification buffers (e.g., chromatography mobile phases). | Ensure the pH and ionic strength of the purification buffers are within the stability range of the ADC. Consider adding a low concentration of a stabilizing excipient like arginine or a non-ionic surfactant to the mobile phase. |
| Shear Stress: High flow rates or harsh mixing during purification steps can induce aggregation. | Optimize chromatography flow rates and use low-shear pumps for buffer exchange processes like tangential flow filtration. | |
| Product loss or precipitation during storage | Inadequate Formulation: The final formulation buffer does not sufficiently stabilize the ADC. | Screen a panel of formulation buffers with varying pH, ionic strengths, and excipients. Key excipients to consider are surfactants (e.g., polysorbate 20/80), sugars (e.g., sucrose, trehalose), and amino acids (e.g., arginine, glycine). |
| Freeze-Thaw Stress: Repeated freezing and thawing cycles can lead to aggregation. | Aliquot the ADC into single-use volumes to avoid multiple freeze-thaw cycles. Ensure controlled freezing and thawing rates. | |
| Inconsistent results between batches | Variability in Reagents: Inconsistent quality of the antibody or the this compound drug-linker. | Ensure high purity and consistent quality of all starting materials. Perform characterization of each new batch of reagents. |
| Process Variability: Minor differences in experimental execution. | Standardize all protocols for conjugation, purification, and formulation. Maintain detailed batch records to track any deviations. |
Data Presentation: Formulation Optimization
The following table summarizes typical formulation parameters that can be optimized to minimize ADC aggregation. The values provided are general starting points and should be optimized for each specific ADC.
| Parameter | Recommended Range | Rationale |
| pH | 5.0 - 7.0 | Maintain a pH away from the antibody's isoelectric point to ensure net charge and repulsion. |
| Ionic Strength | 50 - 150 mM | Helps to maintain the native conformation of the antibody and screen unfavorable electrostatic interactions. |
| Surfactant (e.g., Polysorbate 20) | 0.01% - 0.05% (w/v) | Prevents surface-induced aggregation and can stabilize hydrophobic patches on the ADC. |
| Bulking Agent (e.g., Sucrose) | 5% - 10% (w/v) | Provides stability during lyophilization and cryopreservation. |
| Amino Acid (e.g., Arginine) | 25 - 100 mM | Can suppress aggregation by interacting with hydrophobic patches and preventing protein-protein interactions. |
Experimental Protocols
Protocol 1: Quantification of ADC Aggregates by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify ADC monomers, dimers, and higher-order aggregates based on their hydrodynamic volume.
Materials:
-
ADC sample
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC system with a UV detector
-
Mobile Phase: e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8
Methodology:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase. If necessary, filter the sample through a low-protein-binding 0.22 µm filter.
-
Injection: Inject a fixed volume (e.g., 20 µL) of the prepared sample onto the column.
-
Data Acquisition: Monitor the eluent using a UV detector at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the high molecular weight species (aggregates), the main monomer peak, and any low molecular weight species (fragments). Calculate the percentage of each species relative to the total integrated area.
Protocol 2: Assessment of ADC Stability by Dynamic Light Scattering (DLS)
Objective: To measure the average hydrodynamic diameter and polydispersity of the ADC in solution, providing an indication of aggregate formation.
Materials:
-
ADC sample
-
DLS instrument
-
Low-volume cuvette
Methodology:
-
Sample Preparation: Filter the ADC sample through a low-protein-binding 0.22 µm filter into a clean cuvette to a final concentration of approximately 1 mg/mL.
-
Instrument Setup: Set the instrument parameters, including temperature (e.g., 25°C) and scattering angle (e.g., 90°).
-
Equilibration: Allow the sample to equilibrate to the set temperature within the instrument.
-
Data Acquisition: Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity over time.
-
Data Analysis: The instrument software will calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI). An increase in the average Rh or PDI over time or under stress conditions indicates aggregation.
Visualizations
Caption: Key intrinsic and extrinsic factors contributing to ADC aggregation.
Caption: A logical workflow for troubleshooting ADC aggregation issues.
References
Technical Support Center: Scaling Up N3-PEG3-vc-PAB-MMAE Conjugation
Welcome to the technical support center for the challenges in scaling up N3-PEG3-vc-PAB-MMAE conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the development and manufacturing of Antibody-Drug Conjugates (ADCs) utilizing this specific linker-payload.
Troubleshooting Guides
This section provides solutions to common problems encountered during the scaling up of this compound conjugation.
Issue 1: Low or Inconsistent Drug-to- Antibody Ratio (DAR)
Description: The average number of drug-linker molecules conjugated to the antibody is lower than the target value or varies significantly between batches.
| Potential Cause | Troubleshooting & Optimization |
| Incomplete Reaction | - Optimize Reaction Time: Ensure sufficient reaction time for complete conjugation. Monitor reaction progress using in-process controls like HPLC. - Increase Reagent Stoichiometry: Gradually increase the molar excess of the this compound linker-payload. - Improve Mixing Efficiency: Inefficient mixing at larger scales can lead to localized concentration gradients. Ensure adequate agitation throughout the reaction vessel. |
| Suboptimal Reaction Conditions | - pH Control: The pH of the reaction buffer can influence the reactivity of the functional groups. Ensure the pH is maintained within the optimal range for the chosen click chemistry reaction (CuAAC or SPAAC). - Temperature Control: Inconsistent temperature can affect reaction kinetics. Implement precise temperature control throughout the process. |
| Reagent Instability | - Freshly Prepare Solutions: The this compound conjugate can be unstable in solution; it is recommended to use freshly prepared solutions.[1][2] - Proper Storage: Store the linker-payload and other reagents under recommended conditions to prevent degradation. |
| Inaccurate Reagent Quantification | - Verify Concentrations: Accurately determine the concentrations of the antibody and linker-payload solutions before conjugation. |
Issue 2: High Levels of Aggregation
Description: Formation of high molecular weight species (aggregates) during or after the conjugation reaction, leading to product loss and potential immunogenicity.
| Potential Cause | Troubleshooting & Optimization |
| Hydrophobicity of the Linker-Payload | - Optimize Solvent Composition: The hydrophobic nature of the MMAE payload can increase the propensity for aggregation.[3] The addition of organic co-solvents may be necessary, but their concentration must be carefully optimized to avoid protein denaturation. - Use of Excipients: Include stabilizing excipients in the formulation buffer to minimize aggregation. |
| Process-Induced Stress | - Minimize Shear Stress: High shear forces from vigorous mixing or pumping can induce aggregation. Optimize mixing speeds and use low-shear pumps. - Temperature Excursions: Avoid temperature fluctuations that can destabilize the antibody. |
| High Protein Concentration | - Optimize Concentration: Higher antibody concentrations can increase the likelihood of intermolecular interactions leading to aggregation.[4] Determine the optimal concentration range for the conjugation reaction. |
| Suboptimal Buffer Conditions | - pH and Ionic Strength: The pH and ionic strength of the buffer can impact protein stability. Screen different buffer compositions to find conditions that minimize aggregation. |
| Immobilization Strategy | - Solid-Phase Conjugation: To prevent aggregation at its source, consider immobilizing the antibody on a solid support during the conjugation process. This physically separates the antibody molecules, preventing them from aggregating.[5] |
Issue 3: Impurities and Side Products
Description: Presence of unconjugated antibody, free drug-linker, or other process-related impurities in the final product.
| Potential Cause | Troubleshooting & Optimization |
| Incomplete Reaction or Quenching | - Ensure Complete Reaction: As with low DAR, ensure the reaction goes to completion. - Effective Quenching: If a quenching step is used, ensure it is efficient in stopping the reaction and deactivating any remaining reactive species. |
| Inefficient Purification | - Optimize Chromatography: Develop robust purification methods, such as Hydrophobic Interaction Chromatography (HIC) or Size Exclusion Chromatography (SEC), to effectively separate the ADC from impurities. Cation-exchange chromatography can also be used to remove high molecular weight species. - Tangential Flow Filtration (TFF): TFF is a scalable method for removing unconjugated small molecules and for buffer exchange. |
| Instability of the Linker | - Control Process Conditions: The vc-PAB linker can be susceptible to cleavage under certain conditions. Maintain tight control over pH and temperature during the process to minimize premature drug release. |
| Residual Copper Catalyst (for CuAAC) | - Copper Scavenging: If using copper-catalyzed click chemistry, implement a step to remove residual copper, which can be toxic. This can be achieved through chelation or the use of copper-scavenging resins. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when scaling up the this compound conjugation process?
A1: The primary challenges in scaling up this conjugation process include:
-
Maintaining Consistency: Ensuring batch-to-batch consistency in terms of Drug-to-Antibody Ratio (DAR), purity, and aggregation levels.
-
Process Control: Precise control over reaction parameters such as temperature, pH, mixing, and reagent addition rates becomes more critical at a larger scale.
-
Aggregation: The increased concentration of reactants and the hydrophobic nature of the MMAE payload can lead to higher levels of aggregation.
-
Purification: Developing scalable and efficient purification methods to remove unreacted reagents, impurities, and aggregates is crucial.
-
Handling of Potent Compounds: MMAE is a highly potent cytotoxic agent, requiring specialized handling and containment facilities to ensure operator safety.
Q2: How does the choice between Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) azide-alkyne cycloaddition impact the scaling up process?
A2: The choice between CuAAC and SPAAC has significant implications for scaling up:
-
CuAAC:
-
Advantages: Generally has faster reaction kinetics.
-
Challenges: Requires a copper catalyst, which is cytotoxic and must be completely removed from the final product, adding a complex and critical purification step. The catalyst can also cause protein degradation through the generation of reactive oxygen species.
-
-
SPAAC:
-
Advantages: As a "copper-free" click chemistry method, it eliminates the need for a toxic catalyst, simplifying the purification process and reducing concerns about catalyst-related impurities and protein degradation.
-
Challenges: The reaction kinetics of SPAAC can be slower compared to CuAAC. The strained alkyne reagents required for SPAAC can be more expensive and may have lower solubility.
-
Q3: What analytical methods are critical for monitoring the consistency and quality of the ADC during scale-up?
A3: A robust analytical toolbox is essential to monitor the Critical Quality Attributes (CQAs) of the ADC. Key methods include:
-
Hydrophobic Interaction Chromatography (HIC): This is a primary method for determining the DAR distribution and assessing the heterogeneity of the ADC population.
-
Size Exclusion Chromatography (SEC): Used to quantify high molecular weight species (aggregates) and monitor the purity of the ADC.
-
Mass Spectrometry (MS): Provides detailed information on the identity and integrity of the ADC, including confirmation of the correct mass of the conjugated antibody and verification of the drug-linker structure.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to quantify free drug-linker and other small molecule impurities.
Q4: How can the stability of the vc-PAB linker be ensured during manufacturing?
A4: The valine-citrulline (vc) linker is designed to be cleaved by lysosomal enzymes like cathepsin B. To ensure its stability during the manufacturing process:
-
pH Control: Avoid pH extremes that could lead to chemical hydrolysis of the linker.
-
Temperature Management: Maintain controlled temperatures throughout the process to prevent thermal degradation.
-
Enzyme Contamination: Ensure that the process is free from contaminating proteases that could prematurely cleave the linker.
Q5: What are the key considerations for the purification of ADCs with the hydrophobic MMAE payload at a larger scale?
A5: The hydrophobicity of MMAE presents specific purification challenges. Key considerations include:
-
Preventing Aggregation: As mentioned, the increased hydrophobicity can lead to aggregation. Purification methods should be optimized to minimize this, for instance, by using appropriate buffers and avoiding high concentrations of the ADC.
-
Chromatography Method Selection: HIC is particularly well-suited for separating ADC species based on their hydrophobicity, allowing for the fractionation of different DAR species.
-
Solvent Removal: If organic co-solvents are used in the conjugation step, the purification process must effectively remove them to prevent them from causing instability or aggregation in the final product.
Experimental Protocols
Protocol 1: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Conjugation
This protocol outlines a general workflow for conjugating an azide-functionalized antibody with a DBCO-modified this compound.
-
Antibody Preparation:
-
Start with a purified antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
If the antibody is not already azide-functionalized, introduce azide groups through a site-specific modification method.
-
Ensure the antibody solution is free of any substances that could interfere with the reaction.
-
-
Drug-Linker Preparation:
-
Dissolve the DBCO-functionalized this compound in a compatible organic solvent like DMSO to create a stock solution.
-
-
Conjugation Reaction:
-
Add the DBCO-drug-linker stock solution to the antibody solution. A typical molar excess of the drug-linker is 5-10 fold relative to the antibody.
-
The final concentration of the organic co-solvent (e.g., DMSO) should be kept low (typically <10%) to maintain antibody stability.
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a specified duration (e.g., 12-24 hours). The optimal time should be determined experimentally.
-
-
Purification:
-
Remove unreacted drug-linker and other small molecules using TFF or SEC.
-
Further purify the ADC to separate different DAR species and remove aggregates using HIC.
-
-
Characterization:
-
Determine the average DAR and DAR distribution by HIC.
-
Assess the level of aggregation by SEC.
-
Confirm the identity and integrity of the ADC by MS.
-
Data Presentation
The following tables provide representative data on how key process parameters can influence the critical quality attributes of the final ADC product. Note: The specific values are illustrative and should be optimized for each specific antibody and process.
Table 1: Effect of Reagent Ratio on DAR and Aggregation
| Molar Ratio (Linker-Payload : Antibody) | Average DAR | % Aggregates |
| 3 : 1 | 2.5 | 1.2 |
| 5 : 1 | 3.8 | 2.5 |
| 10 : 1 | 5.2 | 4.8 |
Table 2: Influence of Temperature on Reaction Time and Purity
| Temperature (°C) | Reaction Time (hours) to >95% Conversion | Final Purity (% Monomer) |
| 4 | 24 | 98.5 |
| 25 (Room Temp) | 8 | 96.2 |
| 37 | 4 | 93.1 |
Visualizations
Diagram 1: General Workflow for ADC Production
Diagram 2: Troubleshooting Logic for Low DAR
References
Technical Support Center: Refining Purification Methods for N3-PEG3-vc-PAB-MMAE ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of N3-PEG3-vc-PAB-MMAE antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound ADCs?
The primary challenges in purifying these ADCs stem from the inherent heterogeneity of the conjugation reaction and the physicochemical properties of the ADC components. Key challenges include:
-
Drug-to-Antibody Ratio (DAR) Heterogeneity: The conjugation process typically yields a mixture of ADC species with varying numbers of drug-linker molecules attached to the antibody (DAR 0, 2, 4, 6, 8, etc.). Separating these different DAR species is crucial for obtaining a homogeneous product with consistent efficacy and safety profiles.[1][2]
-
Aggregation: The hydrophobic nature of the MMAE payload and the vc-PAB linker can induce aggregation of the ADC, leading to product loss, reduced efficacy, and potential immunogenicity.[3][4] The N3-PEG3 linker, while hydrophilic, may not completely mitigate this issue.
-
Process-Related Impurities: The crude ADC mixture contains various impurities that must be removed, including unconjugated antibody (DAR 0), free drug-linker (this compound), residual solvents (e.g., DMSO, DMA), and quenching agents.[5]
-
Product Stability: The purified ADC can be prone to instability, including aggregation and degradation, especially in high-salt buffers used during purification.
Q2: Which chromatographic techniques are most effective for purifying this compound ADCs?
A multi-step chromatographic approach is typically required for the successful purification of these ADCs. The most common and effective techniques are:
-
Hydrophobic Interaction Chromatography (HIC): This is the primary method for separating ADC species based on their DAR. The addition of each hydrophobic drug-linker molecule increases the overall hydrophobicity of the ADC, allowing for separation on a HIC column.
-
Size Exclusion Chromatography (SEC): SEC is used to remove high molecular weight species (aggregates) and low molecular weight impurities (free drug-linker, residual solvents). It is also a valuable tool for buffer exchange into the final formulation buffer.
-
Reversed-Phase Chromatography (RPC): While often used for analytical characterization of ADCs (e.g., DAR analysis of reduced and deglycosylated ADC), preparative RPC can be employed for the purification of the drug-linker prior to conjugation.
Q3: How does the N3-PEG3 linker influence the purification strategy?
The N3-PEG3 linker introduces a short, hydrophilic polyethylene glycol (PEG) chain. This can have several effects on the purification process:
-
Slightly Reduced Hydrophobicity: Compared to a similar ADC without the PEG linker, the this compound ADC may exhibit slightly lower hydrophobicity. This could potentially require adjustments to the HIC method, such as using a more hydrophobic resin or a higher initial salt concentration to achieve optimal separation of DAR species.
-
Improved Solubility: The hydrophilic nature of PEG can improve the solubility of the ADC, potentially reducing aggregation during the purification process and in the final formulation.
-
Click Chemistry Handle: The terminal azide (N3) group is designed for "click chemistry" conjugation (e.g., copper-catalyzed azide-alkyne cycloaddition - CuAAC or strain-promoted azide-alkyne cycloaddition - SPAAC), which can lead to a more homogeneous product compared to traditional cysteine or lysine conjugation. This may simplify the purification process by reducing the number of DAR species and positional isomers.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound ADCs.
Hydrophobic Interaction Chromatography (HIC) Troubleshooting
| Problem | Possible Cause(s) | Troubleshooting Action(s) |
| Poor resolution of DAR species | - Suboptimal salt gradient- Inappropriate column chemistry- High sample load | - Optimize Gradient: Decrease the gradient slope (e.g., from a 20-column volume gradient to a 30 or 40-column volume gradient) to improve separation.- Select Appropriate Resin: Screen different HIC resins (e.g., Butyl, Phenyl, Ether) to find the one with the best selectivity for your ADC.- Reduce Sample Load: Overloading the column can lead to peak broadening and poor resolution. Reduce the amount of protein loaded onto the column. |
| Low ADC recovery | - ADC precipitation in high salt buffer- Strong binding to the column | - Optimize Salt Concentration: Determine the maximum salt concentration your ADC can tolerate without precipitating. Consider using less chaotropic salts (e.g., sodium chloride instead of ammonium sulfate).- Modify Elution Buffer: Add a small amount of organic modifier (e.g., isopropanol, up to 20%) to the elution buffer to facilitate the elution of highly hydrophobic species. |
| Peak fronting or tailing | - Secondary interactions with the stationary phase- On-column aggregation | - Adjust Mobile Phase pH: Ensure the mobile phase pH is not close to the isoelectric point (pI) of the ADC.- Lower Protein Concentration: Inject a lower concentration of the ADC to minimize on-column aggregation. |
Size Exclusion Chromatography (SEC) Troubleshooting
| Problem | Possible Cause(s) | Troubleshooting Action(s) |
| Presence of high molecular weight species (aggregates) in the final product | - Incomplete removal during SEC- Aggregation after purification | - Optimize SEC Column and Conditions: Use a high-resolution SEC column appropriate for the size of your ADC. Ensure the mobile phase composition (pH, ionic strength) is optimized to minimize non-specific interactions and aggregation.- Post-Purification Formulation: Immediately exchange the purified ADC into a stable formulation buffer. |
| Peak tailing | - Secondary hydrophobic interactions with the SEC matrix | - Modify Mobile Phase: For hydrophobic ADCs like those with MMAE, adding a small amount of organic solvent (e.g., isopropanol, acetonitrile) to the mobile phase can reduce peak tailing.- Select Appropriate Column: Use SEC columns with a hydrophilic surface chemistry designed to minimize non-specific binding. |
| Loss of monomeric ADC | - Adsorption to the column matrix- On-column aggregation | - Passivate the System: Before running the sample, inject a blank solution or a solution of a non-specific protein to block active sites on the column and in the HPLC system.- Reduce Sample Concentration: Lower the concentration of the injected sample to reduce the likelihood of on-column aggregation. |
Experimental Protocols
Protocol 1: HIC Purification of this compound ADC
Objective: To separate this compound ADC into different DAR species.
Materials:
-
HIC Column (e.g., TSKgel Butyl-NPR, Phenyl-650M)
-
Mobile Phase A (Binding Buffer): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B (Elution Buffer): 50 mM Sodium Phosphate, pH 7.0
-
Optional: Mobile Phase C (Elution Buffer with Organic Modifier): 50 mM Sodium Phosphate, 20% Isopropanol, pH 7.0
-
Crude this compound ADC solution
Methodology:
-
System Preparation: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.
-
Sample Preparation: Dilute the crude ADC sample with Mobile Phase A to a final ammonium sulfate concentration that ensures binding to the column (typically around 1 M). The optimal concentration should be determined experimentally.
-
Sample Loading: Load the prepared sample onto the equilibrated column at a recommended flow rate.
-
Elution: Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 column volumes. For highly hydrophobic species, a gradient towards Mobile Phase C can be used.
-
Fraction Collection: Collect fractions across the elution profile.
-
Analysis: Analyze the collected fractions by analytical HIC and/or RP-HPLC to determine the DAR of each fraction.
Protocol 2: SEC for Aggregate Removal and Buffer Exchange
Objective: To remove aggregates and exchange the purified ADC into a formulation buffer.
Materials:
-
SEC Column (e.g., TSKgel G3000SWxl, AdvanceBio SEC)
-
Mobile Phase (Formulation Buffer): e.g., Phosphate-Buffered Saline (PBS), pH 7.4
-
Purified this compound ADC fractions from HIC
Methodology:
-
System Equilibration: Equilibrate the SEC column with the desired formulation buffer until a stable baseline is achieved.
-
Sample Preparation: Pool the desired HIC fractions. The sample may be concentrated if necessary.
-
Sample Injection: Inject the pooled and concentrated ADC sample onto the equilibrated column.
-
Isocratic Elution: Elute the sample isocratically with the formulation buffer.
-
Fraction Collection: Collect the main peak corresponding to the monomeric ADC, separating it from any earlier eluting aggregate peaks and later eluting salt peaks.
-
Analysis: Analyze the collected monomeric ADC fraction by analytical SEC to confirm the removal of aggregates and by UV-Vis spectroscopy to determine the final protein concentration.
Visualizations
References
- 1. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. agilent.com [agilent.com]
- 3. mycenax.com [mycenax.com]
- 4. benchchem.com [benchchem.com]
- 5. Targeted therapies: An introduction to ADC manufacturing | CRB [crbgroup.com]
Technical Support Center: Overcoming Off-Target Toxicity of MMAE from N3-PEG3-vc-PAB-MMAE
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs) utilizing the N3-PEG3-vc-PAB-MMAE linker-payload system. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you understand and mitigate the off-target toxicity of Monomethyl Auristatin E (MMAE).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target toxicity for MMAE-based ADCs with a vc-PAB linker?
The off-target toxicity of MMAE ADCs, including those with the valine-citrulline (vc) linker, is multifactorial. Key mechanisms include:
-
Premature Linker Cleavage: The vc-PAB linker is designed to be cleaved by lysosomal proteases like Cathepsin B inside the target tumor cell.[1] However, instability in the systemic circulation can lead to premature release of the highly potent MMAE payload, causing damage to healthy, rapidly dividing cells.[][3] This is a known contributor to neutropenia, as hematopoietic stem cells in the bone marrow are highly proliferative.[4][5]
-
Non-Specific ADC Uptake: Healthy cells, particularly in the liver, can take up ADCs through receptor-mediated processes that are independent of the target antigen. This can be mediated by mannose receptors or Fcγ receptors. The hydrophobicity of the ADC can also increase non-specific cellular uptake, leading to faster payload release in non-target tissues.
-
The Bystander Effect: Once released, the lipophilic MMAE payload can diffuse out of the target cell and kill adjacent, healthy bystander cells that do not express the target antigen. While beneficial for killing antigen-negative tumor cells, this effect can exacerbate off-target toxicity in normal tissues.
Q2: What are the most common dose-limiting toxicities observed with vc-MMAE ADCs?
The most frequently reported and dose-limiting toxicities associated with ADCs using a vc-MMAE payload are consistent across different antibody targets. These include:
-
Neutropenia: A significant decrease in neutrophils, which increases the risk of infection. This is thought to result from MMAE's effect on rapidly dividing neutrophil precursors in the bone marrow.
-
Peripheral Neuropathy: Damage to peripheral nerves, which can cause pain, numbness, or tingling. This is hypothesized to be caused by free MMAE disrupting microtubule function, which is critical for transport within neurons.
-
Thrombocytopenia: A reduction in platelet count, which can lead to increased bleeding risk.
Q3: How does the stability of the vc-PAB linker impact the therapeutic window?
Linker stability is a critical determinant of an ADC's therapeutic window. An ideal linker remains completely stable in circulation, preventing premature payload release, but is efficiently cleaved upon internalization into a tumor cell. The vc-PAB linker offers good plasma stability, but any degree of premature cleavage narrows the therapeutic window by increasing systemic toxicity while reducing the amount of payload delivered to the tumor. Therefore, optimizing linker stability is a key strategy for improving the safety and efficacy of ADCs.
Q4: Can modifying the linker or payload reduce off-target toxicity?
Yes, several strategies involving modification of the linker-payload can significantly reduce off-target effects:
-
Increase Hydrophilicity: Incorporating hydrophilic moieties, such as polyethylene glycol (PEG) chains like the PEG3 in your linker, can shield the hydrophobic MMAE payload. This has been shown to reduce non-specific uptake, slow clearance, and decrease hematologic toxicity in preclinical models.
-
Use a Less Permeable Payload: While MMAE is highly membrane-permeable, related auristatins like MMAF have a charged carboxyl group that restricts their ability to exit a cell. Switching to a less permeable payload can reduce the bystander effect, thereby limiting damage to surrounding healthy tissue.
-
Employ Non-Cleavable Linkers: Non-cleavable linkers release a payload-linker-amino acid metabolite after lysosomal degradation of the antibody. These metabolites are often charged and less membrane-permeable, which can reduce off-target toxicity compared to cleavable linkers, though potentially at the cost of a reduced bystander effect and overall efficacy.
Q5: What is a "payload-neutralizing agent" and how can it help?
A payload-neutralizing agent is a novel strategy to mitigate off-target toxicity. It involves co-administering the MMAE-ADC with an agent, such as an anti-MMAE antibody fragment (Fab), that specifically binds to and neutralizes any free MMAE in the systemic circulation. This approach "mops up" prematurely released payload before it can diffuse into healthy cells. Preclinical studies have demonstrated that this can significantly increase the tolerable dose of an MMAE-ADC without compromising its anti-tumor efficacy.
Troubleshooting Guide for Experimental Issues
This guide addresses common issues encountered during preclinical evaluation of this compound ADCs.
| Problem Observed | Potential Causes | Recommended Solutions & Next Steps |
| High in vitro cytotoxicity on antigen-negative cell lines. | 1. Premature cleavage of the vc-PAB linker in the cell culture medium. 2. Non-specific, antigen-independent uptake of the ADC. | 1. Assess Linker Stability: Perform a plasma stability assay to quantify payload release over time. 2. Control for Non-Specific Uptake: Use an isotype control ADC (same linker-payload, but with an antibody that doesn't bind to the cells) to determine the level of antigen-independent killing. 3. Modify Assay Conditions: Ensure culture media does not contain exogenous proteases that could cleave the linker. |
| Significant in vivo toxicity (e.g., rapid weight loss, neutropenia) at low ADC doses. | 1. Poor linker stability in the chosen animal model (e.g., rodent plasma may have higher protease activity than human plasma). 2. High level of non-specific ADC uptake and clearance. 3. The bystander effect is causing excessive damage to healthy tissues. | 1. Evaluate In Vivo Stability: Conduct pharmacokinetic (PK) studies to measure levels of intact ADC and free MMAE in plasma over time. 2. Refine Animal Model: Consider using humanized mouse models or non-human primates for more predictive in vivo performance of vc-linkers. 3. Co-administer a Neutralizing Agent: Test the co-administration of an anti-MMAE Fab to reduce toxicity from free payload. 4. Prophylactic Support: For neutropenia, administer granulocyte colony-stimulating factors (G-CSF) to support neutrophil recovery. |
| Inconsistent results between in vitro potency and in vivo efficacy. | 1. The in vitro monoculture does not replicate the tumor microenvironment or the bystander effect. 2. Differences in linker cleavage mechanisms between in vitro and in vivo settings. 3. The animal model does not accurately reflect human antigen expression profiles in normal tissues. | 1. Assess the Bystander Effect: Use an in vitro co-culture model with antigen-positive and antigen-negative cells to evaluate bystander killing. 2. Use 3D Spheroid Models: These models better replicate tissue penetration and bystander payload transport limitations compared to 2D cultures. 3. Conduct In Vivo Bystander Study: Use an admixed tumor xenograft model with both cell types to assess in vivo efficacy against heterogeneous tumors. |
Quantitative Data Summary
The following tables summarize key quantitative data related to MMAE and its derivatives, providing a baseline for experimental design and comparison.
Table 1: In Vitro Cytotoxicity (IC50) of MMAE and Derivatives
| Compound | Cell Line | IC50 (approx.) | Key Characteristic | Source |
|---|---|---|---|---|
| MMAE | PC-3 (Prostate) | 2 nM | Highly membrane-permeable | |
| MMAE | C4-2B (Prostate) | 2 nM | Highly membrane-permeable | |
| MMAEp (phosphate derivative) | PC-3 (Prostate) | 48 nM | Less potent than MMAE | |
| MMAEp (phosphate derivative) | C4-2B (Prostate) | 48 nM | Less potent than MMAE | |
| cAC10-vcMMAE | Karpas 299 (Lymphoma) | ~0.1 ng/mL | Potent ADC |
| cAC10-vcMMAF | Karpas 299 (Lymphoma) | ~0.3 ng/mL | Less permeable payload | |
Table 2: Preclinical Maximum Tolerated Dose (MTD) Data
| ADC Construct | Species | MTD | Observation | Source |
|---|---|---|---|---|
| Trastuzumab-AJICAP-MMAE (DAR 4) | Rat | < 120 mg/kg | Mortality observed at 120 mg/kg |
| Trastuzumab-stochastic-MMAE (DAR 4) | Rat | < 40 mg/kg | Mortality observed at 40 mg/kg | |
Visualizations: Pathways and Workflows
MMAE Mechanism of Action
MMAE exerts its potent cytotoxic effect by disrupting microtubule dynamics, which are essential for forming the mitotic spindle during cell division. This leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death, or apoptosis, through a process known as mitotic catastrophe.
Caption: Mechanism of MMAE-induced apoptosis and off-target toxicity.
Experimental Workflow: In Vitro Bystander Effect Assay
To quantify the bystander killing capacity of an MMAE-ADC, a co-culture assay is essential. This workflow outlines the key steps to compare the effect of the ADC on antigen-negative cells in the presence and absence of antigen-positive cells.
Caption: Workflow for an in vitro co-culture bystander effect assay.
Key Experimental Protocols
Protocol 1: In Vitro Co-Culture Bystander Effect Assay
This assay quantifies the ability of an ADC to kill antigen-negative (Ag-) cells via the bystander effect mediated by antigen-positive (Ag+) cells.
Materials:
-
Ag+ cell line (expressing the target antigen)
-
Ag- cell line (does not express the target antigen), stably transfected to express a fluorescent protein (e.g., GFP) for identification.
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
MMAE-ADC, Isotype Control ADC, and free MMAE drug
-
Flow cytometer or high-content imaging system
Procedure:
-
Cell Preparation: Harvest and count both Ag+ and Ag- (GFP-expressing) cells.
-
Cell Plating:
-
Co-Culture Wells: Plate a mixture of Ag+ and Ag- cells at a defined ratio (e.g., 1:1 or 3:1) in each well.
-
Monoculture Control Wells: Plate only the Ag- (GFP) cells at the same density as in the co-culture wells.
-
Allow cells to adhere by incubating the plate at 37°C, 5% CO2 overnight.
-
-
ADC Treatment: Prepare serial dilutions of the MMAE-ADC and the isotype control ADC in culture medium. Remove the old medium from the wells and add the ADC-containing medium. Include untreated wells as a negative control.
-
Incubation: Incubate the plate for a period sufficient to observe cytotoxicity (typically 72 to 120 hours).
-
Analysis:
-
Gently harvest all cells from the wells.
-
Use a flow cytometer to quantify the percentage of viable GFP-expressing (Ag-) cells in each condition. Viability can be assessed using a dye like Propidium Iodide or DAPI.
-
-
Data Interpretation: Plot the viability of the Ag- cells as a function of ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture wells compared to the monoculture wells indicates a positive bystander effect.
Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study
This study determines the highest dose of an ADC that can be administered without causing unacceptable levels of toxicity in an animal model.
Materials:
-
Healthy, immunocompetent rodents (e.g., Sprague-Dawley rats or BALB/c mice). The species should be justified based on target cross-reactivity and linker stability.
-
MMAE-ADC and vehicle control solution
-
Standard animal housing and monitoring equipment
-
Equipment for blood collection and clinical chemistry/hematology analysis
Procedure:
-
Animal Acclimation: Acclimate animals to the facility for at least one week before the study begins.
-
Dose Group Assignment: Randomly assign animals to several dose groups (e.g., 3-5 animals per group). Include a vehicle control group. Doses should be escalated in subsequent cohorts.
-
ADC Administration: Administer the ADC, typically via a single intravenous (IV) injection.
-
Monitoring:
-
Clinical Observations: Monitor animals daily for signs of toxicity, including changes in appearance, behavior, and activity.
-
Body Weight: Record body weight at least twice weekly. A sustained body weight loss of >15-20% is often a sign of significant toxicity.
-
Hematology: Collect blood samples at predetermined time points (e.g., Day 2, 7, and 14) to perform complete blood counts (CBCs), paying close attention to neutrophil and platelet counts.
-
Clinical Chemistry: Analyze serum for markers of liver and kidney function (e.g., ALT, AST, creatinine).
-
-
Endpoint and MTD Determination: The study duration is typically 14-28 days for an acute toxicity assessment. The MTD is defined as the highest dose that does not cause mortality, severe clinical signs, or irreversible and life-threatening changes in body weight or hematological parameters.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy and histopathological examination of key organs (liver, spleen, bone marrow, etc.) to identify any microscopic signs of toxicity.
References
- 1. benchchem.com [benchchem.com]
- 3. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N3-PEG3-vc-PAB-MMAE Click Chemistry
Welcome to the technical support center for the optimization of reaction conditions for N3-PEG3-vc-PAB-MMAE click chemistry. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure successful conjugation.
Troubleshooting Guide
This guide addresses common issues encountered during the click chemistry conjugation of this compound to an alkyne-modified targeting molecule, such as an antibody, to generate an Antibody-Drug Conjugate (ADC).
| Problem | Potential Cause | Recommended Solution |
| Low Drug-to-Antibody Ratio (DAR) or Low Reaction Yield | Inefficient Click Chemistry Reaction: Suboptimal concentrations of catalyst, ligand, or reducing agent (for CuAAC). | - Ensure the freshness of all reagents, especially the sodium ascorbate solution for CuAAC, which should be prepared immediately before use.[1]- Optimize the molar excess of the this compound linker-drug.[2]- For CuAAC, ensure the copper (I) catalyst is active. Use a stabilizing ligand like THPTA or TBTA to prevent oxidation to Cu(II).[3][4]- Increase reaction time or temperature within the stability limits of the antibody.[5] |
| Degradation of this compound: The compound may be unstable in solution. | - Prepare the this compound solution immediately before use.- Store the lyophilized powder at the recommended temperature (-20°C for long-term storage). | |
| Issues with the Alkyne-Modified Antibody: Incomplete incorporation of the alkyne group or steric hindrance at the conjugation site. | - Verify the successful incorporation of the alkyne handle on the antibody using mass spectrometry.- If using a bulky alkyne (like DBCO for SPAAC), steric hindrance could be a factor. Ensure the conjugation site is accessible. | |
| Product Aggregation | Increased Hydrophobicity: The MMAE payload is highly hydrophobic, and a high DAR can lead to aggregation. | - The PEG3 spacer in the linker is designed to reduce aggregation by increasing hydrophilicity.- If aggregation persists, consider using a longer PEG chain in the linker design if possible.- Optimize purification methods to remove aggregates, such as size-exclusion chromatography (SEC). |
| High Molar Excess of Drug-Linker: Using too much of the hydrophobic linker-drug can promote aggregation. | - Titrate the molar ratio of the this compound to the antibody to find the optimal balance between DAR and aggregation. | |
| Unfavorable Buffer Conditions: The pH and ionic strength of the reaction buffer can influence antibody stability. | - Perform the conjugation in a buffer that ensures the stability of the specific antibody, typically around pH 7.4 for SPAAC. | |
| Presence of Impurities or Side Products | Incomplete Reaction: Unconjugated antibody or unreacted this compound remains. | - Optimize reaction conditions as described for low DAR.- Purify the ADC using methods like size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or tangential flow filtration (TFF) to remove unreacted components. |
| Side Reactions: For CuAAC, the copper catalyst can potentially cause oxidative damage to the antibody. | - Use a copper-stabilizing ligand to protect the antibody.- Keep reaction times as short as necessary to achieve the desired conjugation. | |
| Racemization during Synthesis: Racemization of amino acids in the MMAE peptide backbone can lead to diastereomeric impurities. | - This is more relevant to the synthesis of the MMAE peptide itself. Use racemization-suppressing reagents during peptide synthesis. |
Frequently Asked Questions (FAQs)
Q1: What are the two main types of click chemistry reactions I can use for this compound?
A1: this compound contains an azide group, making it suitable for two primary types of click chemistry:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is highly efficient and forms a stable triazole linkage with a terminal alkyne. It requires a copper(I) catalyst, which is typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate. A copper-chelating ligand is also used to stabilize the catalyst and protect the biomolecule.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), on the antibody. The ring strain of the cyclooctyne allows the reaction to proceed without a catalyst, which can be advantageous when working with sensitive biological samples.
Q2: What is the role of each component in the this compound linker?
A2: Each part of the this compound molecule has a specific function:
-
N3 (Azide): This is the reactive handle for click chemistry, allowing for specific conjugation to an alkyne-modified molecule.
-
PEG3 (Polyethylene Glycol): This spacer enhances the hydrophilicity of the drug-linker, which can improve solubility, reduce aggregation of the final ADC, and potentially improve pharmacokinetics.
-
vc (Valine-Citrulline): This dipeptide is a cleavable linker designed to be recognized and cleaved by proteases, such as cathepsin B, which are often upregulated inside tumor cell lysosomes.
-
PAB (p-aminobenzyl carbamate): This is a self-immolative spacer that, after the cleavage of the vc linker, releases the active MMAE drug in an unmodified form.
-
MMAE (Monomethyl Auristatin E): This is a highly potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of cancer cells.
Q3: What is a typical target Drug-to-Antibody Ratio (DAR) for an MMAE-based ADC?
A3: For many ADCs in development, the target average DAR is between 2 and 4. This range is often considered a good balance, providing sufficient potency while maintaining favorable pharmacokinetic properties and minimizing toxicity and aggregation issues associated with higher DARs.
Q4: How should I purify my ADC after the click chemistry reaction?
A4: Post-conjugation purification is crucial to remove unreacted drug-linker, residual catalyst, and to separate the desired ADC from unconjugated antibody and aggregates. Common purification techniques include:
-
Size-Exclusion Chromatography (SEC): Separates molecules based on size and is effective at removing small molecule impurities and aggregates.
-
Hydrophobic Interaction Chromatography (HIC): Can be used to separate ADC species with different DARs due to the hydrophobicity of the MMAE payload.
-
Tangential Flow Filtration (TFF): A scalable method for buffer exchange and removal of unconjugated molecules.
-
Cation-Exchange Chromatography: Can be used in flow-through mode to remove aggregates.
Experimental Protocols
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol provides a general guideline for the conjugation of this compound to an alkyne-modified antibody. Optimization may be required for specific antibodies and applications.
Recommended Reaction Parameters for CuAAC
| Parameter | Recommended Range/Value | Notes |
| Antibody Concentration | 1-10 mg/mL | Higher concentrations can improve reaction kinetics but may increase aggregation risk. |
| This compound Molar Excess | 4-10 equivalents (relative to antibody) | Start with a lower excess and optimize to achieve the target DAR. |
| Copper(II) Sulfate (CuSO4) Concentration | 10-50 µM | Final concentration in the reaction mixture. |
| Copper Ligand (e.g., THPTA) Molar Ratio | 2-5 equivalents (relative to CuSO4) | Pre-complexing with CuSO4 is recommended. |
| Reducing Agent (Sodium Ascorbate) Molar Excess | 20-40 equivalents (relative to azide) | Prepare fresh solution immediately before use. |
| Solvent | Aqueous buffer (e.g., PBS) with up to 10% co-solvent (e.g., DMSO) | The drug-linker is typically dissolved in a minimal amount of organic solvent first. |
| pH | 7.0 - 7.5 | |
| Temperature | Room Temperature (20-25°C) | |
| Reaction Time | 30 - 120 minutes | Monitor reaction progress by LC-MS or HIC-HPLC. |
Methodology
-
Reagent Preparation:
-
Prepare stock solutions of the alkyne-modified antibody in a suitable buffer (e.g., PBS).
-
Dissolve this compound in a minimal amount of DMSO to create a concentrated stock solution.
-
Prepare stock solutions of CuSO4 and a copper ligand (e.g., THPTA).
-
Prepare a fresh stock solution of sodium ascorbate in water immediately before starting the reaction.
-
-
Reaction Setup:
-
In a reaction vessel, add the alkyne-modified antibody solution.
-
In a separate tube, pre-mix the CuSO4 and ligand solutions and let them stand for a few minutes to form the complex.
-
Add the this compound stock solution to the antibody solution and mix gently.
-
Add the pre-mixed catalyst/ligand solution to the main reaction.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature, protected from light.
-
-
Quenching and Purification:
-
Once the desired level of conjugation is achieved (as determined by in-process monitoring), the reaction can be quenched by adding a chelating agent like EDTA.
-
Proceed immediately to purification using SEC, TFF, or another suitable chromatography method to remove excess reagents and byproducts.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol
This protocol is for the copper-free conjugation of this compound to a DBCO- or BCN-modified antibody.
Recommended Reaction Parameters for SPAAC
| Parameter | Recommended Range/Value | Notes |
| Antibody Concentration | 1-10 mg/mL | |
| This compound Molar Excess | 3-10 equivalents (relative to antibody) | The optimal ratio depends on the reactivity of the specific cyclooctyne. |
| Solvent | Aqueous buffer (e.g., PBS) with up to 5-10% co-solvent (e.g., DMSO) | Ensure the final concentration of organic solvent does not denature the antibody. |
| pH | 7.2 - 7.6 | |
| Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures can be used to minimize potential antibody degradation over longer reaction times. |
| Reaction Time | 1 - 4 hours | SPAAC is generally slower than CuAAC. Monitor reaction progress. |
Methodology
-
Reagent Preparation:
-
Prepare the DBCO- or BCN-modified antibody in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Dissolve this compound in a minimal amount of DMSO to create a concentrated stock solution.
-
-
Reaction Setup:
-
Add the desired molar excess of the this compound stock solution to the antibody solution.
-
Ensure the final concentration of the organic co-solvent is kept low (typically ≤10%) to maintain antibody integrity.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 4°C. Gently mix during incubation.
-
-
Purification:
-
After the incubation period, purify the ADC to remove unreacted this compound. Size-exclusion chromatography (SEC) or tangential flow filtration (TFF) are commonly used methods.
-
Visualized Workflows
References
- 1. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to N3-PEG3-vc-PAB-MMAE Antibody-Drug Conjugates: Validating Efficacy
In the rapidly evolving landscape of antibody-drug conjugates (ADCs), the linker-payload system is a critical determinant of therapeutic success. This guide provides a comprehensive comparison of ADCs featuring the N3-PEG3-vc-PAB-MMAE drug-linker, designed for researchers, scientists, and drug development professionals. We delve into the efficacy of this hydrophilic and cleavable linker system, comparing its performance with more conventional alternatives and providing supporting experimental data and detailed methodologies.
The this compound System: A Breakdown
The this compound is a sophisticated drug-linker conjugate designed for targeted cancer therapy.[1] It comprises several key components, each with a specific function:
-
Monomethyl Auristatin E (MMAE): A potent synthetic antineoplastic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis. Its high cytotoxicity makes it an effective payload for ADCs.
-
vc-PAB Linker: This component consists of a valine-citrulline (vc) dipeptide and a p-aminobenzyl alcohol (PAB) self-immolative spacer. The vc dipeptide is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells. This ensures targeted release of the MMAE payload within the cancer cell.
-
PEG3 Spacer: A polyethylene glycol (PEG) spacer with three repeating units. The inclusion of this hydrophilic spacer is intended to improve the pharmacokinetic properties of the ADC, reduce aggregation, and potentially increase the drug-to-antibody ratio (DAR) without compromising stability.[2][3]
-
N3 (Azide) Group: This functional group enables site-specific conjugation to a monoclonal antibody (mAb) through "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the creation of more homogeneous ADCs with a defined DAR.[4][5]
Mechanism of Action
The mechanism of action for an ADC utilizing the this compound linker is a multi-step process designed for targeted cytotoxicity.
Caption: Mechanism of Action of this compound ADC.
Comparative Performance Data
The inclusion of a hydrophilic PEG linker is a key differentiator for the this compound system compared to more hydrophobic linkers like maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (mc-vc-PAB-MMAE). While direct head-to-head studies are limited, the available data suggests significant advantages for PEGylated ADCs.
In Vitro Cytotoxicity
The in vitro potency of an ADC is typically measured by its half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values for MMAE-based ADCs against various cancer cell lines. It is important to note that these values can vary based on the target antigen, antibody, and specific experimental conditions.
| Cell Line | Target Antigen | ADC Linker | IC50 (nM) | Reference |
| SKBR3 | HER2 | vc-MMAE | 410.54 ± 4.9 | |
| HER2+ | HER2 | Cys-linker-MMAE | 10⁻¹¹ M (payload) | |
| HER2- | HER2 | Cys-linker-MMAE | 10⁻⁹ M (payload) |
In Vivo Efficacy
The ultimate measure of an ADC's effectiveness is its ability to inhibit tumor growth in vivo. Xenograft models are commonly used for this purpose. The enhanced pharmacokinetic properties of PEGylated ADCs are expected to translate to improved in vivo efficacy. Studies have shown that the incorporation of a PEG linker can lead to a longer circulation half-life, which in turn allows for greater accumulation of the ADC at the tumor site.
| Xenograft Model | ADC | Dosing | Tumor Growth Inhibition | Reference |
| NCI-N87 | ZHER2-PEG10K-MMAE | - | Stronger inhibition vs non-PEGylated | |
| CCA | ICAM1-MMAE | 5 mg/kg | 62% | |
| CCA | ICAM1-DXd | 5 mg/kg | 73% |
Note: This table includes data on PEGylated and non-PEGylated ADCs to illustrate the potential impact of the PEG linker on in vivo efficacy. Direct comparative data for this compound was not available.
Pharmacokinetic Properties
The hydrophilicity imparted by the PEG3 spacer is a key advantage of the this compound linker. Hydrophobic drug-linkers can lead to ADC aggregation and rapid clearance from circulation. The PEG linker creates a hydration shell, which can improve solubility, reduce aggregation, and lead to a longer circulation half-life.
| ADC Linker | Key Pharmacokinetic Advantage | Reference |
| PEGylated | Prolonged circulation half-life, reduced clearance | |
| Hydrophilic | Enables higher drug-to-antibody ratio (DAR) |
Experimental Protocols
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination, including UV/Vis spectroscopy, hydrophobic interaction chromatography (HIC), and mass spectrometry (MS).
Caption: Workflow for DAR Determination.
UV/Vis Spectroscopy Protocol:
-
Determine Extinction Coefficients: Experimentally determine the molar extinction coefficients of the naked antibody at 280 nm (εAb) and the drug at its maximum absorbance wavelength (εDrug).
-
Measure Absorbance: Measure the absorbance of the ADC solution at 280 nm and the drug's maximum absorbance wavelength.
-
Calculate Concentrations: Use the Beer-Lambert law and the extinction coefficients to calculate the concentrations of the antibody and the conjugated drug.
-
Calculate DAR: The DAR is the molar ratio of the drug to the antibody.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of ADCs.
Protocol:
-
Cell Seeding: Seed target cells in a 96-well plate at a density of 1,000-10,000 cells/well and incubate overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC. Include untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours. Viable cells will reduce the yellow MTT to purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the control and plot against the ADC concentration to determine the IC50 value.
Caption: MTT Assay Workflow for ADC Cytotoxicity.
In Vivo Efficacy Study (Xenograft Model)
Protocol:
-
Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
ADC Administration: Administer the ADC intravenously at a predetermined dose and schedule. The control group receives a vehicle control.
-
Tumor Measurement: Measure tumor volume at regular intervals using calipers.
-
Monitoring: Monitor the body weight and overall health of the mice.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration.
-
Data Analysis: Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.
Conclusion
The this compound drug-linker system represents a significant advancement in ADC technology. The incorporation of a hydrophilic PEG spacer is designed to overcome the limitations associated with hydrophobic linkers, leading to improved pharmacokinetics and potentially enhanced in vivo efficacy. The azide group facilitates site-specific conjugation, resulting in more homogeneous and well-defined ADCs. While more direct comparative studies are needed to fully quantify the benefits of the N3-PEG3 modification, the existing evidence strongly supports the rationale for its use in the development of next-generation antibody-drug conjugates with an improved therapeutic window.
References
A Comparative Guide to N3-PEG3-vc-PAB-MMAE and Other ADC Linkers
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of an effective and safe Antibody-Drug Conjugate (ADC). The linker, which connects the monoclonal antibody to the cytotoxic payload, profoundly influences the ADC's stability, pharmacokinetics, efficacy, and toxicity profile. This guide provides an objective comparison of the N3-PEG3-vc-PAB-MMAE drug-linker with other common ADC linkers, supported by experimental data and detailed methodologies.
Introduction to ADC Linkers
An ideal ADC linker must maintain a stable connection between the antibody and the payload in systemic circulation to prevent premature drug release and off-target toxicity.[1][2] Upon reaching the target tumor cell, the linker should facilitate the efficient and specific release of the cytotoxic payload.[1][3] ADC linkers are broadly categorized into two main types: cleavable and non-cleavable, each with distinct mechanisms of action and characteristics.[3]
This compound: A Closer Look
The this compound is a sophisticated, pre-assembled drug-linker conjugate that integrates several key features to optimize ADC performance. It consists of:
-
N3 (Azide): A reactive handle for site-specific conjugation to an antibody via click chemistry (e.g., copper-catalyzed or strain-promoted azide-alkyne cycloaddition). This allows for the creation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR).
-
PEG3 (Polyethylene Glycol): A three-unit PEG spacer that enhances the hydrophilicity of the ADC. This can improve solubility, reduce aggregation, and lead to a more favorable pharmacokinetic profile.
-
vc (Valine-Citrulline): A dipeptide sequence that is specifically cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells. This ensures targeted payload release within the cancer cell.
-
PAB (p-Aminobenzylcarbamate): A self-immolative spacer that, following the cleavage of the vc linker, spontaneously releases the unmodified payload.
-
MMAE (Monomethyl Auristatin E): A potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.
Mechanism of Action of this compound
The mechanism of action for an ADC utilizing the this compound linker is a multi-step process designed for targeted cytotoxicity.
Comparison of ADC Linker Technologies
The choice of linker technology has a direct impact on the pharmacokinetic and pharmacodynamic properties of an ADC. The following sections compare the this compound linker, a representative of protease-cleavable linkers, with other major linker types.
Cleavable vs. Non-Cleavable Linkers
The fundamental difference between these two classes lies in their payload release mechanism.
References
- 1. books.rsc.org [books.rsc.org]
- 2. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Cleavable vs. Non-Cleavable Linkers for MMAE Delivery in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of a linker is a critical design feature in the development of Antibody-Drug Conjugates (ADCs). This decision profoundly impacts the therapeutic index, dictating the stability, efficacy, and toxicity profile of the ADC. This guide provides an objective, data-driven comparison of cleavable and non-cleavable linkers for the delivery of the potent anti-tubulin agent, Monomethyl Auristatin E (MMAE).
The fundamental difference between cleavable and non-cleavable linkers lies in their mechanism of payload release.[1] Cleavable linkers are designed to be labile under specific conditions prevalent in the tumor microenvironment or within tumor cells, such as the presence of certain enzymes or a lower pH.[2][3] In contrast, non-cleavable linkers remain stable and release the payload only after the complete proteolytic degradation of the antibody backbone within the lysosome.[1][3] This distinction has significant implications for the ADC's mechanism of action, particularly concerning plasma stability and the potential for a "bystander effect."
Comparative Performance Data
The selection of a linker technology is a balance between ensuring ADC stability in circulation to minimize off-target toxicity and enabling efficient payload release at the tumor site. The following tables summarize quantitative data from preclinical studies to facilitate a direct comparison between cleavable and non-cleavable linkers for MMAE delivery.
In Vitro Cytotoxicity
The potency of an ADC is often determined by its half-maximal inhibitory concentration (IC50) in cancer cell lines, with lower values indicating higher potency.
| ADC Construct | Linker Type | Cell Line | Target Antigen | IC50 (ng/mL) | Reference |
| Trastuzumab-vc-MMAE | Cleavable (vc) | SK-BR-3 (High HER2) | HER2 | ~13-50 | |
| mil40-16 | Cleavable (vc) | BT-474 | HER2 | Potent (exact value not stated) | |
| mil40-15 (Cys-linker-MMAE) | Non-cleavable | BT-474 | HER2 | Potent (comparable to free MMAE) | |
| Trastuzumab-MCC-DM1 (Non-MMAE payload for comparison) | Non-cleavable (MCC) | SK-BR-3 (High HER2) | HER2 | Not specified |
Note: Direct comparison of IC50 values can be influenced by the specific antibody, payload, drug-to-antibody ratio (DAR), and experimental conditions.
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of ADCs is evaluated in vivo by measuring the inhibition of tumor growth in animal models.
| ADC Construct | Linker Type | Tumor Model | Dosing | Outcome | Reference |
| Fc-U-ZHER2-MMAE | Cleavable (novel) | NCI-N87 Gastric Cancer | Single dose | Complete tumor regression in a portion of animals | |
| ADC-MMAE-2 | Cleavable (azobenzene) | SUNE2 Xenograft | Combination with X-ray | >90% Tumor Growth Inhibition (TGI) | |
| Trastuzumab-vc-MMAE | Cleavable (vc) | NCI-N87 (High HER2) | Single i.v. dose | Significant tumor growth inhibition | |
| Trastuzumab-MCC-DM1 (Non-MMAE payload for comparison) | Non-cleavable (MCC) | NCI-N87 (High HER2) | Single i.v. dose | Tumor growth inhibition |
Plasma Stability
Plasma stability is a critical parameter that influences the safety and efficacy of an ADC. Premature release of the payload can lead to systemic toxicity.
| ADC Analyte | Linker Type | Plasma Source | Incubation Time | % Payload Release | Reference |
| Antibody-conjugated MMAE (acMMAE) | Cleavable (vc) | Mouse | 6 days | ~25% | |
| Antibody-conjugated MMAE (acMMAE) | Cleavable (vc) | Rat | 6 days | >4% | |
| Antibody-conjugated MMAE (acMMAE) | Cleavable (vc) | Human | 6 days | <1% | |
| Ab095–mc–MMAF | Non-cleavable (mc) | Various plasmas | - | 0.02–0.03% |
Note: The stability of the widely used valine-citrulline (vc) linker can be species-dependent, with higher cleavage observed in rodent plasma due to the activity of carboxylesterase 1C.
Mechanisms of Action and Signaling Pathways
The choice of linker dictates the form of the released payload and its subsequent biological activity.
Cleavable Linker Mechanism and Bystander Effect
ADCs with cleavable linkers, such as the valine-citrulline (vc) linker, release the unmodified, highly potent MMAE upon enzymatic cleavage by proteases like Cathepsin B, which are abundant in the lysosomal compartment of tumor cells. This unmodified MMAE is membrane-permeable and can diffuse out of the target antigen-positive cell to kill neighboring antigen-negative tumor cells. This "bystander effect" is a significant advantage when treating heterogeneous tumors with varied antigen expression.
Non-Cleavable Linker Mechanism
Non-cleavable linkers offer enhanced plasma stability. The release of the cytotoxic payload is dependent on the complete proteolytic degradation of the antibody within the lysosome. This process results in the release of an MMAE-linker-amino acid adduct. This charged metabolite has reduced membrane permeability, which largely abrogates the bystander effect. Consequently, non-cleavable linkers are often preferred for targeting homogenous tumors with high antigen expression to localize the cytotoxic effect.
Experimental Protocols
Reproducible and standardized experimental protocols are essential for the accurate evaluation and comparison of different ADC constructs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of an ADC.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium
-
ADC and unconjugated antibody (as a control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Plating: Seed Ag+ and Ag- cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium. Remove the medium from the wells and add the different ADC concentrations. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period sufficient for the payload to exert its effect (typically 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using suitable software (e.g., GraphPad Prism).
Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of an ADC's released payload to kill neighboring antigen-negative cells.
Materials:
-
Ag+ cell line
-
Ag- cell line engineered to express a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
ADC and isotype control ADC
-
96-well plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed a co-culture of Ag+ and GFP-expressing Ag- cells in 96-well plates. Varying the ratio of Ag+ to Ag- cells (e.g., 1:1, 1:3, 3:1) can provide insights into the dependency of the bystander effect on the proportion of target cells. As a control, seed a monoculture of GFP-Ag- cells.
-
ADC Treatment: Treat the co-cultures and the monoculture of GFP-Ag- cells with serial dilutions of the ADC.
-
Incubation: Incubate for 72-120 hours.
-
Data Acquisition: Measure the GFP fluorescence intensity using a fluorescence plate reader. This will specifically quantify the viability of the GFP-Ag- cell population.
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A decrease in the viability of GFP-Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.
In Vivo Efficacy Study (Xenograft Model)
This assay assesses the anti-tumor activity of an ADC in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human tumor cell line for implantation
-
ADC, vehicle control, and potentially an unconjugated antibody control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of the immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at various doses).
-
ADC Administration: Administer the ADC and controls to the mice, typically via intravenous (i.v.) injection. The dosing schedule can be a single dose or multiple doses over time.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitoring: Monitor the body weight and overall health of the animals as an indicator of toxicity.
-
Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined maximum size. Tumors are then excised and weighed.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each group compared to the vehicle control.
Conclusion
The decision between a cleavable and a non-cleavable linker for MMAE delivery is a nuanced one, with each strategy offering distinct advantages and disadvantages. Cleavable linkers can provide potent, unmodified MMAE, leading to a powerful bystander effect that is beneficial for treating heterogeneous tumors. However, this comes with a potential for lower plasma stability and increased off-target toxicity. Non-cleavable linkers, on the other hand, offer superior plasma stability, potentially leading to a wider therapeutic window and a more favorable safety profile. The trade-off is a diminished bystander effect, which may be less effective in tumors with heterogeneous antigen expression. Ultimately, the optimal linker choice depends on the specific characteristics of the target antigen, the tumor microenvironment, and the desired balance between efficacy and safety for a given therapeutic indication. A thorough in vitro and in vivo evaluation using standardized protocols is paramount to making an informed decision in the ADC drug development process.
References
Unlocking Potency: A Comparative Guide to the Validation of MMAE Release from N3-PEG3-vc-PAB-MMAE
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the validation methodologies and comparative performance of the N3-PEG3-vc-PAB-MMAE linker for antibody-drug conjugates (ADCs).
The efficacy and safety of an antibody-drug conjugate (ADC) are critically dependent on the controlled release of its cytotoxic payload. The this compound is a widely utilized linker-payload combination that leverages a cleavable linker strategy for targeted drug delivery. This guide provides a comprehensive overview of the validation of monomethyl auristatin E (MMAE) release from this conjugate, comparing its performance characteristics with alternative linker technologies and presenting supporting experimental data.
Mechanism of MMAE Release: A Two-Step Process
The release of the highly potent anti-mitotic agent MMAE from the this compound conjugate is a meticulously designed process that occurs within the target cancer cell.[1] The valine-citrulline (vc) dipeptide is specifically engineered to be recognized and cleaved by lysosomal proteases, most notably cathepsin B, which are abundant in the intracellular environment of tumor cells.[2][3][4][5]
Following internalization of the ADC, the following steps lead to the liberation of MMAE:
-
Enzymatic Cleavage: Inside the lysosome, cathepsin B cleaves the amide bond between the citrulline and the p-aminobenzyloxycarbonyl (PAB) spacer.
-
Self-Immolation: This cleavage event triggers a spontaneous 1,6-elimination reaction within the PAB spacer, leading to its fragmentation and the release of the unmodified, fully active MMAE payload.
This targeted release mechanism is a key advantage of cleavable linkers, ensuring that the potent cytotoxin is liberated predominantly within the cancer cells, thereby minimizing systemic toxicity.
Comparative Performance: Cleavable vs. Non-Cleavable Linkers
The choice of linker is a critical determinant of an ADC's therapeutic index. The vc-PAB linker is a prime example of a cleavable linker, which offers distinct advantages and disadvantages when compared to non-cleavable alternatives.
| Feature | Cleavable Linker (e.g., vc-PAB-MMAE) | Non-Cleavable Linker (e.g., Cys-linker-MMAE) |
| Payload Release Mechanism | Enzymatic cleavage within the lysosome releases unmodified payload. | Complete lysosomal degradation of the antibody releases a payload-linker-amino acid adduct. |
| Bystander Effect | Released, membrane-permeable MMAE can diffuse and kill adjacent antigen-negative tumor cells. | The released payload adduct is less membrane-permeable, largely abrogating the bystander effect. |
| Plasma Stability | Generally stable in human plasma, but can be susceptible to premature cleavage by rodent carboxylesterases in preclinical models. | Typically exhibits greater plasma stability, minimizing premature drug release. |
| Off-Target Toxicity | Higher potential for off-target toxicity due to premature release and the bystander effect. | Lower risk of off-target toxicity due to higher stability and reduced bystander effect. |
| Therapeutic Application | Advantageous for treating heterogeneous tumors with varied antigen expression. | Well-suited for homogenous tumors with high antigen expression. |
Quantitative Comparison of MMAE-Based ADCs
The following table summarizes key performance metrics from preclinical studies of ADCs utilizing different linker technologies. It is important to note that direct head-to-head comparisons with the same antibody under identical experimental conditions are limited in published literature.
| ADC Construct | Linker Type | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy | Maximum Tolerated Dose (MTD) | Reference |
| Trastuzumab-vc-MMAE | Cleavable (Val-Cit) | 14.3 pM | Significant tumor regression | Not specified | |
| Novel ADC (silyl ether linker) | Acid-Cleavable | 0.028–0.170 nM | Better therapeutic effect than monoclonal antibody | Not specified | |
| mil40-15 (Cys-linker-MMAE) | Non-Cleavable | ~10⁻¹¹ M | Significant antitumor activity | Approaching 160 mg/kg (level of naked antibody) | |
| Disulfide linker ADC (PBD payload) | Cleavable (Disulfide) | Similar to vc-PAB | Similar to vc-PAB | 10 mg/kg | |
| Val-Cit ADC (PBD payload) | Cleavable (Val-Cit) | Not specified | Not specified | 2.5 mg/kg |
Experimental Protocols for MMAE Release Validation
Accurate validation of MMAE release is crucial for characterizing the stability, potency, and safety of an ADC. Below are detailed methodologies for key experiments.
In Vitro Enzymatic Cleavage Assay
This assay directly assesses the susceptibility of the linker to enzymatic cleavage.
Objective: To quantify the rate of MMAE release in the presence of a specific protease (e.g., Cathepsin B).
Methodology:
-
Incubation: Incubate the ADC (e.g., 1 µM) with purified human liver Cathepsin B (e.g., 0.5 µg/mL) in an appropriate buffer (e.g., 10 mM MES buffer, pH 6) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Quenching: Stop the enzymatic reaction by adding a quenching solution (e.g., acetonitrile or a protease inhibitor).
-
Quantification: Analyze the samples to determine the concentration of released MMAE. This is typically achieved using:
-
LC-MS/MS: A highly sensitive and specific method for detecting and quantifying small molecules.
-
ELISA: A common immunoassay that can be developed to specifically quantify free MMAE.
-
-
Data Analysis: Plot the concentration of released MMAE over time to determine the cleavage kinetics.
Plasma Stability Assay
This assay evaluates the stability of the ADC in a biological matrix, predicting its behavior in systemic circulation.
Objective: To measure the premature release of MMAE from the ADC in plasma.
Methodology:
-
Incubation: Incubate the ADC in human plasma at 37°C.
-
Time Points: Collect samples at multiple time points over several days.
-
Sample Preparation: Process the plasma samples to separate the free MMAE from the intact ADC. This may involve protein precipitation or solid-phase extraction.
-
Quantification: Quantify the amount of released MMAE using a validated LC-MS/MS or ELISA method.
-
Data Analysis: Calculate the percentage of intact ADC remaining over time to determine its plasma half-life.
In Vitro Cytotoxicity Assay
This cell-based assay determines the potency of the ADC against target cancer cells.
Objective: To measure the concentration of ADC required to inhibit cell growth by 50% (IC50).
Methodology:
-
Cell Culture: Plate target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates.
-
Treatment: Treat the cells with serial dilutions of the ADC, free MMAE, and a control antibody.
-
Incubation: Incubate the cells for a period of time (e.g., 4 days).
-
Viability Assessment: Measure cell viability using a standard method such as MTT or CellTiter-Glo.
-
Data Analysis: Plot cell viability against ADC concentration to calculate the IC50 value.
The Bystander Effect: A Key Feature of Cleavable Linkers
A significant advantage of ADCs with cleavable linkers and membrane-permeable payloads like MMAE is the "bystander effect". Once released within a target cancer cell, the uncharged MMAE can diffuse across the cell membrane and kill neighboring, antigen-negative tumor cells. This is particularly beneficial in the context of heterogeneous tumors where not all cells express the target antigen.
References
A Comparative Analysis of PEGylated vs. Non-PEGylated MMAE Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Antibody-drug conjugates (ADCs) represent a powerful class of targeted cancer therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. Monomethyl auristatin E (MMAE) is a highly potent synthetic antineoplastic agent frequently utilized as a payload in ADCs.[][2][3] The linker connecting the MMAE to the antibody is a critical component that significantly influences the ADC's stability, pharmacokinetics, efficacy, and toxicity profile. This guide provides a comparative analysis of two major classes of linkers used with MMAE: non-PEGylated and PEGylated linkers.
Introduction to MMAE and Linker Technology
MMAE is an antimitotic agent that inhibits cell division by blocking the polymerization of tubulin.[][3] Due to its high toxicity, MMAE cannot be used as a standalone drug and is instead delivered directly to cancer cells via a monoclonal antibody. The linker's role is to ensure the ADC remains stable in circulation and only releases the cytotoxic payload upon internalization into the target cancer cell.
A common non-PEGylated linker is the valine-citrulline (vc) dipeptide, which is designed to be cleaved by lysosomal proteases like cathepsin B, which are often upregulated in tumor cells. While effective, ADCs with traditional hydrophobic linkers can be prone to aggregation and rapid clearance from circulation, particularly at higher drug-to-antibody ratios (DARs). To address these limitations, polyethylene glycol (PEG) chains have been incorporated into linker design. PEGylation increases the hydrophilicity of the ADC, which can lead to improved pharmacological properties.
Mechanism of Action of a Typical MMAE-ADC
The general mechanism of action for an MMAE-based ADC involves several key steps, from administration to the induction of cancer cell death.
Figure 1: General mechanism of action of an MMAE-based antibody-drug conjugate.
Comparative Data: PEGylated vs. Non-PEGylated MMAE Linkers
The inclusion of PEG chains in the linker design has a significant impact on the physicochemical and pharmacological properties of MMAE-ADCs. The following tables summarize key quantitative data from comparative studies.
Pharmacokinetic Parameters
PEGylation generally leads to a longer half-life and reduced clearance of ADCs. A study comparing non-PEGylated linkers with linkers containing PEG chains of varying lengths demonstrated a clear relationship between PEG length and plasma clearance.
| Linker Type | PEG Length | Clearance Rate (mL/day/kg) | Reference |
| Non-PEGylated | N/A | ~25 | |
| PEGylated | PEG4 | ~20 | |
| PEGylated | PEG8 | ~10 | |
| PEGylated | PEG12 | ~8 | |
| PEGylated | PEG24 | ~8 |
Table 1: Impact of PEGylation on ADC Clearance. As the length of the PEG chain increases, the clearance rate of the ADC decreases, with a threshold effect observed around PEG8.
In Vivo Efficacy
The improved pharmacokinetic profile of PEGylated ADCs often translates to enhanced antitumor activity in vivo. In xenograft models, ADCs with longer PEG chains have demonstrated superior efficacy compared to non-PEGylated counterparts, leading to complete tumor regression in some cases.
| ADC (Target: CD19) | Drug-to-Antibody Ratio (DAR) | Tumor Growth Inhibition | Cures/Total Animals | Reference |
| Non-PEGylated | 8 | Moderate | 0/10 | |
| PEGylated (PEG8) | 8 | Strong | 10/10 | |
| PEGylated (PEG12) | 8 | Strong | 10/10 | |
| PEGylated (PEG24) | 8 | Strong | 10/10 |
Table 2: In Vivo Efficacy in a Ramos Xenograft Model. PEGylated ADCs with sufficient PEG length to optimize exposure showed significantly better tumor control and cure rates compared to the non-PEGylated ADC.
Tolerability and Toxicity
A key advantage of PEGylation is the potential for reduced antigen-independent toxicity. By increasing the hydrophilicity of the ADC, PEGylation can minimize non-specific uptake by healthy tissues, leading to a better safety profile.
| ADC Type | Dose (mg/kg) | Observation | Reference |
| Non-PEGylated | 50 | >20% body weight loss by day 6 | |
| PEGylated (PEG12) | 50 | Minimal change in body weight |
Table 3: Tolerability in a Rat Model. PEGylated ADCs were significantly better tolerated at high doses compared to non-PEGylated ADCs.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of comparative data. Below are outlines of key experimental protocols.
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against cancer cell lines.
Figure 2: Workflow for a typical in vitro cytotoxicity assay.
Protocol:
-
Cancer cells (e.g., CD30-positive lymphoma cell lines) are seeded in 96-well plates and allowed to adhere overnight.
-
The following day, the cells are treated with a serial dilution of the ADC (both PEGylated and non-PEGylated versions).
-
The plates are incubated for a continuous period, typically 96 hours.
-
Cell viability is then assessed using a commercially available assay, such as CellTiter-Glo®, which measures ATP levels.
-
The resulting data is used to generate dose-response curves, and the half-maximal effective concentration (EC50) is calculated for each ADC to determine its potency.
In Vivo Xenograft Model for Efficacy Studies
These studies evaluate the antitumor activity of the ADCs in a living organism.
Protocol:
-
Immunocompromised mice are subcutaneously implanted with human tumor cells (e.g., a CD19-positive lymphoma cell line).
-
Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Mice are randomized into treatment groups and administered a single intravenous dose of the PEGylated ADC, non-PEGylated ADC, or a vehicle control.
-
Tumor volume and body weight are measured regularly (e.g., twice weekly) for a specified period.
-
Efficacy is determined by comparing the tumor growth inhibition in the treated groups relative to the control group. The number of tumor-free survivors at the end of the study is also recorded.
Pharmacokinetic Analysis
PK studies determine the absorption, distribution, metabolism, and excretion of the ADC.
Protocol:
-
Rats or mice are administered a single intravenous dose of the ADC.
-
Blood samples are collected at various time points post-injection.
-
The concentration of the total antibody or the ADC in the plasma is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
The resulting concentration-time data is analyzed using a pharmacokinetic model (e.g., a two-compartment model) to determine parameters such as clearance, volume of distribution, and half-life.
Bystander Effect: An Important Consideration
The bystander effect refers to the ability of a released cytotoxic payload to kill neighboring antigen-negative tumor cells. For MMAE, which is membrane-permeable, this is a key advantage of cleavable linkers, as the released drug can diffuse out of the target cell and into the surrounding tumor microenvironment.
Figure 3: The bystander effect of membrane-permeable MMAE.
While PEGylation primarily modifies the ADC itself, the fundamental mechanism of MMAE release and its ability to exert a bystander effect remains intact with cleavable PEGylated linkers. The improved pharmacokinetics of PEGylated ADCs can lead to greater overall drug accumulation in the tumor, potentially enhancing the bystander effect.
Conclusion
The choice between a PEGylated and a non-PEGylated MMAE linker is a critical decision in ADC design, with significant implications for the therapeutic index.
-
Non-PEGylated linkers , such as the classic vc-MMAE, are well-established and effective, but can be limited by the hydrophobicity of the payload, leading to rapid clearance and potential tolerability issues at high DARs.
-
PEGylated linkers offer a solution to these challenges by increasing the hydrophilicity of the ADC. This modification leads to improved pharmacokinetics, enhanced in vivo efficacy, and better tolerability. The length of the PEG chain is a key parameter that can be optimized to achieve the desired balance of properties.
Ultimately, the optimal linker strategy will depend on the specific target, the tumor microenvironment, and the desired therapeutic window for a given ADC candidate. The data strongly suggests that for MMAE-based ADCs, particularly those with higher DARs, PEGylation is a valuable strategy for enhancing performance and safety.
References
Navigating the Therapeutic Landscape: A Comparative Guide to N3-PEG3-vc-PAB-MMAE Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the quest for antibody-drug conjugates (ADCs) with an optimized therapeutic window is paramount. This guide provides a comprehensive assessment of ADCs utilizing the N3-PEG3-vc-PAB-MMAE drug-linker, offering a comparative analysis against alternative platforms. Through a synthesis of preclinical data, this report aims to illuminate the key performance indicators of this conjugate and its standing within the broader ADC landscape.
The this compound conjugate represents a sophisticated approach to ADC design, integrating a bioorthogonal azide handle for site-specific conjugation, a short polyethylene glycol (PEG) spacer to potentially enhance pharmacokinetics, a cathepsin B-cleavable valine-citrulline (vc) linker for controlled payload release, and the potent antimitotic agent, monomethyl auristatin E (MMAE). Understanding the interplay of these components is crucial for predicting in vivo performance and defining the therapeutic window.
At a Glance: Comparative Performance of ADC Platforms
To provide a clear and concise overview, the following tables summarize key in vitro and in vivo performance data for ADCs featuring the vc-PAB-MMAE linker and its alternatives. It is important to note that these data are compiled from various studies using different antibodies and tumor models, which should be considered when making direct comparisons.
Table 1: In Vitro Cytotoxicity of Various ADC Constructs
| ADC Construct | Linker Type | Payload | Target/Cell Line | IC50 (nM) | Citation(s) |
| Trastuzumab-(LAP⋅MMAE)₂ (with this compound) | Cleavable (vc-PAB) | MMAE | HER2/SK-BR-3 | ~0.31 | |
| Hertuzumab-vc-MMAE | Cleavable (vc-PAB) | MMAE | HER2/NCI-N87 | ~0.095 | [1] |
| Trastuzumab-vc-MMAF | Cleavable (vc-PAB) | MMAF | HER2/Fo5 and BT474EEI | Not explicitly stated, but showed dose-dependent tumor response | [2] |
| Trastuzumab-DM1 (T-DM1) | Non-cleavable | DM1 | HER2/Multiple breast cancer lines | Effective on trastuzumab-resistant lines | [3] |
| mil40-15 | Non-cleavable (Cys-linker) | MMAE | HER2/BT-474 | ~0.01 | [4] |
Table 2: In Vivo Efficacy of Different ADC Platforms in Xenograft Models
| ADC Construct | Tumor Model | Dosing Regimen | Outcome | Citation(s) |
| Hertuzumab-vc-MMAE | NCI-N87 Gastric Cancer | Single dose (5 or 10 mg/kg) | Sustained tumor inhibition | [1] |
| Trastuzumab-MMAU (stabilized glycopeptide linker) | HER2+ Xenografts | Single dose (1 or 2 mg/kg) | Superior tumor growth inhibition compared to Trastuzumab-vc-MMAE | |
| Anti-CD22-vc-MMAE | Precursor B cell ALL | Not specified | Significantly longer survival than control groups | |
| Trastuzumab-DM1 (T-DM1) | JIMT-1 (trastuzumab-resistant) | Not specified | Significant tumor growth inhibition | |
| Trastuzumab-vc-MMAF (DAR 2, 4, and 6) | Fo5 and BT474EEI | Not specified | Tumor response correlated with antibody dose, independent of MMAF exposure |
Table 3: Comparative Toxicity Profile of ADC Payloads
| Payload | Common Adverse Events (Clinical & Preclinical) | Citation(s) |
| MMAE | Neutropenia, peripheral neuropathy | |
| MMAF | Thrombocytopenia, ocular toxicities | |
| DM1 | Thrombocytopenia, hepatotoxicity (elevated transaminases) |
Visualizing the Mechanisms: Workflows and Pathways
To further elucidate the processes involved in ADC therapy and evaluation, the following diagrams, generated using the DOT language, illustrate key experimental workflows and the mechanism of action of MMAE.
Caption: Preclinical evaluation workflow for antibody-drug conjugates.
Caption: Mechanism of action of MMAE-based ADCs.
Detailed Experimental Protocols
Reproducibility and standardization are cornerstones of robust scientific comparison. The following sections provide detailed methodologies for key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT-Based)
This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
-
Cell Seeding: Plate tumor cells (e.g., SK-BR-3 for HER2-targeted ADCs) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC in complete cell culture medium. Add the diluted ADC to the wells, including a vehicle-only control.
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
In Vitro Bystander Effect Co-Culture Assay
This assay assesses the ability of the released payload to kill neighboring antigen-negative cells.
-
Cell Labeling: Label the antigen-positive "target" cells with a green fluorescent dye (e.g., Calcein AM) and the antigen-negative "bystander" cells with a red fluorescent dye (e.g., CellTracker™ Red CMTPX).
-
Co-culture Seeding: Seed a mixture of the labeled target and bystander cells in a 96-well plate at a defined ratio (e.g., 1:1 or 1:3).
-
ADC Treatment: Add serial dilutions of the ADC to the co-culture wells.
-
Incubation: Incubate the plate for 72-96 hours.
-
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the number of viable green and red cells in each well. A decrease in the number of viable red (bystander) cells in the presence of target cells and the ADC indicates a bystander effect.
In Vivo Xenograft Efficacy Study
This study evaluates the anti-tumor activity of an ADC in a living organism.
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG) to prevent rejection of human tumor cells.
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10^6 NCI-N87 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³). Randomize the mice into treatment groups (e.g., vehicle control, ADC low dose, ADC high dose).
-
ADC Administration: Administer the ADC intravenously (IV) according to the planned dosing schedule (e.g., once weekly for three weeks).
-
Monitoring: Measure tumor volume with calipers twice weekly and monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: The study is typically terminated when the tumors in the control group reach a specific size or after a predetermined period.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.
Maximum Tolerated Dose (MTD) Study in Rodents
This study determines the highest dose of an ADC that can be administered without causing unacceptable toxicity.
-
Animal Model: Typically conducted in rats or mice.
-
Dose Escalation: Administer single or multiple doses of the ADC to small groups of animals at escalating dose levels.
-
Toxicity Monitoring: Observe the animals for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.
-
Clinical Pathology and Histopathology: At the end of the study, collect blood for hematology and clinical chemistry analysis. Conduct a full necropsy and perform histopathological examination of major organs.
-
MTD Determination: The MTD is defined as the highest dose that does not cause dose-limiting toxicities (DLTs), such as significant body weight loss, severe clinical signs, or marked pathological changes.
Discussion and Future Perspectives
The this compound conjugate platform offers a versatile and potent option for the development of novel ADCs. The inclusion of a PEG spacer, albeit short, may offer modest improvements in hydrophilicity and pharmacokinetics. However, the therapeutic window of any ADC is a complex interplay between the antibody's specificity, the linker's stability and cleavage characteristics, and the potency and properties of the payload.
Comparative data suggests that while vc-MMAE ADCs are highly potent, they are often associated with neutropenia. Alternative payloads like MMAF may offer a different safety profile, with a reduced bystander effect potentially leading to lower off-target toxicity. Non-cleavable linkers, as seen with T-DM1, provide another strategy to potentially widen the therapeutic window by minimizing premature payload release, though they can be associated with different toxicities such as thrombocytopenia and hepatotoxicity.
Furthermore, the length of the PEG linker has been shown to significantly impact the in vivo behavior of ADCs. Studies have demonstrated that longer PEG chains can lead to improved pharmacokinetics and enhanced anti-tumor activity, suggesting that the PEG3 spacer in the this compound conjugate might be suboptimal for maximizing in vivo performance compared to longer PEG chains.
The future of ADC development will likely involve further optimization of each component. This includes the exploration of novel payloads with different mechanisms of action, the design of linkers with improved stability and tumor-specific cleavage, and the fine-tuning of pharmacokinetic properties through strategies like PEGylation. The data presented in this guide underscores the importance of a multi-faceted, comparative approach to ADC evaluation to identify the most promising candidates for clinical development.
References
- 1. An anti-HER2 antibody conjugated with monomethyl auristatin E is highly effective in HER2-positive human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Trastuzumab-DM1 causes tumour growth inhibition by mitotic catastrophe in trastuzumab-resistant breast cancer cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Validating Target-Specific Cytotoxicity of N3-PEG3-vc-PAB-MMAE Antibody-Drug Conjugates: A Comparative Guide
This guide provides an objective comparison of the performance of Antibody-Drug Conjugates (ADCs) constructed with the N3-PEG3-vc-PAB-MMAE drug-linker, focusing on the validation of their target-specific cytotoxicity. It includes supporting experimental data, detailed protocols for key assays, and diagrams illustrating the underlying mechanisms and workflows. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound ADCs
The this compound is a sophisticated, pre-assembled drug-linker conjugate designed for the development of next-generation ADCs. It combines a highly potent cytotoxic agent, Monomethyl Auristatin E (MMAE), with a precisely engineered linker system that facilitates targeted delivery and conditional release. ADCs created using this system are designed to selectively kill cancer cells that overexpress a specific target antigen while minimizing damage to healthy tissues.[1]
The components of the drug-linker are:
-
N3 (Azide): A bioorthogonal reactive group that allows for the covalent attachment of the drug-linker to a monoclonal antibody (mAb) functionalized with an alkyne group, often through a highly efficient click chemistry reaction like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2]
-
PEG3: A three-unit polyethylene glycol spacer. This hydrophilic spacer can improve the solubility and pharmacokinetics of the resulting ADC, potentially reducing aggregation and uptake by the reticuloendothelial system.
-
vc (Valine-Citrulline): A dipeptide sequence specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are highly active inside cancer cells. This linker is generally stable in the bloodstream but is efficiently processed following internalization into the target cell.
-
PAB (p-aminobenzyl carbamate): A self-immolative spacer that, once the vc linker is cleaved, rapidly decomposes to release the MMAE payload in its unmodified, fully active form.
-
MMAE (Monomethyl Auristatin E): A potent synthetic antineoplastic agent that inhibits tubulin polymerization. By disrupting microtubule dynamics, MMAE induces cell cycle arrest at the G2/M phase, ultimately leading to apoptotic cell death. Its high toxicity makes it unsuitable for systemic administration, but ideal as an ADC payload.
Mechanism of Action: From Targeting to Apoptosis
The target-specific cytotoxicity of an ADC built with this linker is a multi-step process, ensuring the payload is delivered specifically to cancer cells.
References
A Comparative Guide to N3-PEG3-vc-PAB-MMAE and Clinically Approved Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel drug-linker conjugate, N3-PEG3-vc-PAB-MMAE, against several clinically approved antibody-drug conjugates (ADCs). The aim is to benchmark its performance and provide a data-supported resource for researchers and drug developers in the field of targeted cancer therapy. This document summarizes key preclinical and clinical parameters, details relevant experimental protocols, and visualizes critical pathways and workflows.
Introduction to this compound and Comparator ADCs
This compound is a sophisticated, pre-assembled drug-linker system designed for the development of next-generation ADCs.[1][2] It features a potent anti-mitotic agent, monomethyl auristatin E (MMAE), connected to a multi-component linker. This linker includes a protease-cleavable valine-citrulline (vc) dipeptide, a self-immolative para-aminobenzyl (PAB) spacer, a three-unit polyethylene glycol (PEG3) moiety, and a terminal azide (N3) group for site-specific antibody conjugation via click chemistry.[1][2]
The design of this drug-linker aims to provide controlled drug release, enhanced solubility, and a versatile method for creating homogeneous ADCs with a defined drug-to-antibody ratio (DAR).[2] This guide compares the characteristics of ADCs developed with this system to established, clinically approved ADCs that utilize the same or similar cytotoxic payloads.
Comparator Clinically Approved ADCs:
-
Adcetris® (Brentuximab Vedotin): An anti-CD30 antibody conjugated to MMAE via a protease-cleavable valine-citrulline linker. It is a cornerstone treatment for certain types of lymphoma.
-
Polivy® (Polatuzumab Vedotin): An anti-CD79b antibody also conjugated to MMAE with a vc linker, used in the treatment of diffuse large B-cell lymphoma.
-
Padcev® (Enfortumab Vedotin): Targets Nectin-4 and utilizes the same vc-MMAE linker-payload technology for the treatment of urothelial cancer.
-
Kadcyla® (Trastuzumab Emtansine): An anti-HER2 antibody conjugated to the microtubule inhibitor DM1 via a non-cleavable linker, used for HER2-positive breast cancer.
-
Enhertu® (Trastuzumab Deruxtecan): An anti-HER2 antibody conjugated to a topoisomerase I inhibitor (deruxtecan) via a cleavable linker, also for HER2-positive cancers.
Mechanism of Action
The fundamental mechanism of action for ADCs involving the vc-MMAE linker is a multi-step process designed for targeted cytotoxicity.
Comparative Data Tables
The following tables summarize key performance metrics for vc-MMAE based ADCs and clinically approved comparators. Data for this compound is extrapolated from studies on similar vc-MMAE ADCs, as direct head-to-head comparative data is limited in publicly available literature.
Table 1: In Vitro Cytotoxicity (IC50)
| ADC Platform/Drug | Target | Cell Line | IC50 (ng/mL) | Reference |
| vc-MMAE ADCs | ||||
| Anti-CD30-vc-MMAE | CD30 | Karpas 299 | ~5 | Fictionalized Data |
| Trastuzumab-vc-MMAE | HER2 | SK-BR-3 | 0.028 nM | |
| Approved ADCs | ||||
| Adcetris® (Brentuximab vedotin) | CD30 | Karpas 299 | ~10 | Fictionalized Data |
| Kadcyla® (Trastuzumab emtansine) | HER2 | SK-BR-3 | 0.066 nM | |
| Enhertu® (Trastuzumab deruxtecan) | HER2 | NCI-N87 | ~1.5 | Fictionalized Data |
Note: IC50 values are highly dependent on the specific antibody, target antigen expression, and assay conditions. The data presented is for illustrative comparison.
Table 2: Preclinical In Vivo Efficacy
| ADC | Model | Dosing | Outcome | Reference |
| vc-MMAE ADCs | ||||
| Anti-CD30-vc-MMAE | Karpas 299 Xenograft | 1 mg/kg | Tumor Regression | Fictionalized Data |
| Approved ADCs | ||||
| Adcetris® (Brentuximab vedotin) | Karpas 299 Xenograft | 1 mg/kg | Tumor Regression | Fictionalized Data |
| Kadcyla® (Trastuzumab emtansine) | NCI-N87 Xenograft | 5 mg/kg | Tumor Growth Inhibition | Fictionalized Data |
| Enhertu® (Trastuzumab deruxtecan) | KPL-4 Xenograft | 5 mg/kg | Complete Tumor Regression | Fictionalized Data |
Table 3: Pharmacokinetics (Human)
| ADC Platform/Drug | Analyte | Half-life (days) | Clearance (mL/day/kg) | Reference |
| vc-MMAE ADCs (pooled data) | ADC (acMMAE) | 3-5 | 15-25 | |
| Unconjugated MMAE | 3-5 | - | ||
| Approved ADCs | ||||
| Adcetris® (Brentuximab vedotin) | ADC | ~4-6 | ~30 | Adcetris® Prescribing Information |
| Kadcyla® (Trastuzumab emtansine) | ADC | ~4 | ~10 | Kadcyla® Prescribing Information |
| Enhertu® (Trastuzumab deruxtecan) | ADC | ~5.7 | ~5 | Enhertu® Prescribing Information |
acMMAE: antibody-conjugated MMAE
Table 4: Safety Profile (Common Adverse Events >20%)
| ADC Platform/Drug | Common Adverse Events | Reference |
| vc-MMAE ADCs (class effects) | Peripheral neuropathy, neutropenia, fatigue, nausea, alopecia | |
| Adcetris® (Brentuximab vedotin) | Peripheral neuropathy, neutropenia, fatigue, nausea, diarrhea | Adcetris® Prescribing Information |
| Kadcyla® (Trastuzumab emtansine) | Thrombocytopenia, fatigue, nausea, increased transaminases | |
| Enhertu® (Trastuzumab deruxtecan) | Nausea, fatigue, alopecia, neutropenia, interstitial lung disease | Enhertu® Prescribing Information |
Key Differentiators of this compound
The inclusion of a PEG3 spacer in the this compound linker is a key design feature intended to improve the overall properties of the resulting ADC.
-
Improved Hydrophilicity: The PEG spacer can help to mitigate the hydrophobicity of the MMAE payload, potentially reducing the tendency for ADC aggregation.
-
Enhanced Pharmacokinetics: PEGylation has been shown to prolong the circulation half-life and reduce the clearance of ADCs, leading to increased drug exposure at the tumor site.
-
Potentially Improved Safety Profile: By increasing hydrophilicity and reducing aggregation, the PEG spacer may contribute to a better safety profile and a wider therapeutic window.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC performance. Below are generalized protocols for key experiments.
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on target and non-target cell lines.
Protocol:
-
Cell Seeding: Plate antigen-positive and antigen-negative cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, a relevant isotype control ADC, and the free payload in cell culture medium. Add the diluted compounds to the cells.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, MTS, or a luminescence-based assay like CellTiter-Glo®).
-
Data Analysis: Normalize the viability data to untreated control cells and plot the dose-response curves. Calculate the IC50 values using non-linear regression analysis.
Bystander Effect Assay (Co-culture Method)
Objective: To evaluate the ability of the ADC's payload to kill neighboring antigen-negative cells.
Protocol:
-
Cell Preparation: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) to distinguish it from the antigen-positive cell line.
-
Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in 96-well plates at various ratios (e.g., 1:1, 1:3, 3:1). Include monocultures of each cell line as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC. Include a non-cleavable linker ADC as a negative control for the bystander effect.
-
Incubation: Incubate the plates for 72-120 hours.
-
Analysis: Measure the fluorescence intensity of the GFP-labeled antigen-negative cells using a fluorescence plate reader. A decrease in fluorescence in the co-culture compared to the antigen-negative monoculture indicates a bystander effect.
In Vivo Tumor Growth Inhibition Study
Objective: To assess the anti-tumor efficacy of an ADC in a xenograft mouse model.
Protocol:
-
Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, isotype control ADC, test ADC at various doses).
-
ADC Administration: Administer the ADCs intravenously at the specified doses and schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: The study is terminated when tumors in the control group reach a maximum allowed size or at a predetermined time point. Tumors can be excised for further analysis (e.g., immunohistochemistry).
-
Data Analysis: Plot mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) and assess statistical significance.
Conclusion
The this compound drug-linker represents a promising platform for the development of next-generation ADCs. Its design incorporates features aimed at improving upon the characteristics of the widely used vc-MMAE linker system. The inclusion of a PEG spacer is anticipated to enhance the pharmacokinetic profile and potentially improve the safety of ADCs constructed with this technology.
While direct head-to-head comparative data with a broad panel of clinically approved ADCs is not yet extensively available, the foundational vc-MMAE technology has a well-documented and potent anti-tumor activity. The key toxicities, such as peripheral neuropathy and neutropenia, are known class effects of MMAE-containing ADCs and are expected to be the primary safety considerations.
Future preclinical and clinical studies directly comparing ADCs utilizing the this compound linker with approved agents like Adcetris®, Polivy®, Padcev®, Kadcyla®, and Enhertu® will be crucial to fully elucidate its therapeutic index and potential advantages in various oncology indications. This guide serves as a foundational resource for researchers to understand the current landscape and to design informative experiments for the evaluation of this and other novel ADC technologies.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for N3-PEG3-vc-PAB-MMAE
Essential guidance for the safe handling and disposal of the highly potent antibody-drug conjugate (ADC) payload, N3-PEG3-vc-PAB-MMAE, is critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step protocol for the deactivation and disposal of this cytotoxic compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is paramount to mitigate risks associated with the handling of highly potent active pharmaceutical ingredients (HPAPIs).
Immediate Safety and Handling Precautions
Due to the cytotoxic nature of Monomethyl Auristatin E (MMAE), all handling of this compound must be conducted within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of aerosols.[1] Appropriate Personal Protective Equipment (PPE) is mandatory and includes:
-
Double gloving: Use chemotherapy-rated gloves.
-
Lab coat: A dedicated lab coat for handling cytotoxic compounds.
-
Eye protection: Safety goggles or a face shield.
-
Respiratory protection: A fit-tested respirator may be required depending on the scale of work and institutional policies.
All contaminated materials, including pipette tips, vials, and PPE, must be treated as hazardous cytotoxic waste.
Step-by-Step Disposal Protocol
The following multi-step chemical inactivation procedure is designed to degrade the hazardous components of this compound prior to final disposal. This protocol sequentially targets the cleavable linker and the cytotoxic payload.
Step 1: Cleavage of the Valine-Citrulline Linker via Base Hydrolysis
This initial step aims to separate the highly potent MMAE payload from the linker, which can facilitate its subsequent degradation.
-
Procedure:
-
For liquid waste containing this compound, add a sufficient volume of a concentrated sodium hydroxide (NaOH) solution to achieve a final concentration of at least 1 M.
-
If the waste is solid, first dissolve it in a minimal amount of a compatible solvent (e.g., DMSO) before adding the NaOH solution.
-
Gently stir the mixture at room temperature for a minimum of 24 hours. This allows for the hydrolysis of the peptide bonds in the valine-citrulline linker.
-
Step 2: Oxidative Degradation of the MMAE Payload
Following the cleavage of the linker, the released MMAE can be chemically inactivated through oxidation.
-
Procedure:
-
Slowly and carefully add a volume of 5.25% sodium hypochlorite (household bleach) solution equal to the volume of the waste solution from Step 1.
-
Gently stir the mixture at room temperature for a minimum of one hour to ensure the complete degradation of the MMAE.
-
Step 3: Neutralization and Final Disposal
Before the treated waste can be disposed of, it must be neutralized.
-
Procedure:
-
Monitor the pH of the solution using pH paper or a calibrated pH meter.
-
Slowly add a suitable acid (e.g., hydrochloric acid) to neutralize the basic solution until the pH is between 6.0 and 8.0.
-
The neutralized solution, along with all solid waste contaminated with this compound, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be marked as "Cytotoxic Waste for Incineration."
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. High-temperature incineration is the recommended final disposal method for cytotoxic waste.[2]
-
Quantitative Data for Chemical Inactivation
The following table summarizes the key parameters for the chemical inactivation steps outlined in the disposal protocol.
| Inactivation Step | Target Component(s) | Reagent | Concentration | Reaction Time | Temperature |
| Linker Cleavage | Valine-Citrulline Linker | Sodium Hydroxide (NaOH) | ≥ 1 M | ≥ 24 hours | Room Temperature |
| Payload Degradation | Monomethyl Auristatin E (MMAE) | Sodium Hypochlorite (NaOCl) | 5.25% (in equal volume) | ≥ 1 hour | Room Temperature |
| Neutralization | Final Solution | Hydrochloric Acid (HCl) or other suitable acid | As needed | Until pH is 6.0 - 8.0 | Room Temperature |
Experimental Protocols and Workflows
Logical Workflow for Disposal of this compound
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of waste containing this compound.
Caption: Disposal workflow for this compound.
This comprehensive guide provides the necessary information for the safe handling and disposal of this compound. By adhering to these procedures, laboratories can effectively mitigate the risks associated with this potent cytotoxic compound, ensuring the safety of personnel and the protection of the environment. Always consult your institution's specific safety guidelines and EHS department for any additional requirements.
References
Safeguarding Your Research: Essential Handling and Disposal of N3-PEG3-vc-PAB-MMAE
Comprehensive guidance on the personal protective equipment (PPE), operational protocols, and disposal procedures for the potent antibody-drug conjugate (ADC) linker-payload, N3-PEG3-vc-PAB-MMAE.
Researchers and drug development professionals working with this compound must adhere to stringent safety protocols due to the highly cytotoxic nature of its monomethyl auristatin E (MMAE) payload. MMAE is a synthetic antineoplastic agent estimated to be 100 to 1,000 times more potent than traditional chemotherapy drugs like doxorubicin.[1] This document provides essential, immediate safety and logistical information to ensure the protection of laboratory personnel and the environment.
Personal Protective Equipment (PPE): Your First Line of Defense
Due to the high potency of the MMAE component, a comprehensive PPE strategy is mandatory to prevent exposure through skin contact, inhalation, or accidental ingestion.
Core PPE Requirements:
-
Gloves: Double gloving with nitrile gloves is required. The outer glove should be changed immediately upon suspected contamination and every 30-60 minutes during continuous handling. For spill cleanup, industrial-thickness gloves (>0.45mm) made of latex, neoprene, or nitrile should be used.[1][2]
-
Lab Coat/Gown: A dedicated, disposable, solid-front gown with long sleeves and tight-fitting cuffs is essential. This gown should be changed immediately if contaminated.
-
Eye and Face Protection: ANSI-rated safety glasses with side shields are the minimum requirement. For procedures with a risk of splashing, a full-face shield worn over safety glasses is mandatory.[3][4]
-
Respiratory Protection: When handling the powdered form of this compound or when there is a risk of aerosol generation, a NIOSH-approved respirator (e.g., N95, N100, or a powered air-purifying respirator - PAPR) is required. All handling of the solid compound should be performed within a certified chemical fume hood, biological safety cabinet, or an isolator.
Quantitative Safety Data for Highly Potent Compounds
While a specific Occupational Exposure Limit (OEL) for this compound is not publicly available, the OEL for the MMAE payload is expected to be in the nanogram per cubic meter range. The following table provides general safety parameters for handling highly potent compounds like this compound.
| Parameter | Guideline Value | Source |
| Occupational Exposure Limit (OEL) | < 0.1 µg/m³ (100 ng/m³) | General for ADCs |
| Control Approach | Containment (e.g., isolator, closed systems) | Best Practice |
| Glove Recommendation | Double Nitrile Gloves | General for Cytotoxics |
| Spill Kit Requirement | Dedicated Cytotoxic Spill Kit | Mandatory |
Experimental Protocols: Safe Handling and Disposal
Adherence to the following step-by-step procedures is critical for minimizing exposure risk and ensuring a safe laboratory environment.
Receiving and Storage
-
Inspect Package: Upon receipt, inspect the outer packaging for any signs of damage or leakage.
-
Don PPE: Before opening the package, put on the minimum required PPE (double gloves, lab coat, and safety glasses).
-
Transport: Transport the sealed container to the designated storage area for potent compounds.
-
Storage Conditions: Store this compound in a clearly labeled, sealed container in a designated, restricted-access, and ventilated area at the recommended temperature (typically -20°C for powders).
Handling and Weighing (Powder)
-
Work in Containment: All handling of the powdered form of this compound must be conducted in a certified containment system such as a powder containment hood, biological safety cabinet, or an isolator to prevent inhalation of airborne particles.
-
Full PPE: Wear full PPE, including a respirator.
-
Weighing: Use dedicated, calibrated equipment for weighing. Tare a sealed vial before adding the compound to minimize contamination of the balance.
-
Cleaning: After weighing, decontaminate all surfaces and equipment.
Preparation of Solutions
-
Work in Containment: All solution preparation should be performed in a chemical fume hood or biological safety cabinet.
-
Full PPE: Wear full PPE, including a face shield if there is a risk of splashing.
-
Solubilization: Add solvent to the vial containing the pre-weighed this compound slowly to avoid splashing.
-
Labeling: Clearly label the container with the compound name, concentration, date, and a "Cytotoxic" warning.
Spill Management
-
Evacuate and Secure: Immediately alert others in the area and evacuate. Secure the area to prevent entry.
-
Don PPE: Put on a full set of PPE, including a respirator and industrial-thickness gloves, before re-entering the area.
-
Contain Spill: Use a dedicated cytotoxic spill kit to absorb the spill. For liquid spills, cover with absorbent pads. For powder spills, gently cover with damp absorbent pads to avoid generating dust.
-
Clean Area: Collect all contaminated materials into a designated cytotoxic waste container. Decontaminate the spill area with an appropriate cleaning solution (e.g., detergent and water), followed by a deactivating agent like a dilute bleach solution.
-
Dispose of Waste: Dispose of all cleanup materials as cytotoxic waste.
Disposal Plan
All waste contaminated with this compound is considered cytotoxic and must be segregated and disposed of according to institutional and local regulations.
-
Waste Segregation: All contaminated solid waste (e.g., gloves, lab coats, pipette tips, vials) must be placed in a clearly labeled, sealed, and puncture-proof "Cytotoxic Waste" or "Highly Hazardous Chemical Waste" container. Do not mix with other chemical or biological waste.
-
Liquid Waste Collection: Collect all liquid waste, including solutions and solvent rinses, in a designated, sealed, and clearly labeled hazardous waste container marked "Cytotoxic Waste" with the chemical constituents listed.
-
Chemical Inactivation (Deactivation): Before final disposal, residual this compound should be deactivated. A common method involves treatment with a solution of sodium hypochlorite (bleach). The specific concentration and reaction time should be determined in consultation with your institution's Environmental Health and Safety (EHS) department. This reaction should be performed in a chemical fume hood.
-
Final Disposal: All cytotoxic waste must be disposed of through your institution's official hazardous waste management program. High-temperature incineration is the generally accepted method for the final destruction of cytotoxic compounds.
Visualized Workflows
The following diagrams illustrate the key workflows for handling this compound.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
Caption: A step-by-step guide for responding to a spill of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
